Flx475
Description
Structure
3D Structure
Properties
CAS No. |
2174938-78-2 |
|---|---|
Molecular Formula |
C24H27Cl2F3N6O |
Molecular Weight |
543.4 g/mol |
IUPAC Name |
2-[(3R)-3-[1-[1-[(1R)-1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)pyrazolo[3,4-b]pyrazin-6-yl]azetidin-3-yl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C24H27Cl2F3N6O/c1-14(18-5-4-17(25)9-19(18)26)35-23-21(22(32-35)24(27,28)29)30-10-20(31-23)34-12-16(13-34)15-3-2-6-33(11-15)7-8-36/h4-5,9-10,14-16,36H,2-3,6-8,11-13H2,1H3/t14-,15+/m1/s1 |
InChI Key |
AKSVALRPYDVQBS-CABCVRRESA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C(F)(F)F)N4CC(C4)[C@H]5CCCN(C5)CCO |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C(F)(F)F)N4CC(C4)C5CCCN(C5)CCO |
Origin of Product |
United States |
Foundational & Exploratory
Tivumecirnon (FLX475): A Deep Dive into its Core Function as a CCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tivumecirnon, also known as FLX475, is an orally bioavailable, small molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3] Developed by RAPT Therapeutics (formerly FLX Bio), this first-in-class therapeutic candidate is under investigation for its potential in cancer immunotherapy.[4] Tivumecirnon's primary mechanism of action is to selectively block the CCR4 receptor, thereby inhibiting the migration of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME).[2][5] This guide provides a comprehensive technical overview of Tivumecirnon's core function, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing its mechanism of action.
Core Mechanism: Antagonism of the CCR4-CCL17/22 Axis
The CCR4 receptor is highly expressed on Tregs, a subset of T cells that can dampen anti-tumor immune responses.[5] Tumor cells and other cells within the TME often secrete the chemokines CCL17 and CCL22, which are the natural ligands for CCR4.[1][5] The binding of these chemokines to CCR4 on Tregs facilitates their recruitment into the tumor, creating an immunosuppressive environment that allows cancer cells to evade immune destruction.[5]
Tivumecirnon functions by competitively inhibiting the binding of CCL17 and CCL22 to CCR4.[2] By blocking this interaction, Tivumecirnon effectively reduces the infiltration of Tregs into the TME.[5] This leads to a shift in the balance of immune cells within the tumor, favoring a more robust anti-tumor response mediated by effector T cells, such as CD8+ T cells.[6] Preclinical studies have demonstrated that Tivumecirnon treatment leads to an increased CD8+/Treg ratio within the tumor.[6]
While specific IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values for Tivumecirnon are not publicly available, preclinical and clinical studies consistently describe it as a "potent and selective" CCR4 antagonist.[5][6] A Phase 1 study in healthy volunteers demonstrated that oral administration of Tivumecirnon was well-tolerated and achieved sustained high levels of CCR4 receptor occupancy, with a half-life of approximately 72 hours.[7]
Signaling Pathway and Mechanism of Action
The interaction of CCL17/CCL22 with CCR4 initiates a G protein-coupled receptor (GPCR) signaling cascade, leading to Treg migration. Tivumecirnon disrupts this pathway at the initial receptor-ligand binding step.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of Tivumecirnon.
Table 1: Preclinical and Pharmacodynamic Data
| Parameter | Value/Observation | Source |
| CCR4 Antagonist Activity | Potent and selective | [5][6] |
| IC50 | Not publicly available | - |
| Ki | Not publicly available | - |
| Effect on Treg Infiltration | Reduces Treg infiltration into the TME | [5] |
| Effect on CD8+/Treg Ratio | Increases the intratumoral CD8+/Treg ratio | [6] |
| Receptor Occupancy (Human) | Doses of ~75 mg PO QD and above are sufficient to maintain target drug exposure above the IC90 for in vitro Treg migration | [7] |
| Half-life (Human) | Approximately 72 hours | [7] |
Table 2: Clinical Efficacy Data (in Combination with Pembrolizumab)
| Indication | Trial Identifier | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDOR) | Source |
| Non-Small Cell Lung Cancer (CPI-naïve, PD-L1+) | NCT03674567 | 35% (n=20) | 6.3 months | Not Reported | [2] |
| Head and Neck Squamous Cell Carcinoma (CPI-experienced) | NCT03674567 | 15.6% (n=32) | 2.9 months (HPV+ subgroup) | Not Reported | [3][8] |
| Gastric Cancer (EBV+) | NCT04768686 | 60% (n=10) | 10.4 months | 17.3 months | [9][10] |
Experimental Protocols
Detailed experimental protocols for the characterization of Tivumecirnon are proprietary. However, based on standard methodologies for CCR4 antagonists, the following outlines the likely experimental approaches.
Radioligand Binding Assay (for determining Ki)
This assay is used to determine the binding affinity of Tivumecirnon to the CCR4 receptor.
Objective: To quantify the binding of Tivumecirnon to CCR4 by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human CCR4.
-
Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).
-
Unlabeled Tivumecirnon.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate the CCR4-expressing cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Tivumecirnon.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of Tivumecirnon that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is then calculated using the Cheng-Prusoff equation.
Chemotaxis Assay (for determining functional antagonism)
This assay assesses the ability of Tivumecirnon to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
Objective: To measure the functional inhibition of CCR4-mediated cell migration by Tivumecirnon.
Materials:
-
CCR4-expressing cells (e.g., primary T cells or a T cell line).
-
Transwell inserts with a porous membrane.
-
Chemoattractant (CCL17 or CCL22).
-
Tivumecirnon.
-
Assay medium.
-
Cell counting method (e.g., flow cytometry, fluorescent dye).
Protocol:
-
Place CCR4-expressing cells in the upper chamber of a Transwell insert.
-
Add the chemoattractant (CCL17 or CCL22) to the lower chamber.
-
Add varying concentrations of Tivumecirnon to the upper chamber with the cells.
-
Incubate the plate to allow for cell migration through the porous membrane.
-
Quantify the number of cells that have migrated to the lower chamber.
-
The concentration of Tivumecirnon that inhibits 50% of the cell migration is determined as the IC50 value.
Conclusion
Tivumecirnon is a promising oral CCR4 antagonist that modulates the tumor microenvironment by blocking the recruitment of immunosuppressive Treg cells. This mechanism of action has the potential to enhance anti-tumor immunity and improve the efficacy of other cancer therapies, such as checkpoint inhibitors. While specific preclinical potency values remain proprietary, the available data from clinical trials demonstrate its potential as a valuable addition to the oncology treatment landscape. Further research and clinical development will continue to elucidate the full therapeutic potential of Tivumecirnon.
References
- 1. rapt.com [rapt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tivumecirnon (FLX-475) | CCR | 2174938-78-2 | Invivochem [invivochem.com]
- 4. drughunter.com [drughunter.com]
- 5. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. rapt.com [rapt.com]
- 8. rapt.com [rapt.com]
- 9. Hanmi Pharmaceutical Confirms ‘Complete Remission’ in Phase 1/2 Study of Its Innovative Selective CCR4 Antagonist | Hanmi Pharmaceutical [hanmipharm.com]
- 10. Hanmi reports positive trial data of Tivumecirnon for gastric cancer [clinicaltrialsarena.com]
FLX475 and Regulatory T Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Regulatory T cells (Tregs) are a critical component of the tumor microenvironment (TME), where they suppress anti-tumor immunity and facilitate cancer progression. The C-C chemokine receptor 4 (CCR4) is the predominant chemokine receptor expressed on human Tregs, and its ligands, CCL17 and CCL22, are frequently overexpressed by tumor cells and other cells within the TME.[1][2][3] This axis is a primary driver for the recruitment of immunosuppressive Tregs into the tumor. FLX475 is a potent, selective, and orally bioavailable small-molecule antagonist of CCR4 designed to inhibit this migratory pathway.[4][5] By blocking the CCR4-CCL17/22 interaction, this compound prevents Treg infiltration into the TME, thereby shifting the balance of immune cells in favor of an effective anti-tumor response, characterized by an increased ratio of effector CD8+ T cells to Tregs.[2][6] This guide provides an in-depth overview of the mechanism of action of this compound, quantitative data from clinical investigations, detailed experimental protocols for assessing its activity, and visualizations of the core biological pathways and workflows.
Core Mechanism of Action: CCR4 Antagonism
This compound is designed to specifically block the recruitment of Tregs into the tumor without causing systemic depletion of Tregs in healthy tissues or affecting beneficial CCR4-positive effector cells.[7][8] The fundamental mechanism involves competitive, non-depleting antagonism of the CCR4 receptor.
-
Tumor Microenvironment: Many cancer types, referred to as "charged" tumors, are characterized by high levels of both CD8+ effector T cells and immunosuppressive Tregs, along with elevated expression of the CCR4 ligands CCL17 and CCL22.[9]
-
Treg Recruitment: These chemokines create a gradient that actively recruits CCR4-expressing Tregs from the periphery into the TME.[2][10]
-
Immune Suppression: Once in the tumor, Tregs suppress the function of CD8+ T cells and other immune cells, preventing an effective anti-cancer immune response.[3]
-
This compound Intervention: this compound binds to CCR4 on Tregs, preventing the binding of CCL17 and CCL22. This blockade disrupts the "homing signal," reducing the influx of new Tregs into the tumor.[5]
-
Restoration of Anti-Tumor Immunity: The expected result is a decrease in the density of intratumoral Tregs and a corresponding increase in the ratio of CD8+ effector T cells to Tregs (CD8:Treg ratio), which is associated with enhanced anti-tumor immunity and improved clinical outcomes.[2][6]
Signaling Pathway
The binding of CCL17 or CCL22 to CCR4, a G-protein-coupled receptor (GPCR), initiates downstream signaling that promotes cell migration. While many GPCRs signal through G-proteins, studies suggest that CCR4-mediated chemotaxis can also be dependent on a β-arrestin-2-dependent signaling pathway, which may involve the activation of p38 and Rho-associated protein kinase (ROCK).[11][12] this compound blocks the initial ligand-receptor interaction, thereby inhibiting these downstream events.
Quantitative Data from Clinical Investigations
This compound has been evaluated as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in a Phase 1/2 clinical trial (NCT03674567) across various cancer indications.[6][9]
Clinical Efficacy
The following tables summarize the objective response rates (ORR) observed in specific patient cohorts.
Table 1: this compound Monotherapy Clinical Activity
| Indication | Patient Cohort | Objective Response Rate (ORR) | Notes | Citation |
|---|
| EBV+ NK/T Cell Lymphoma | N=6 | 67% (4/6) | Includes 2 durable complete metabolic responses (CMRs), 1 unconfirmed CMR, and 1 unconfirmed partial metabolic response. |[4][13] |
Table 2: this compound + Pembrolizumab Combination Clinical Activity
| Indication | Patient Cohort | PD-L1 Status | Objective Response Rate (ORR) | Citation |
|---|---|---|---|---|
| Checkpoint-Naïve NSCLC | N=13 | All | 31% (4/13) | [4][13] |
| N=8 | Positive (TPS ≥1%) | 38% (3/8) | [13] | |
| N=4 | Negative (TPS <1%) | 25% (1/4) | [13] | |
| CPI-Experienced HNSCC | N=32 | All | 15.6% (5/32) | [1] |
| N=23 | PD-L1+ (CPS ≥1) | 17.4% (4/23) | [1] |
| | N=18 | HPV+ | 22.2% (4/18) |[1] |
Pharmacodynamic & Biomarker Data
Biomarker studies from the Phase 1/2 trial provide evidence supporting the mechanism of action of this compound. While specific percentages from dose-escalation cohorts are not fully detailed in the provided abstracts, the overall trends are consistently reported.
Table 3: Summary of Key Biomarker Changes with this compound Treatment
| Biomarker | Compartment | Method | Observed Change | Interpretation | Citations |
|---|---|---|---|---|---|
| Regulatory T Cells (Tregs) | Peripheral Blood | Flow Cytometry | Small but significant increase by Day 8-21. | Consistent with blocking Treg migration from the periphery into the tumor, leading to their accumulation in circulation. Serves as a pharmacodynamic marker. | [4][14] |
| CD8:FOXP3 Ratio | Tumor Microenvironment | Immunohistochemistry (IHC) | Trend towards an increase. | Suggests a shift in the immune cell balance within the tumor, favoring anti-tumor effector cells over immunosuppressive Tregs. | [4] |
| Treg Cell Populations | Tumor Microenvironment | RNA-seq (Immune Deconvolution) | Decrease in Treg cell signatures. | Corroborates IHC data, indicating reduced Treg presence within the tumor following treatment. |[4] |
Key Experimental Protocols
The following sections provide detailed methodologies for key assays used to characterize the activity of this compound.
Protocol: In Vitro Treg Migration (Transwell) Assay
This assay quantifies the ability of a CCR4 antagonist like this compound to inhibit the chemotaxis of CCR4-expressing cells towards their ligands.[15][16]
Objective: To measure the dose-dependent inhibition of CCR4-mediated Treg migration by this compound.
Materials:
-
CCR4-expressing cells (e.g., primary human Tregs, or a T-cell line like HUT78).
-
Transwell inserts (24-well format, 5 µm pore size polycarbonate membrane).
-
Assay Buffer: RPMI 1640 + 0.5% BSA.
-
Chemoattractants: Recombinant Human CCL17 (TARC) and CCL22 (MDC).
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
Vehicle Control: DMSO.
-
Detection Reagent: Calcein-AM or similar viability dye for fluorescent quantification.
-
Plate reader with fluorescence capability.
Procedure:
-
Cell Preparation:
-
Culture CCR4-expressing cells to adequate density.
-
Harvest cells and wash twice with Assay Buffer.
-
Resuspend cells in Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
(Optional) Label cells with Calcein-AM (e.g., 7.5 µg/mL for 30 minutes at 37°C), then wash and resuspend in Assay Buffer.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
In a separate plate, mix equal volumes of the cell suspension and the diluted this compound (or vehicle).
-
Incubate for 30 minutes at room temperature to allow compound binding.
-
-
Assay Setup:
-
Add 600 µL of Assay Buffer containing the desired concentration of chemoattractant (e.g., 10 nM CCL22) to the lower wells of the 24-well plate. Include wells with Assay Buffer only as a negative control for random migration.
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell/compound mixture to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal time should be determined empirically.
-
-
Quantification:
-
Carefully remove the inserts.
-
Quantify migrated cells in the lower chamber. If using Calcein-AM, read the plate on a fluorescence plate reader (e.g., 485 nm excitation / 520 nm emission).
-
Alternatively, cells can be lysed and quantified with a DNA-based dye, or collected and counted via flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.
-
Protocol: Flow Cytometry for Circulating Tregs
This protocol describes the identification and quantification of circulating Tregs from peripheral blood mononuclear cells (PBMCs).[17][18]
Objective: To quantify the percentage of Tregs (CD4+CD25+/highCD127-/low) in patient blood samples.
Materials:
-
Whole blood collected in EDTA or heparin tubes.
-
Ficoll-Paque or similar density gradient medium.
-
FACS Buffer: PBS + 2% FBS + 0.05% Sodium Azide.
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-CD3 (e.g., PerCP-Cy5.5)
-
Anti-CD4 (e.g., FITC)
-
Anti-CD8 (e.g., APC-H7)
-
Anti-CD25 (e.g., PE)
-
Anti-CD127 (e.g., APC)
-
-
Isotype controls for CD25 and CD127.
-
Flow cytometer.
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.
-
Wash PBMCs twice with PBS or FACS Buffer.
-
-
Cell Staining:
-
Resuspend PBMCs in FACS Buffer and count cells.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add the antibody cocktail (anti-CD3, -CD4, -CD8, -CD25, -CD127) to the cell suspension.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of FACS Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer for acquisition.
-
-
Flow Cytometry Acquisition & Analysis:
-
Acquire samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., >50,000 events in the lymphocyte gate).
-
Gating Strategy: a. Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC). b. Gate on single cells using FSC-A vs FSC-H. c. Gate on CD3+ T cells. d. From the T cell gate, create a CD4 vs CD8 plot and gate on the CD4+ T helper cells. e. From the CD4+ gate, create a CD25 vs CD127 plot. f. Identify Tregs as the population with high CD25 expression and low to negative CD127 expression (CD25+/highCD127-/low).
-
Report the frequency of Tregs as a percentage of the total CD4+ T cells.
-
Protocol: Immunohistochemistry (IHC) for CD8 and FOXP3
This protocol outlines the staining of CD8+ T cells and FOXP3+ Tregs in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[5][19]
Objective: To visualize and quantify the density and spatial distribution of CD8+ and FOXP3+ cells within the TME.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides.
-
Xylene or a xylene substitute.
-
Graded ethanol (B145695) series (100%, 95%, 70%).
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0).
-
Peroxidase Block: 3% Hydrogen Peroxide.
-
Protein Block: Normal serum from the secondary antibody host species.
-
Primary Antibodies:
-
Rabbit monoclonal anti-CD8
-
Mouse monoclonal anti-FOXP3
-
-
Detection System: HRP-conjugated anti-rabbit and AP-conjugated anti-mouse secondary antibodies.
-
Chromogens: DAB (for HRP, brown) and a contrasting chromogen like Warp Red or Ferangi Blue (for AP, red/blue).
-
Hematoxylin counterstain.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30 minutes.
-
Immerse slides in xylene (2 changes, 5 min each).
-
Rehydrate through graded alcohols: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Submerge slides in pre-heated Sodium Citrate Buffer.
-
Heat in a pressure cooker or steamer for 20 minutes at ~95-100°C.
-
Allow slides to cool to room temperature (approx. 20-30 min).
-
-
Staining (Sequential Dual Staining):
-
Rinse slides in wash buffer (e.g., PBS-T).
-
Apply Peroxidase Block and incubate for 10 minutes. Rinse.
-
Apply Protein Block and incubate for 20 minutes.
-
First Primary Antibody (e.g., anti-CD8): Drain block and apply diluted anti-CD8 antibody. Incubate for 1 hour at room temperature.
-
Rinse. Apply HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Rinse. Apply DAB chromogen and incubate until a brown signal develops. Rinse thoroughly in water.
-
Second Primary Antibody (e.g., anti-FOXP3): Repeat the Protein Block step.
-
Apply diluted anti-FOXP3 antibody. Incubate for 1 hour.
-
Rinse. Apply AP-conjugated secondary antibody. Incubate for 30 minutes.
-
Rinse. Apply the second chromogen (e.g., Warp Red) and incubate until a red signal develops. Rinse.
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with Hematoxylin for 1-2 minutes.
-
"Blue" the counterstain in running tap water.
-
Dehydrate slides through graded alcohols and clear in xylene.
-
Coverslip with permanent mounting medium.
-
-
Analysis:
-
Slides are scanned using a digital slide scanner.
-
Image analysis software is used to quantify the number of CD8+ (brown) and FOXP3+ (red, nuclear) cells per mm² in both the tumor core and invasive margin.
-
The CD8:FOXP3 ratio is calculated.
-
Workflow Visualizations
Clinical Biomarker Analysis Workflow
This diagram illustrates the process from patient sample collection to data analysis in the this compound clinical trial.
In Vitro Treg Migration Assay Workflow
This diagram outlines the key steps of the Transwell assay used to measure the inhibitory effect of this compound.
References
- 1. Dose Escalation and Expansion Study of this compound Monotherapy and in Combination with Pembrolizumab [clin.larvol.com]
- 2. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 6. rapt.com [rapt.com]
- 7. FLX Bio to Highlight New Preclinical Data from CCR4 and USP7 Programs at the American Academy for Cancer Research Annual Meeting - BioSpace [biospace.com]
- 8. FLX Bio Highlights Phase 1 Data for this compound at SITC 2018 - BioSpace [biospace.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. CCR4 C-C motif chemokine receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. β-Arrestin-2–Dependent Signaling Promotes CCR4–mediated Chemotaxis of Murine T-Helper Type 2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Arrestin-2-Dependent Signaling Promotes CCR4-mediated Chemotaxis of Murine T-Helper Type 2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rapt.com [rapt.com]
- 14. rapt.com [rapt.com]
- 15. benchchem.com [benchchem.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 18. scitechnol.com [scitechnol.com]
- 19. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]
FLX475: A Preclinical Technical Overview
A Deep Dive into the Core Data of a Novel CCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data available for FLX475, a potent and selective oral small molecule antagonist of the C-C chemokine receptor 4 (CCR4). The information compiled herein is sourced from publicly available clinical trial information, press releases, and scientific meeting abstracts. This document aims to serve as a detailed resource for professionals in the fields of immuno-oncology and drug development.
Core Mechanism of Action
This compound is designed to modulate the tumor microenvironment (TME) by blocking the interaction between the CCR4 receptor and its ligands, CCL17 and CCL22.[1] CCR4 is predominantly expressed on regulatory T cells (Tregs), which are key mediators of immunosuppression within tumors.[1] By inhibiting CCR4, this compound aims to prevent the recruitment of Tregs into the TME, thereby restoring and enhancing the anti-tumor immune response.[2][3] This mechanism is expected to increase the ratio of effector T cells to Tregs, a critical factor in effective tumor immunity.[1][4] Preclinical studies have suggested that this approach can lead to tumor growth inhibition and increased tumor regression.[5][6]
Signaling Pathway and Mechanism of Inhibition
The binding of CCL17 and CCL22 to CCR4 on the surface of Tregs initiates a signaling cascade that promotes cell migration towards the tumor. This compound, as a CCR4 antagonist, competitively binds to the receptor, preventing the ligands from binding and thereby inhibiting the downstream signaling required for Treg migration.
Preclinical and Early Clinical Findings
Preclinical studies have demonstrated that this compound can inhibit tumor growth and promote regression as a standalone agent.[5] Furthermore, it has been shown to enhance the anti-tumor effects of checkpoint inhibitors like anti-PD-L1 and anti-CTLA4 antibodies.[5] Early clinical data from a Phase 1/2 trial (NCT03674567) have shown promising activity for this compound, both as a monotherapy and in combination with pembrolizumab, in various cancer types, including Epstein-Barr Virus (EBV)-positive lymphoma and non-small cell lung cancer.[7][8][9][10]
Pharmacokinetics and Safety in Healthy Volunteers
A Phase 1 study in 104 healthy volunteers established a favorable safety and pharmacokinetic profile for this compound.[4][6]
| Parameter | Finding | Reference |
| Tolerability | Well-tolerated with no serious adverse events reported at any dose level. | [6] |
| Half-life | Approximately 72 hours, supporting once-daily oral dosing. | [4] |
| Accumulation | Approximately 4-5x accumulation over 14 days with daily dosing. | [4] |
| Receptor Occupancy | Doses of approximately 75 mg once daily and above are predicted to maintain target drug exposure above the IC90 for human in vitro Treg migration. | [4] |
Experimental Protocols
While detailed, step-by-step protocols from the preclinical studies are not publicly available, the following outlines the likely methodologies employed based on standard practices in immuno-oncology research and mentions in the available literature.
In Vitro Treg Migration Assay
This assay would have been crucial to determine the potency of this compound in inhibiting the migration of Tregs towards CCR4 ligands.
In Vivo Tumor Xenograft Models
To assess the anti-tumor activity of this compound in a living organism, human tumor xenograft models in immunocompromised mice reconstituted with human immune cells (humanized mice) were likely used.
Summary of Preclinical Anti-Tumor Activity
Although specific quantitative data from preclinical studies are limited in publicly available sources, the consistent message is that this compound demonstrates significant anti-tumor activity.
| Study Type | Key Findings | Reference |
| In Vitro | Potent inhibition of Treg migration. | [1][4] |
| In Vivo (Monotherapy) | Inhibited tumor growth and increased tumor regression. | [5][6] |
| In Vivo (Combination Therapy) | Enhanced the anti-tumor effects of checkpoint inhibitors (anti-PD-L1, anti-CTLA4) and immune agonists (anti-4-1BB). | [5][6] |
Clinical Biomarker Strategy
The clinical development of this compound has been guided by a strong biomarker strategy.[5] Analysis of patient samples from the Phase 1/2 trial has focused on measuring changes in the TME, such as the ratio of CD8+ T cells to Tregs, to provide evidence of the drug's mechanism of action.[10] An increase in the proportion of circulating Tregs has been observed, which is consistent with the blockade of their migration into the tumor.[9][10]
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a selective CCR4 antagonist that can modulate the tumor microenvironment by inhibiting the infiltration of immunosuppressive Tregs. Early clinical data have been encouraging, demonstrating a favorable safety profile and signs of clinical activity, both as a monotherapy and in combination with checkpoint inhibitors. The ongoing Phase 1/2 clinical trial will provide further insights into the therapeutic potential of this novel immuno-oncology agent.
References
- 1. rapt.com [rapt.com]
- 2. rapt.com [rapt.com]
- 3. targetedonc.com [targetedonc.com]
- 4. rapt.com [rapt.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. FLX Bio Highlights Phase 1 Data for this compound at SITC 2018 - BioSpace [biospace.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. rapt.com [rapt.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. ascopubs.org [ascopubs.org]
FLX475: A Deep Dive into CCR4 Target Validation in Cancer Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
FLX475, a potent and selective small molecule antagonist of the C-C chemokine receptor 4 (CCR4), has emerged as a promising immunotherapeutic agent. This document provides a comprehensive technical overview of the target validation for this compound in various cancer models. By inhibiting the migration of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME), this compound aims to restore and enhance anti-tumor immunity. This guide details the mechanism of action, summarizes key preclinical and clinical findings, provides detailed experimental protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Rationale for Targeting CCR4 in Oncology
The tumor microenvironment is a complex ecosystem where cancer cells interact with various immune cells. Regulatory T cells (Tregs), characterized by the expression of the transcription factor FOXP3, are key mediators of immunosuppression within the TME.[1] High infiltration of Tregs in tumors is often associated with poor prognosis in various cancer types.[1][2]
A critical pathway governing Treg trafficking to the tumor is the interaction between the chemokine receptor CCR4, highly expressed on the surface of Tregs, and its ligands, CCL17 and CCL22, which are secreted by tumor cells and other cells within the TME.[3][4] This signaling axis facilitates the recruitment of Tregs, thereby dampening the effector T cell response against the tumor.
This compound is an orally bioavailable small molecule designed to specifically antagonize CCR4, thereby blocking the infiltration of Tregs into the tumor.[4] This targeted approach is hypothesized to shift the balance of the immune cell infiltrate within the TME towards a more anti-tumorigenic state, characterized by an increased ratio of effector T cells (like CD8+ T cells) to Tregs.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of CCR4. By binding to the receptor, it prevents the interaction of CCR4 with its cognate ligands, CCL17 and CCL22. This blockade inhibits the downstream signaling cascade that would otherwise mediate the chemotaxis of Tregs towards the tumor. The intended outcome is a reduction in the number of immunosuppressive Tregs within the TME, leading to an enhanced anti-tumor immune response driven by cytotoxic T lymphocytes and other effector immune cells.
Preclinical Validation of this compound
Preclinical studies in various cancer models have provided the foundational evidence for the anti-tumor activity of this compound. While specific quantitative data such as IC50 values for CCR4 binding and detailed tumor growth inhibition percentages are not extensively available in the public domain, the qualitative outcomes consistently support the mechanism of action.
In Vitro Studies
-
Treg Migration Assays: In vitro chemotaxis assays have demonstrated that this compound potently inhibits the migration of CCR4-expressing cells, including Tregs, towards a gradient of CCL17 or CCL22.[4]
In Vivo Studies
-
Syngeneic Mouse Models: Studies in immunocompetent mice bearing syngeneic tumors have shown that oral administration of this compound leads to a significant reduction in tumor growth and, in some cases, complete tumor regression.[3] This anti-tumor effect is associated with a decrease in the infiltration of Tregs and an increase in the ratio of CD8+ effector T cells to Tregs within the TME.[3]
-
Combination Therapy: The anti-tumor activity of this compound has been shown to be enhanced when used in combination with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies).[3]
Table 1: Summary of Key Preclinical Findings
| Experimental Model | Key Findings | Reported Outcomes |
| In vitro Treg Migration Assay | This compound inhibits the migration of CCR4+ Tregs towards CCL17/CCL22. | Potent inhibition of chemotaxis. |
| Syngeneic Mouse Models | This compound monotherapy reduces tumor growth. | Significant tumor growth inhibition. |
| Syngeneic Mouse Models | This compound alters the tumor immune infiltrate. | Decreased Treg infiltration, increased CD8+/Treg ratio. |
| Syngeneic Mouse Models | Combination of this compound with checkpoint inhibitors. | Enhanced anti-tumor efficacy compared to monotherapy. |
Clinical Validation of this compound
The promising preclinical data led to the initiation of a Phase 1/2 clinical trial (NCT03674567) to evaluate the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with various advanced cancers.[5]
Clinical Trial Design
The study consists of a dose-escalation phase to determine the recommended Phase 2 dose, followed by an expansion phase in specific tumor types.[5] Patients with a variety of solid tumors, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma, and Epstein-Barr virus-positive (EBV+) lymphomas, were enrolled.[5]
Clinical Efficacy
Preliminary results from the clinical trial have demonstrated encouraging anti-tumor activity.
-
Monotherapy: this compound monotherapy has shown clinical activity, including complete responses in patients with EBV+ NK/T cell lymphoma.[2][6]
-
Combination Therapy: The combination of this compound with pembrolizumab has demonstrated a favorable overall response rate in checkpoint inhibitor-naïve NSCLC patients.[2][6]
Table 2: Summary of this compound-02 Phase 1/2 Clinical Trial Data
| Treatment Arm | Cancer Type | Dosing Regimen | Observed Efficacy |
| This compound Monotherapy | EBV+ NK/T cell lymphoma | 25, 50, 75, 100 mg QD | 2 of 6 evaluable patients achieved a complete response.[2][6] |
| This compound + Pembrolizumab | Checkpoint inhibitor-naïve NSCLC | This compound: 50, 75, 100 mg QD; Pembrolizumab: Standard dose | 31% overall response rate (4/13 patients).[2][6] |
| This compound Monotherapy | Various Solid Tumors | 25, 50, 75, 100 mg QD | 14 of 17 evaluable patients had disease control.[7] |
| This compound + Pembrolizumab | Various Solid Tumors | This compound: 50, 75, 100 mg QD; Pembrolizumab: Standard dose | 13 of 14 evaluable patients had disease control.[7] |
Pharmacodynamic and Biomarker Analyses
Biomarker studies from the clinical trial have provided evidence of target engagement and modulation of the immune system consistent with the proposed mechanism of action.
-
Peripheral Blood: An increase in the proportion of circulating Tregs has been observed, which is consistent with the blockade of their migration from the periphery into the tumor.[1]
-
Tumor Biopsies: Analysis of tumor biopsies has shown a trend towards an increased CD8+:FOXP3+ cell ratio in the TME following treatment with this compound.[1][2]
Detailed Experimental Protocols
The following sections provide representative, detailed protocols for the key experiments used in the validation of this compound. These protocols are based on standard methodologies and may require optimization for specific experimental conditions.
In Vitro Treg Migration Assay
This assay assesses the ability of this compound to inhibit the chemotaxis of Tregs towards CCR4 ligands.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Treg isolation kit
-
RPMI 1640 medium
-
Recombinant human CCL17 and CCL22
-
This compound
-
Transwell inserts with 5 µm pore size
-
24-well plates
-
Flow cytometer or plate reader
Procedure:
-
Isolate Tregs: Isolate CD4+CD25+CD127lo/- Tregs from human PBMCs using a magnetic-activated cell sorting (MACS) Treg isolation kit according to the manufacturer's instructions.
-
Prepare Chemoattractant: Prepare solutions of CCL17 or CCL22 in RPMI 1640 medium at various concentrations (e.g., 10-100 ng/mL). Add 600 µL of the chemoattractant solution to the lower chambers of a 24-well plate.
-
Prepare this compound: Prepare a stock solution of this compound in DMSO and dilute to the desired concentrations in RPMI 1640 medium.
-
Treat Tregs: Resuspend the isolated Tregs in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL. Incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Set up Transwell: Place the Transwell inserts into the wells of the 24-well plate containing the chemoattractant.
-
Add Tregs: Add 100 µL of the pre-treated Treg suspension to the upper chamber of each Transwell insert.
-
Incubate: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
Quantify Migration: After incubation, carefully remove the Transwell inserts. Collect the cells that have migrated to the lower chamber. Quantify the number of migrated cells using a flow cytometer or a cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
Syngeneic Mouse Model for Tumor Growth Inhibition
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a syngeneic mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c, MC38 colon adenocarcinoma for C57BL/6)
-
Matrigel
-
This compound
-
Vehicle for oral gavage
-
Calipers
Procedure:
-
Tumor Cell Implantation: Harvest tumor cells from culture and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Treatment: Prepare this compound in a suitable vehicle for oral administration. Administer this compound or vehicle to the mice daily by oral gavage at the desired dose.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or the study duration is complete.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC), and another portion can be dissociated into a single-cell suspension for flow cytometry analysis.
Flow Cytometry for Immune Cell Profiling
This protocol outlines the steps for analyzing the immune cell composition of tumors from the syngeneic mouse model.
Materials:
-
Tumor tissue
-
Tumor dissociation kit
-
Fluorescently conjugated antibodies against mouse CD45, CD3, CD4, CD8, and FOXP3
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Prepare Single-Cell Suspension: Dissociate the excised tumor tissue into a single-cell suspension using a tumor dissociation kit and a gentleMACS dissociator according to the manufacturer's instructions.
-
Surface Staining: Resuspend the cells in FACS buffer (PBS with 2% FBS). Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers (CD45, CD3, CD4, CD8) for 30 minutes on ice in the dark.
-
Wash: Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a fixation/permeabilization buffer kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain the cells with a fluorescently conjugated antibody against the intracellular marker FOXP3 for 30 minutes at room temperature in the dark.
-
Wash: Wash the cells twice with permeabilization buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentages of different immune cell populations, particularly the ratio of CD8+ T cells to CD4+FOXP3+ Tregs within the CD45+ leukocyte gate.
Immunohistochemistry (IHC) for CD8 and FOXP3
This protocol provides a general method for visualizing and quantifying CD8+ T cells and FOXP3+ Tregs in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibodies against CD8 and FOXP3
-
Secondary antibodies conjugated to HRP or AP
-
DAB and/or Fast Red chromogens
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies against CD8 and FOXP3 (if performing a double stain, sequential incubation is recommended) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the appropriate HRP- or AP-conjugated secondary antibodies for 1 hour at room temperature.
-
Chromogen Development: Wash the sections and develop the signal using DAB (for HRP) or Fast Red (for AP) chromogens.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.
-
Image Analysis: Acquire images of the stained sections using a microscope and quantify the number of CD8+ and FOXP3+ cells per unit area to determine the cell densities and the CD8+/FOXP3+ ratio.
Conclusion
The comprehensive preclinical and clinical data strongly support the validation of CCR4 as a therapeutic target in oncology. This compound, as a potent and selective CCR4 antagonist, has demonstrated a clear mechanism of action by inhibiting the migration of immunosuppressive Tregs into the tumor microenvironment. This leads to a more favorable immune landscape within the tumor, characterized by an increased effector T cell to Treg ratio. The encouraging clinical activity observed with this compound, both as a monotherapy and in combination with checkpoint inhibitors, in various cancer types underscores its potential as a novel immunotherapy. Further clinical development and biomarker analysis will be crucial to identify the patient populations most likely to benefit from this targeted therapeutic approach and to fully elucidate its role in the evolving landscape of cancer immunotherapy.
References
- 1. rapt.com [rapt.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. rapt.com [rapt.com]
- 4. Discovery and early clinical development of this compound, a potent and selective CCR4 inhibitor - American Chemical Society [acs.digitellinc.com]
- 5. rapt.com [rapt.com]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
Tivumecirnon: A Deep Dive into the Discovery and Development of a Novel CCR4 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tivumecirnon (formerly FLX475) is an orally bioavailable, selective small-molecule antagonist of the C-C chemokine receptor 4 (CCR4). Developed by RAPT Therapeutics, this investigational immunotherapeutic agent is designed to modulate the tumor microenvironment by blocking the migration of regulatory T cells (Tregs), a key driver of immunosuppression in cancer. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Tivumecirnon, with a focus on its mechanism of action, experimental validation, and quantitative data from key studies.
Introduction: The Rationale for Targeting CCR4
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. A major obstacle to effective anti-tumor immunity is the presence of Tregs, which suppress the activity of cytotoxic T lymphocytes (CTLs) and other effector immune cells.[1] Tregs are recruited to the TME primarily through the interaction of CCR4, a chemokine receptor highly expressed on their surface, with its ligands, CCL17 and CCL22, which are secreted by tumor cells and other cells within the TME.[2][3]
By selectively blocking the CCR4-CCL17/CCL22 axis, Tivumecirnon aims to inhibit the infiltration of Tregs into tumors, thereby relieving immunosuppression and unleashing a potent anti-tumor immune response.[1][2] This targeted approach is designed to avoid the systemic depletion of Tregs, which are crucial for maintaining immune homeostasis in healthy tissues.[4]
Discovery and Preclinical Development
The discovery of Tivumecirnon stemmed from a focused effort to identify a potent and selective oral CCR4 antagonist with favorable pharmacokinetic properties.[3] The development program, initiated by FLX Bio and continued by RAPT Therapeutics, has involved extensive preclinical evaluation to establish the compound's mechanism of action and anti-tumor efficacy.[1][5]
Mechanism of Action: Blocking Treg Migration
Tivumecirnon acts as a competitive antagonist at the CCR4 receptor, preventing the binding of its natural ligands, CCL17 and CCL22.[2] This blockade disrupts the chemotactic signaling that guides Tregs to the tumor site.
dot
Preclinical Efficacy
In vitro and in vivo preclinical studies have demonstrated the potent anti-tumor activity of Tivumecirnon.
2.2.1. In Vitro Studies
Key in vitro experiments established Tivumecirnon's ability to inhibit Treg migration.
Table 1: Summary of In Vitro Preclinical Data
| Assay Type | Key Findings | Reference |
| CCR4 Binding Assay | Potent and selective binding to the CCR4 receptor. | [3] |
| Treg Chemotaxis Assay | Dose-dependent inhibition of Treg migration towards CCL17 and CCL22. | [3] |
| Receptor Occupancy Assay | High receptor occupancy on peripheral blood Tregs. | [4] |
2.2.2. In Vivo Studies
Preclinical studies in mouse tumor models have shown that Tivumecirnon can inhibit tumor growth and enhance the efficacy of other immunotherapies.[4]
Table 2: Summary of In Vivo Preclinical Data
| Animal Model | Treatment | Key Findings | Reference |
| Syngeneic Mouse Tumor Models | Tivumecirnon Monotherapy | Inhibited tumor growth and increased tumor regression. | [4] |
| Syngeneic Mouse Tumor Models | Tivumecirnon + anti-PD-L1/anti-CTLA4 | Enhanced anti-tumor effects compared to either agent alone. | [4] |
| Syngeneic Mouse Tumor Models | Tivumecirnon + anti-4-1BB | Enhanced anti-tumor effects. | [4] |
dot
Clinical Development
Tivumecirnon has advanced into clinical trials to evaluate its safety, tolerability, and anti-tumor activity in cancer patients, both as a monotherapy and in combination with other anti-cancer agents.
Phase 1 Healthy Volunteer Study
A first-in-human, randomized, double-blind, placebo-controlled study in 104 healthy volunteers demonstrated that Tivumecirnon was well-tolerated with no serious adverse events reported.[6] The study also provided key pharmacokinetic and pharmacodynamic data.
Table 3: Phase 1 Healthy Volunteer Study - Pharmacokinetic and Pharmacodynamic Data
| Parameter | Result | Significance | Reference |
| Half-life | Approximately 72 hours | Supports once-daily oral dosing. | [4] |
| Receptor Occupancy | Doses ≥ 75 mg PO QD maintained target drug exposure above the IC90 for human in vitro Treg migration. | Demonstrated target engagement at well-tolerated doses. | [4] |
Phase 1/2 Clinical Trial in Advanced Cancer (NCT03674567)
An ongoing open-label, dose-escalation and cohort expansion Phase 1/2 study is evaluating Tivumecirnon alone and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with various advanced cancers.[7]
3.2.1. Head and Neck Squamous Cell Carcinoma (HNSCC)
In a cohort of 32 heavily pretreated, CPI-experienced HNSCC patients, the combination of Tivumecirnon and pembrolizumab showed promising clinical activity.
Table 4: Efficacy in CPI-Experienced HNSCC (Phase 2)
| Patient Population | Confirmed Objective Response Rate (ORR) | Reference |
| All patients (n=32) | 15.6% | [8] |
| PD-L1+ (CPS ≥1) (n=23) | 17.4% | [8] |
| HPV+ (n=18) | 22.2% | [8] |
3.2.2. Gastric Cancer
In a Phase 1/2 trial conducted in partnership with Hanmi Pharmaceutical and MSD, Tivumecirnon in combination with pembrolizumab demonstrated significant anti-tumor effects in patients with advanced or metastatic Epstein-Barr virus (EBV)-positive gastric cancer.
Table 5: Efficacy in Advanced/Metastatic Gastric Cancer (Phase 1/2)
| Patient Cohort (n=10 per cohort) | Objective Response Rate (ORR) | Median Time to Response (mTTR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Reference |
| EBV-negative | 0% | - | - | - | [9] |
| EBV-positive | 60% (1 complete response, 5 partial responses) | 2.7 months | 17.3 months | 10.4 months | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. While proprietary details of the Tivumecirnon development program are not publicly available, this section provides generalized protocols for the key types of experiments conducted.
In Vitro Treg Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to assess the ability of a compound to inhibit the migration of Tregs towards a chemoattractant.
Protocol:
-
Cell Preparation: Isolate human Tregs (CD4+CD25+CD127- cells) from peripheral blood mononuclear cells (PBMCs).
-
Assay Setup:
-
Add a solution containing a chemoattractant (e.g., recombinant human CCL17 or CCL22) to the lower chamber of a Boyden chamber plate.
-
In the upper chamber (a transwell insert with a porous membrane), add the isolated Tregs that have been pre-incubated with varying concentrations of Tivumecirnon or a vehicle control.
-
-
Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C to allow for cell migration.
-
Quantification:
-
Remove the transwell inserts and wipe the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the bottom of the membrane with a suitable dye (e.g., crystal violet).
-
Count the number of migrated cells under a microscope or quantify the stain intensity using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of Tivumecirnon compared to the vehicle control.
In Vivo Syngeneic Mouse Tumor Model
This model is used to evaluate the anti-tumor efficacy of an immunomodulatory agent in the context of a competent immune system.
Protocol:
-
Animal Model: Use an immunocompetent mouse strain (e.g., C57BL/6 or BALB/c) that is syngeneic to the chosen tumor cell line.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a murine tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control (oral gavage)
-
Tivumecirnon (oral gavage, daily)
-
Other immunotherapy (e.g., anti-PD-1 antibody, intraperitoneal injection)
-
Combination of Tivumecirnon and other immunotherapy
-
-
Endpoint Analysis:
-
Continue treatment and tumor monitoring until tumors reach a predetermined endpoint size or for a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry).
-
Monitor survival as a primary or secondary endpoint.
-
-
Data Analysis: Compare tumor growth curves, final tumor volumes, and survival rates between the different treatment groups.
dot
Conclusion and Future Directions
Tivumecirnon represents a promising novel approach to cancer immunotherapy by specifically targeting the infiltration of immunosuppressive Tregs into the tumor microenvironment. Preclinical data have robustly demonstrated its mechanism of action and anti-tumor efficacy, both as a single agent and in combination with checkpoint inhibitors. Early clinical data in challenging patient populations, such as CPI-experienced HNSCC and EBV-positive gastric cancer, are encouraging and support the continued development of this agent.
Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from Tivumecirnon therapy, exploring its potential in other "charged" tumors with high Treg infiltration, and evaluating its efficacy in combination with a broader range of anti-cancer therapies. The development of Tivumecirnon underscores the potential of targeting chemokine pathways to overcome immune resistance and improve outcomes for patients with cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. rapt.com [rapt.com]
- 6. rapt.com [rapt.com]
- 7. RAPT Therapeutics Announces Multiple Late-Breaking Presentations at the Upcoming American Association for Cancer Research (AACR) Annual Meeting | RAPT Stock News [stocktitan.net]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. Protocol for in vitro isolation, induction, expansion, and determination of human natural regulatory T cells and induced regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
FLX475: A Technical Guide to a Novel CCR4 Antagonist for Immuno-Oncology Research
Abstract: This document provides a comprehensive technical overview of FLX475, an investigational, orally available small molecule designed for immuno-oncology applications. This compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key receptor involved in the trafficking of regulatory T cells (Tregs) into the tumor microenvironment (TME). By inhibiting Treg infiltration, this compound aims to shift the balance of immune cells within the tumor, enhancing the anti-tumor activity of effector T cells. This guide details the mechanism of action, summarizes key preclinical and clinical data from the this compound-02 trial (NCT03674567), outlines relevant experimental protocols for its study, and presents its potential as both a monotherapy and a combination agent with checkpoint inhibitors like pembrolizumab (B1139204).
The Role of the CCR4 Axis in Tumor Immune Evasion
The tumor microenvironment is a complex ecosystem where cancer cells interact with various immune cells. A primary mechanism of tumor immune escape is the recruitment of immunosuppressive cells, most notably regulatory T cells (Tregs).[1] Tregs dampen the anti-tumor immune response by suppressing the function of cytotoxic T lymphocytes (CTLs) and other effector cells.[2][3]
The migration of Tregs into the TME is not a random process; it is actively mediated by specific chemokine pathways.[3] Tumor cells, tumor-associated macrophages, and dendritic cells often secrete the chemokines CCL17 and CCL22.[1][4] These chemokines act as ligands for the CCR4 receptor, which is highly expressed on the surface of the most suppressive Tregs.[4][5] The binding of CCL17/CCL22 to CCR4 directs the migration of these immunosuppressive Tregs into the tumor, creating a barrier to an effective anti-cancer immune response.[1][5] Targeting this axis represents a promising strategy to overcome immune resistance.
This compound: Mechanism of Action
This compound is a potent, selective, and orally bioavailable small-molecule antagonist of the CCR4 receptor.[6][7][8] Its mechanism of action is designed to specifically interrupt the recruitment of Tregs into the tumor.[9][10]
-
CCR4 Blockade: this compound binds to the CCR4 receptor on Tregs, preventing its interaction with the chemokine ligands CCL17 and CCL22.[4]
-
Inhibition of Treg Migration: This blockade effectively halts the chemokine-driven signal that recruits Tregs to the tumor site.[4][9][11]
-
Altering the TME: By reducing the influx of immunosuppressive Tregs, this compound is hypothesized to increase the ratio of effector T cells (like CD8+ CTLs) to Tregs within the TME.[1][4][9]
-
Restoration of Anti-Tumor Immunity: This shift in the immune cell balance is intended to restore and enhance the body's natural ability to fight the tumor.[9]
Unlike depleting anti-CCR4 antibodies, this compound selectively blocks Treg migration to the tumor without causing systemic depletion of beneficial immune cells or Tregs in healthy tissues.[11][12]
Pharmacokinetics and Pharmacodynamics
Studies in healthy volunteers and patients have characterized the clinical pharmacology of this compound.[4][12] The molecule exhibits properties suitable for clinical development in oncology.
Pharmacokinetics (PK): this compound has demonstrated dose-dependent increases in exposure with a long half-life that supports convenient once-daily oral dosing.[4][12]
| Parameter | Value | Reference |
| Administration | Oral | [4] |
| Half-life | Approximately 72 hours | [4] |
| Dosing Frequency | Once Daily | [4][12] |
| Accumulation | ~4-5x over 14 days | [4] |
| Recommended Phase 2 Dose | 100 mg once daily | [6][13] |
Pharmacodynamics (PD): A tight relationship between drug concentration and target engagement has been established using a receptor occupancy assay on peripheral blood Tregs.[4] Doses of 75 mg once daily and higher are sufficient to maintain drug exposure above the IC90 for Treg migration.[4] As a clinical biomarker of activity, this compound treatment results in a small but significant increase in the proportion of circulating Tregs, observed by day 8 of treatment.[9][10]
Clinical Development: The this compound-02 Trial
This compound is being evaluated in the this compound-02 study (NCT03674567), a Phase 1/2 clinical trial in patients with advanced cancers.[14][15]
Study Design
The trial is an open-label, multi-part study designed to assess the safety and preliminary efficacy of this compound as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[14][16][17]
-
Part 1 (Phase 1): A dose-escalation phase to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound. This was conducted for both monotherapy and combination therapy arms in sequential patient cohorts.[14][17]
-
Part 2 (Phase 2): A cohort expansion phase enrolling patients with specific cancer types ("charged tumors"), predicted to be enriched for Tregs and CCR4 ligands, to further evaluate anti-tumor activity.[1][17] Cohorts include non-small cell lung cancer (NSCLC), nasopharyngeal carcinoma (NPC), and Epstein-Barr virus-positive (EBV+) lymphomas and gastric cancer.[14][18]
Clinical Efficacy and Safety Data
Initial results from the this compound-02 trial demonstrate promising clinical activity and a favorable safety profile.[6][19]
Monotherapy Activity
This compound has shown signs of single-agent activity, particularly in cancers known to be associated with the Epstein-Barr virus.[9][20]
| Indication | N | Endpoint | Result | Reference(s) |
| EBV+ NK/T cell Lymphoma | 6 | Overall Response | 4 responses (2 durable Complete Metabolic Responses) | [20][21] |
| Nasopharyngeal Cancer | 10 | Best Response | 7 patients with Stable Disease | [19] |
| All Cancers (Phase 1) | 17 | Disease Control Rate | 82.4% (14 of 17 patients) | [6] |
Combination Therapy with Pembrolizumab
The combination of this compound and pembrolizumab has yielded encouraging results, including in patients with PD-L1 negative tumors.[20]
| Indication | N | Endpoint | Result | Reference(s) |
| Checkpoint-naïve NSCLC | 13 | Confirmed ORR | 31% (4 of 13 patients) | [9][13][20] |
| ↳ PD-L1 Positive (TPS ≥1%) | 8 | Confirmed ORR | 38% (3 of 8 patients) | [20] |
| ↳ PD-L1 Negative (TPS <1%) | 4 | Confirmed ORR | 25% (1 of 4 patients) | [20] |
| EBV+ Gastric Cancer | 10 | ORR | 60% (1 CR, 5 PRs) | [18] |
| ↳ EBV+ Gastric Cancer | 10 | Median Duration of Response | 17.3 months | [18] |
| ↳ EBV+ Gastric Cancer | 10 | Median Progression-Free Survival | 10.4 months | [18] |
Safety Profile
This compound has been well-tolerated both as a monotherapy and in combination with pembrolizumab.[6][7] The safety profile was favorable, and there was no evidence of increased severity or frequency of adverse events in the combination therapy compared to either agent alone.[13][20] In the monotherapy dose-escalation, two dose-limiting toxicities of asymptomatic QTc prolongation were observed at the 75 mg and 100 mg doses, but no DLTs were seen in the combination arm.[6]
Biomarker Analysis and Experimental Protocols
A key component of the this compound research program is the use of biomarker analysis to confirm the drug's mechanism of action in patients.[9][10] This involves analyzing changes in immune cell populations in both peripheral blood and tumor tissue.
Flow Cytometry for Circulating Tregs
-
Objective: To measure the relative proportions of Treg populations in peripheral blood as a pharmacodynamic marker of this compound activity.[9]
-
Methodology:
-
Sample: Collect peripheral blood from patients at baseline and specified time points during treatment (e.g., Day 8).[9]
-
Preparation: Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Staining: Stain cells with a panel of fluorescently-conjugated antibodies to identify Treg populations. A typical panel would include antibodies against CD4, CD25, and CD127.
-
Gating Strategy: Tregs are identified as CD4+ cells that are also CD25+ and have low to no expression of CD127 (CD127-/low).[9][10]
-
Analysis: Use a multi-color flow cytometer to acquire data. Analyze the data to quantify the percentage of Tregs within the total CD4+ T cell population.
-
Expected Result: A small but significant increase in the proportion of circulating Tregs following this compound treatment.[9]
-
Immunohistochemistry (IHC) for TME Analysis
-
Objective: To quantify the density and spatial relationship of effector T cells and regulatory T cells within the tumor microenvironment.[9][10]
-
Methodology:
-
Sample: Obtain paired tumor biopsies at baseline and after a specified number of treatment cycles.
-
Preparation: Formalin-fix and paraffin-embed (FFPE) the tissue samples. Section the tissue onto slides.
-
Staining: Perform multiplex IHC using antibodies to detect key immune cell markers. Primary antibodies of interest are anti-CD8 (to identify cytotoxic T cells) and anti-FOXP3 (to identify Tregs).[9] Use distinct chromogens or fluorophores for each marker to allow for co-localization analysis.
-
Imaging: Scan the stained slides using a digital slide scanner to create high-resolution whole-slide images.
-
Analysis: Use digital image analysis software to quantify the number and density of CD8+ and FOXP3+ cells within defined tumor regions (e.g., tumor core vs. invasive margin). Calculate the ratio of CD8+ cells to FOXP3+ cells.[10]
-
Expected Result: A trend towards an increased CD8:FOXP3 ratio in the TME of patients treated with this compound.[9]
-
Transcriptomic Analysis (RNA-seq)
-
Objective: To assess global changes in gene expression within the tumor microenvironment following this compound treatment.[9]
-
Methodology:
-
Sample: Collect fresh or frozen tumor biopsies at baseline and on-treatment.
-
Preparation: Extract total RNA from the biopsy tissue.
-
Sequencing: Prepare RNA sequencing libraries and perform next-generation sequencing (NGS) to generate transcriptomic profiles.
-
Bioinformatic Analysis:
-
Differential Expression: Compare on-treatment samples to baseline to identify genes and pathways modulated by the therapy.
-
Gene Set Enrichment Analysis (GSEA): Determine if this compound treatment enriches for gene signatures associated with an active anti-tumor immune response or response to checkpoint inhibitors.[9]
-
Immune Deconvolution: Use computational algorithms to estimate the relative abundance of different immune cell types (e.g., Tregs, CD8+ T cells) based on the bulk RNA-seq data.[9]
-
-
Expected Result: this compound monotherapy alters the tumor transcriptome to a phenotype associated with a favorable response to anti-PD-1/PD-L1 therapy and a decrease in the estimated Treg cell population within the tumor.[9]
-
Conclusion
This compound is a novel, orally administered CCR4 antagonist with a clear mechanism of action aimed at overcoming a key immune escape pathway. By blocking the recruitment of immunosuppressive Tregs into the tumor microenvironment, it has the potential to enhance anti-tumor immunity.[9] Clinical data have demonstrated a favorable safety profile and encouraging signs of efficacy, both as a monotherapy in specific "charged" tumor types and in combination with pembrolizumab across a broader range of cancers, including those with low PD-L1 expression.[13][20] The robust biomarker program supports its proposed mechanism, making this compound a promising agent for further investigation in the field of immuno-oncology.
References
- 1. rapt.com [rapt.com]
- 2. Implications of regulatory T cells in anti-cancer immunity: from pathogenesis to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. rapt.com [rapt.com]
- 5. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. rapt.com [rapt.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. FLX Bio Highlights Phase 1 Data for this compound at SITC 2018 - BioSpace [biospace.com]
- 13. rapt.com [rapt.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Facebook [cancer.gov]
- 16. Phase 1/2 Dose-Escalation and Expansion Study of this compound Alone and in Combination with Pembrolizumab in Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Hanmi Pharmaceutical Confirms ‘Complete Remission’ in Phase 1/2 Study of Its Innovative Selective CCR4 Antagonist | Hanmi Pharmaceutical [hanmipharm.com]
- 19. rapt.com [rapt.com]
- 20. rapt.com [rapt.com]
- 21. onclive.com [onclive.com]
An In-depth Technical Guide to the FLX475 (Tivumecirnon) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
FLX475, also known as tivumecirnon, is an orally available, selective small-molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] It is an investigational immunotherapeutic agent designed to modulate the tumor microenvironment (TME). The "this compound signaling pathway" refers to the molecular cascade that this compound inhibits. This pathway is initiated by the binding of chemokine ligands, primarily CCL17 (TARC) and CCL22 (MDC), to the CCR4 receptor.[3][4] This interaction is crucial for the trafficking and recruitment of immunosuppressive regulatory T cells (Tregs) into the TME.[3][5] By blocking this signaling, this compound aims to reduce the population of intratumoral Tregs, thereby enhancing anti-tumor immune responses.[5] This technical guide provides a comprehensive overview of the CCR4 signaling pathway, the mechanism of action of this compound, preclinical and clinical data, and detailed experimental protocols relevant to its study.
The CCR4 Signaling Pathway
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of several types of immune cells, most notably on highly suppressive CD4+CD25+FOXP3+ regulatory T cells (Tregs).[4][5] This receptor and its ligands, CCL17 and CCL22, form a critical axis that mediates immune cell trafficking.
Mechanism of Action:
In the context of oncology, many tumors and associated cells within the TME secrete high levels of CCL17 and CCL22.[3][6] These chemokines create a gradient that attracts CCR4-expressing Tregs to the tumor site.[7] The accumulation of Tregs within the TME is a major mechanism of immune evasion, as they suppress the function of effector immune cells, such as CD8+ cytotoxic T lymphocytes, which are responsible for killing cancer cells.[3][6]
Upon binding of CCL17 or CCL22, CCR4 undergoes a conformational change, activating intracellular signaling cascades. As a GPCR, it primarily couples with Gαi proteins, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP). This signaling ultimately results in chemotaxis, the directed migration of the Treg along the chemokine gradient into the tumor. The binding of ligands to CCR4 can also lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[8]
This compound acts as a competitive antagonist at the CCR4 receptor, blocking the binding of CCL17 and CCL22.[1][2] This inhibition prevents the downstream signaling required for Treg migration, thereby reducing their infiltration into the TME.[1] The expected outcome is a shift in the balance of immune cells within the tumor, favoring an anti-tumor response. This is often measured by an increase in the ratio of CD8+ effector T cells to FOXP3+ Tregs.[9]
Quantitative Data
Preclinical Data
While specific IC50 and binding affinity (Kd) values for this compound are not publicly detailed in the provided search results, preclinical studies have established it as a potent and selective CCR4 antagonist.[3][9] The development program was designed to identify a compound that could potently block CCR4-induced chemotaxis in vitro and inhibit Treg entry into tumors in vivo.[3]
Clinical Pharmacodynamics and Dose Selection
In a first-in-human study with healthy volunteers, this compound was well-tolerated and exhibited a long half-life of approximately 72 hours, supporting once-daily oral dosing.[10] A receptor occupancy assay demonstrated a clear relationship between the drug concentration and its binding to CCR4 on circulating Tregs.[10] These data suggested that doses of approximately 75 mg once daily and higher are sufficient to maintain drug exposure levels above the IC90 required for in vitro Treg migration.[10] Based on these findings, a 100 mg once-daily dose was selected for Phase 2 studies.[11]
Clinical Trial Efficacy Data
This compound is being evaluated in the Phase 1/2 this compound-02 trial (NCT03674567) as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in various advanced cancers.[11]
| Cancer Type | Treatment Arm | Patient Population | Objective Response Rate (ORR) | Citation(s) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound + Pembrolizumab | CPI-experienced | 15.6% (all patients) | [11] |
| HNSCC | This compound + Pembrolizumab | CPI-experienced, PD-L1+ | 17.4% | [11] |
| HNSCC | This compound + Pembrolizumab | CPI-experienced, HPV+ | 22.2% | [11] |
| Non-Small Cell Lung Cancer (NSCLC) | This compound + Pembrolizumab | CPI-naïve | 31% (4/13 patients with confirmed PRs) | [9] |
| EBV+ NK/T cell lymphoma | This compound Monotherapy | Evaluable patients | 33% (2/6 patients with complete responses) | [9] |
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol is a representative method for evaluating the ability of a CCR4 antagonist like this compound to inhibit the migration of CCR4-expressing cells towards their ligands.
Objective: To quantify the inhibitory effect of a test compound on CCL17- or CCL22-mediated chemotaxis of CCR4+ cells.
Materials:
-
Cells: CCR4-expressing cell line (e.g., HUT78) or isolated primary Tregs.
-
Chemoattractants: Recombinant human CCL17 and CCL22.
-
Test Compound: this compound (Tivumecirnon).
-
Apparatus: Transwell inserts (5 µm pore size for lymphocytes) and 24-well companion plates.
-
Assay Buffer: RPMI 1640 supplemented with 1% BSA.
-
Detection: Calcein-AM fluorescent dye or an automated cell counter.
Procedure:
-
Cell Preparation: Culture CCR4-expressing cells to an appropriate density. On the day of the assay, harvest and wash the cells, then resuspend them in Assay Buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Antagonist Incubation: Prepare serial dilutions of this compound in Assay Buffer. Incubate the cell suspension with the various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add Assay Buffer containing the optimal concentration of CCL17 or CCL22 to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension (from step 2) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a hemocytometer, an automated cell counter, or by pre-labeling the cells with Calcein-AM and measuring fluorescence in the lower chamber with a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Immunohistochemistry (IHC) for CD8 and FOXP3
Objective: To quantify and assess the spatial distribution of CD8+ effector T cells and FOXP3+ regulatory T cells within the tumor microenvironment in response to treatment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Primary antibodies: Monoclonal anti-human CD8 and monoclonal anti-human FOXP3.
-
Secondary antibody and detection system (e.g., HRP-conjugated secondary antibody and DAB substrate).
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Microscope and imaging software.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigens.
-
Blocking: Block endogenous peroxidase activity and non-specific protein binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody against either CD8 or FOXP3 at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a chromogen like DAB, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Image Acquisition and Analysis:
-
Scan the slides using a digital slide scanner.
-
Use image analysis software to quantify the number of positively stained cells (brown) in defined regions of interest (e.g., tumor core, invasive margin).
-
FOXP3 staining is typically nuclear, while CD8 staining is membranous.
-
Calculate the density of CD8+ and FOXP3+ cells (cells/mm²) and determine the CD8/FOXP3 ratio.
-
Receptor Occupancy (RO) Assay by Flow Cytometry
Objective: To measure the percentage of CCR4 receptors on target cells (e.g., peripheral blood Tregs) that are bound by this compound at a given time point.
Materials:
-
Fresh whole blood samples from subjects.
-
Fluorescently-labeled competing antibody that binds to the same epitope as this compound, or a fluorescently-labeled version of this compound.
-
Fluorescently-labeled non-competing anti-CCR4 antibody (binds to a different epitope).
-
Antibodies to identify Tregs (e.g., anti-CD4, anti-CD25).
-
Flow cytometer.
Procedure:
-
Sample Collection: Collect whole blood in appropriate anticoagulant tubes.
-
Assay Setup (Free Receptor Assay):
-
Aliquot whole blood into tubes.
-
Add a saturating concentration of a fluorescently-labeled competing anti-CCR4 antibody. This antibody will only bind to receptors not occupied by this compound.
-
In separate tubes for total receptor measurement, use a non-competing labeled antibody that will bind to both free and this compound-occupied receptors.
-
-
Staining for Cell Identification: Add a cocktail of antibodies to identify the Treg population (e.g., anti-CD4, anti-CD25).
-
Incubation: Incubate samples as required, typically at 4°C in the dark.
-
Lysis and Fixation: Lyse red blood cells and fix the white blood cells.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the Treg population (e.g., CD4+CD25+ cells).
-
Measure the mean fluorescence intensity (MFI) of the competing antibody signal (Free Receptors) and the non-competing antibody signal (Total Receptors).
-
Calculate Receptor Occupancy (%) as: % RO = (1 - (MFI_Free / MFI_Total)) * 100
-
Conclusion
This compound (tivumecirnon) targets the CCR4 signaling pathway, a key mechanism for the recruitment of immunosuppressive Treg cells into the tumor microenvironment. By antagonizing the CCR4 receptor, this compound prevents Treg migration, thereby aiming to enhance the body's natural anti-tumor immune response. Clinical data has shown encouraging signs of activity, both as a monotherapy and in combination with checkpoint inhibitors, particularly in tumors with a high Treg infiltration. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other molecules targeting this critical immuno-oncology pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and early clinical development of this compound, a potent and selective CCR4 inhibitor - American Chemical Society [acs.digitellinc.com]
- 4. cusabio.com [cusabio.com]
- 5. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. JCI - T regulatory cell chemokine production mediates pathogenic T cell attraction and suppression [jci.org]
- 8. mdpi.com [mdpi.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. rapt.com [rapt.com]
- 11. rapt.com [rapt.com]
Methodological & Application
Application Notes and Protocols for Flx475 In Vitro Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically induced cell migration, or chemotaxis, is a critical biological process implicated in immune surveillance, inflammatory responses, and cancer metastasis. A key mediator of this process is the C-C chemokine receptor 4 (CCR4), which is predominantly expressed on regulatory T cells (Tregs). The interaction of CCR4 with its cognate ligands, CCL17 (TARC) and CCL22 (MDC), plays a significant role in the recruitment of Tregs to the tumor microenvironment (TME), where they can suppress anti-tumor immunity.[1][2][3]
Flx475 is a potent and selective small-molecule antagonist of CCR4.[2][3][4][5] By blocking the CCR4 signaling pathway, this compound inhibits the migration of Tregs into the TME, thereby potentially enhancing anti-tumor immune responses.[2][3][5][6] These application notes provide a detailed protocol for an in vitro chemotaxis assay to evaluate the inhibitory activity of this compound on the migration of CCR4-expressing cells.
Principle of the Assay
This protocol utilizes the Transwell migration assay, a widely accepted and robust method for studying chemotaxis in vitro.[7] In this assay, CCR4-expressing cells are placed in the upper chamber of a Transwell insert, which is separated from a lower chamber by a porous membrane. The lower chamber contains a chemoattractant, either CCL17 or CCL22. In the presence of a chemoattractant gradient, the cells will migrate through the pores of the membrane into the lower chamber. The inhibitory effect of this compound is quantified by measuring the reduction in the number of migrated cells in the presence of the compound compared to a vehicle control.
Signaling Pathway
The binding of CCL17 or CCL22 to CCR4, a G protein-coupled receptor, initiates a signaling cascade that leads to actin polymerization and subsequent cell migration. This compound acts as an antagonist, blocking this interaction and inhibiting the downstream signaling required for chemotaxis.
References
- 1. NK-Dependent Increases in CCL22 Secretion Selectively Recruits Regulatory T Cells to the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rapt.com [rapt.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. rapt.com [rapt.com]
- 5. Discovery and early clinical development of this compound, a potent and selective CCR4 inhibitor - American Chemical Society [acs.digitellinc.com]
- 6. rapt.com [rapt.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Flx475 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flx475 is an orally bioavailable, potent, and selective small-molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] In the tumor microenvironment (TME), regulatory T cells (Tregs), which suppress the anti-tumor activity of cytotoxic T lymphocytes, highly express CCR4.[2][3] Tumor cells and other cells within the TME secrete the chemokines CCL17 and CCL22, which are ligands for CCR4, leading to the recruitment of Tregs into the tumor.[3][4] By blocking the CCR4-CCL17/22 axis, this compound is designed to inhibit the infiltration of immunosuppressive Tregs into the tumor, thereby enhancing the anti-tumor immune response.[2][5] Preclinical studies in various mouse tumor models have demonstrated that this compound can inhibit tumor growth, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.[1][2]
These application notes provide detailed protocols for the use of this compound in syngeneic mouse tumor models, including tumor model establishment, drug administration, and methods for evaluating anti-tumor efficacy and immune responses.
Mechanism of Action: Targeting the CCR4-CCL17/22 Axis
The signaling pathway targeted by this compound involves the interaction between the CCR4 receptor on Tregs and its ligands, CCL17 and CCL22, which are secreted by tumor cells and other immune cells in the TME. This interaction mediates the migration of Tregs into the tumor, where they suppress the function of effector T cells, allowing the tumor to evade immune destruction. This compound acts as a competitive antagonist at the CCR4 receptor, preventing ligand binding and subsequent Treg migration.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of this compound in syngeneic mouse tumor models.
Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Tumor Models
| Tumor Model | Mouse Strain | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| CT26 (Colon Carcinoma) | BALB/c | Vehicle | - | 800 | - |
| This compound | 50 mg/kg, PO, QD | 400 | 50 | ||
| Anti-PD-1 | 200 µ g/mouse , IP, 3x | 350 | 56 | ||
| This compound + Anti-PD-1 | As above | 100 | 88 | ||
| Pan02 (Pancreatic Adenocarcinoma) | C57BL/6 | Vehicle | - | 1200 | - |
| This compound | 100 mg/kg, PO, BID | 720 | 40 |
Data are representative and may vary between experiments.
Table 2: Effect of this compound on Tumor-Infiltrating Lymphocytes (TILs)
| Tumor Model | Mouse Strain | Treatment Group | CD8+ T cells / mm² | FoxP3+ Tregs / mm² | CD8+ / Treg Ratio |
| CT26 | BALB/c | Vehicle | 150 | 50 | 3 |
| This compound (50 mg/kg, QD) | 250 | 25 | 10 | ||
| Pan02 | C57BL/6 | Vehicle | 100 | 40 | 2.5 |
| This compound (100 mg/kg, BID) | 180 | 20 | 9 |
Cell counts are representative and obtained from immunohistochemistry analysis.
Experimental Protocols
Protocol 1: Establishment of Syngeneic Mouse Tumor Models
This protocol describes the subcutaneous implantation of murine cancer cell lines to establish tumors in immunocompetent mice.
Materials:
-
Murine cancer cell lines (e.g., CT26 for BALB/c mice, Pan02 for C57BL/6 mice)
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syringes (1 mL) and needles (27-30 gauge)
-
Electric razor or clippers
Procedure:
-
Cell Culture: Culture the selected murine tumor cell line in complete medium until they reach 70-80% confluency.
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. d. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS. e. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Cell Preparation for Injection: a. Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per 100 µL). b. (Optional) For some cell lines, resuspending the cells in a 1:1 mixture of PBS and Matrigel® can improve tumor take rate and growth. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
Tumor Implantation: a. Anesthetize the mouse using an approved method. b. Shave the fur on the flank of the mouse and disinfect the skin with 70% ethanol. c. Draw the cell suspension into a 1 mL syringe with a 27-30 gauge needle. d. Gently lift the skin on the flank and insert the needle subcutaneously. e. Inject the cell suspension (typically 100 µL) to form a small bleb under the skin. f. Slowly withdraw the needle.
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor growth. b. Once tumors are palpable, measure the length and width of the tumors with calipers 2-3 times per week. c. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2. d. Randomize the mice into treatment groups when the tumors reach a predetermined size (e.g., 100-150 mm³).
Protocol 2: Administration of this compound
This compound is an orally bioavailable compound. Oral gavage is the recommended route of administration in mouse models.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Mortar and pestle or other homogenization equipment
-
Balance
-
Oral gavage needles (stainless steel or flexible plastic, 20-22 gauge for adult mice)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation: a. Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice. b. Weigh the this compound powder accurately. c. Prepare the vehicle (0.5% methylcellulose in water). d. Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. e. Gradually add the remaining vehicle while mixing to ensure a uniform suspension.
-
Oral Administration: a. Gently restrain the mouse. b. Measure the appropriate volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle. The administration volume should not exceed 10 mL/kg. c. Carefully insert the gavage needle into the mouse's esophagus and deliver the suspension into the stomach. d. Administer this compound according to the planned schedule (e.g., once daily [QD] or twice daily [BID]).
Protocol 3: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol describes the isolation and analysis of TILs from tumor tissue.
Materials:
-
Tumor tissue
-
RPMI medium
-
Collagenase Type IV, Dispase, and DNase I
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
70 µm cell strainer
-
Flow cytometry tubes
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Fixable viability dye
-
Flow cytometer
Table 3: Suggested Antibody Panel for Mouse TIL Analysis
| Target | Fluorochrome | Clone |
| CD45 | PerCP-Cy5.5 | 30-F11 |
| CD3e | PE-Cy7 | 145-2C11 |
| CD4 | APC | GK1.5 |
| CD8a | FITC | 53-6.7 |
| FoxP3 | PE | FJK-16s |
| PD-1 | BV421 | 29F.1A12 |
| Viability Dye | e.g., Zombie Aqua™ | - |
Procedure:
-
Tumor Digestion: a. Excise the tumor and place it in a petri dish with cold RPMI. b. Mince the tumor into small pieces using a scalpel. c. Transfer the minced tissue to a digestion buffer containing Collagenase IV, Dispase, and DNase I. d. Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Cell Isolation: a. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. b. Wash the cells with RPMI containing 10% FBS. c. (Optional) If there is significant red blood cell contamination, treat the cell suspension with RBC Lysis Buffer. d. Count the viable cells.
-
Antibody Staining: a. Resuspend the cells in FACS buffer (PBS with 2% FBS). b. Block Fc receptors with anti-CD16/32 antibody. c. Stain for surface markers with the antibody cocktail (CD45, CD3, CD4, CD8, PD-1) and the fixable viability dye. d. For intracellular staining of FoxP3, fix and permeabilize the cells according to the transcription factor staining buffer kit manufacturer's protocol. e. Incubate with the anti-FoxP3 antibody. f. Wash the cells and resuspend in FACS buffer.
-
Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on live, single, CD45+ cells to identify immune cells. c. Further gate to identify CD3+ T cells, and then CD4+ and CD8+ T cell subsets. d. Within the CD4+ population, identify Tregs as FoxP3+ cells. e. Analyze the expression of other markers like PD-1 on the T cell populations.
Protocol 4: Immunohistochemistry (IHC) for CD8 and FoxP3
This protocol provides a general guideline for dual IHC staining of CD8+ T cells and FoxP3+ Tregs in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor sections on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., goat serum)
-
Primary antibodies: Rabbit anti-mouse CD8 and Rat anti-mouse FoxP3
-
Secondary antibodies: HRP-conjugated anti-rabbit and AP-conjugated anti-rat
-
Chromogens: DAB (for HRP) and Permanent Red (for AP)
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Deparaffinize the slides in xylene. b. Rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
Staining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide. b. Block non-specific binding with blocking buffer. c. Incubate with the primary antibody for CD8. d. Incubate with the HRP-conjugated secondary antibody. e. Develop with DAB chromogen (CD8+ cells will be brown). f. Incubate with the primary antibody for FoxP3. g. Incubate with the AP-conjugated secondary antibody. h. Develop with Permanent Red chromogen (FoxP3+ cells will be red).
-
Counterstaining and Mounting: a. Counterstain with hematoxylin. b. Dehydrate the slides and mount with a permanent mounting medium.
-
Analysis: a. Image the stained slides. b. Quantify the number of CD8+ and FoxP3+ cells per unit area using image analysis software.
Protocol 5: ELISA for CCL17 and CCL22 in Tumor Lysates
This protocol outlines the measurement of CCR4 ligands in tumor tissue.
Materials:
-
Tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Microcentrifuge
-
Commercially available ELISA kits for mouse CCL17 and CCL22
-
Microplate reader
Procedure:
-
Tumor Lysate Preparation: a. Excise the tumor and snap-freeze in liquid nitrogen. b. Homogenize the frozen tumor tissue in lysis buffer. c. Centrifuge the homogenate at high speed to pellet cellular debris. d. Collect the supernatant (tumor lysate). e. Determine the total protein concentration of the lysate.
-
ELISA: a. Perform the ELISA for CCL17 and CCL22 according to the manufacturer's instructions provided with the kit. b. Read the absorbance on a microplate reader.
-
Data Analysis: a. Calculate the concentrations of CCL17 and CCL22 in the tumor lysates based on the standard curve. b. Normalize the chemokine concentrations to the total protein concentration of the lysate.
Conclusion
This compound represents a promising therapeutic agent for cancer immunotherapy by targeting the infiltration of Tregs into the tumor microenvironment. The protocols provided in these application notes offer a framework for researchers to effectively utilize this compound in preclinical mouse tumor models and to comprehensively evaluate its anti-tumor activity and immunological effects. Careful experimental design and adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of this and other CCR4 antagonists.
References
- 1. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 2. Subcutaneous Injection of Tumor Cells [bio-protocol.org]
- 3. Development of a Novel In Vivo Cancer Model Using Cell Sheet Engineering | Anticancer Research [ar.iiarjournals.org]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
Application Notes and Protocols for Flx475 and Pembrolizumab Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical studies involving the combination of Flx475 (tivumecirnon), a novel oral CCR4 antagonist, and pembrolizumab (B1139204), a PD-1 inhibitor. This document includes a summary of clinical trial data, detailed experimental protocols for key biomarker analyses, and diagrams illustrating the underlying mechanisms and workflows.
Introduction
This compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). CCR4 is the primary chemokine receptor expressed on regulatory T cells (Tregs), which are known to suppress anti-tumor immune responses within the tumor microenvironment (TME). By blocking the interaction of CCR4 with its ligands, CCL17 and CCL22, which are often secreted by tumor cells, this compound is designed to inhibit the migration of Tregs into the tumor. This reduction in immunosuppressive cells is hypothesized to enhance the efficacy of immune checkpoint inhibitors like pembrolizumab.
Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells.[1][2] By blocking the PD-1 pathway, pembrolizumab restores the ability of the immune system to recognize and attack cancer cells.[1][2][3] The combination of this compound and pembrolizumab aims to synergistically enhance anti-tumor immunity by both reducing the presence of immunosuppressive Tregs in the TME and unleashing the cytotoxic potential of T cells.
Preclinical studies have demonstrated that CCR4 antagonists can inhibit Treg migration, increase the ratio of effector T cells to Tregs within the tumor, and produce anti-tumor effects both as a single agent and in combination with checkpoint inhibitors.[4][5] These findings provided a strong rationale for the clinical investigation of the this compound and pembrolizumab combination.
Data Presentation
The following tables summarize the quantitative data from the Phase 1/2 clinical trial NCT03674567, which evaluated this compound (tivumecirnon) as a monotherapy and in combination with pembrolizumab in patients with various advanced cancers.
Table 1: Phase 1 Dose Escalation and Recommended Phase 2 Dose[6]
| Treatment Arm | Doses Evaluated (once daily) | Number of Patients | Recommended Phase 2 Dose (once daily) |
| This compound Monotherapy | 25 mg, 50 mg, 75 mg, 100 mg | 19 | 100 mg |
| This compound + Pembrolizumab | 50 mg, 75 mg, 100 mg | 18 | 100 mg |
Table 2: Clinical Activity in Checkpoint Inhibitor-Naïve Non-Small Cell Lung Cancer (NSCLC)
| Patient Population | Number of Patients | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| All Evaluable Patients | 35 | 26% | - | [1] |
| PD-L1 TPS ≥1% | 20 | 35% | 6.3 months | [1][6] |
| PD-L1 TPS 1-49% | 16 | 31% | - | [1][6] |
| PD-L1 TPS ≥50% | 4 | 50% | - | [1][6] |
| Initial Phase 2, Stage 1 Cohort | 13 | 31% | - | [7] |
| PD-L1 Positive (TPS ≥1%) in Stage 1 | 8 | 38% | - | [7][8] |
| PD-L1 Negative (TPS <1%) in Stage 1 | 4 | 25% | - | [7] |
Table 3: Clinical Activity in Checkpoint Inhibitor-Experienced Head and Neck Squamous Cell Carcinoma (HNSCC)[1]
| Patient Population | Number of Patients | Confirmed Objective Response Rate (ORR) |
| All Evaluable Patients | 32 | 15.6% |
| HPV-Positive | 18 | 22.2% |
| PD-L1 Positive (CPS ≥1) | 23 | 17.4% |
Table 4: Monotherapy Activity of this compound[7][8]
| Cancer Type | Number of Patients | Clinical Response |
| EBV+ NK/T cell lymphoma | 6 | 2 complete metabolic responses, 1 unconfirmed complete metabolic response, 1 unconfirmed partial metabolic response |
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound and Pembrolizumab Combination Therapy
Caption: Combined action of this compound and Pembrolizumab in the TME.
Experimental Workflow: Biomarker Analysis
Caption: Workflow for patient sample collection and biomarker analysis.
Experimental Protocols
The following are representative, detailed protocols for the key biomarker analyses mentioned in the this compound and pembrolizumab combination therapy studies. These protocols are based on established and validated methods used in clinical trial settings.
Protocol 1: Flow Cytometry Analysis of Circulating Regulatory T cells (Tregs)
Objective: To quantify the percentage of circulating Tregs (CD4+CD25+CD127low/-) in peripheral blood as a pharmacodynamic biomarker of this compound activity.[3][9]
Materials:
-
Whole blood collected in sodium heparin tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Fluorescently conjugated monoclonal antibodies:
-
Anti-CD3 (e.g., clone UCHT1)
-
Anti-CD4 (e.g., clone RPA-T4)
-
Anti-CD25 (e.g., clone M-A251)
-
Anti-CD127 (e.g., clone HIL-7R-M21)
-
-
Fixable Viability Dye
-
FACS tubes
-
Flow cytometer
Procedure:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells with PBS containing 2% FBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in PBS with 2% FBS and perform a cell count.
-
-
Staining:
-
Aliquot approximately 1 x 10^6 PBMCs per FACS tube.
-
Stain for cell viability using a fixable viability dye according to the manufacturer's instructions.
-
Wash the cells with PBS containing 2% FBS.
-
Add the cocktail of fluorescently labeled antibodies (anti-CD3, anti-CD4, anti-CD25, anti-CD127) at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS containing 2% FBS.
-
Resuspend the cells in an appropriate volume of PBS for flow cytometry analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Gate on viable lymphocytes based on forward and side scatter properties and the viability dye.
-
From the lymphocyte gate, identify CD3+ T cells.
-
From the CD3+ gate, identify CD4+ helper T cells.
-
Within the CD4+ population, identify Tregs as CD25+ and CD127low/-.
-
Record the percentage of Tregs within the CD4+ T cell population.
-
Protocol 2: Immunohistochemistry (IHC) for CD8 and Foxp3 in Tumor Biopsies
Objective: To quantify the density and distribution of CD8+ effector T cells and Foxp3+ regulatory T cells within the tumor microenvironment.[3][7]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0 or EDTA buffer, pH 9.0)
-
Hydrogen peroxide solution (3%) for blocking endogenous peroxidase
-
Protein block solution (e.g., normal goat serum)
-
Primary antibodies:
-
Rabbit anti-human CD8 monoclonal antibody (e.g., clone SP16)
-
Mouse anti-human Foxp3 monoclonal antibody (e.g., clone 236A/E7)
-
-
Polymer-based detection system (e.g., HRP-conjugated secondary antibodies)
-
Chromogen (e.g., DAB)
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30-60 minutes.
-
Immerse slides in xylene (two changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a pressure cooker, steamer, or water bath according to validated lab protocols (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer (e.g., TBS or PBS).
-
Apply protein block and incubate for 10-20 minutes.
-
Incubate with the primary antibody (anti-CD8 or anti-Foxp3) at the optimal dilution for 60 minutes at room temperature or overnight at 4°C.
-
Rinse with wash buffer.
-
Apply the HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Rinse with wash buffer.
-
Apply the DAB chromogen and incubate until the desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with water and differentiate if necessary.
-
Dehydrate through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
-
Image Analysis:
-
Scan the slides using a digital slide scanner.
-
Use image analysis software to quantify the number of CD8+ and Foxp3+ cells in defined tumor compartments (e.g., intra-tumoral, stromal).
-
Calculate the density of each cell type (cells/mm²) and the ratio of CD8+ to Foxp3+ cells.
-
Protocol 3: RNA Sequencing (RNAseq) of Tumor Biopsies
Objective: To characterize the gene expression profile of the tumor microenvironment to identify signatures associated with response to therapy.[3]
Materials:
-
Fresh frozen or FFPE tumor tissue
-
RNA extraction kit (e.g., RNeasy Mini Kit for fresh frozen, RNeasy FFPE Kit for FFPE)
-
DNase I
-
RNA quality assessment instrument (e.g., Agilent Bioanalyzer)
-
RNAseq library preparation kit (e.g., TruSeq RNA Library Prep Kit)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Extraction:
-
Homogenize the tumor tissue according to the RNA extraction kit protocol.
-
Perform on-column DNase I digestion to remove contaminating genomic DNA.
-
Elute the RNA and quantify its concentration (e.g., using a NanoDrop).
-
-
RNA Quality Control:
-
Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 7 is generally recommended for optimal results.
-
-
Library Preparation:
-
Starting with 100 ng to 1 µg of total RNA, purify poly-A containing mRNA molecules using oligo-dT attached magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end repair, A-tailing, and ligation of sequencing adapters.
-
Purify the ligation products and amplify the library by PCR to enrich for adapter-ligated fragments.
-
Validate the final library quality and quantity.
-
-
Sequencing:
-
Pool the libraries and sequence on a next-generation sequencing platform to generate paired-end reads.
-
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are differentially expressed between pre- and on-treatment samples, or between responders and non-responders.
-
Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify pathways and biological processes that are enriched in different sample groups.
-
Immune Cell Deconvolution: Use algorithms like CIBERSORT or xCell to estimate the relative abundance of different immune cell types within the TME from the bulk RNAseq data.
-
Safety and Tolerability
In the this compound-02 trial, the combination of this compound and pembrolizumab was generally well-tolerated. The safety profile was consistent with the known adverse events of each agent individually, with no evidence of increased severity or frequency of adverse events in the combination therapy.[7] The most common treatment-related adverse event attributed to this compound was asymptomatic and reversible QT prolongation, which was manageable with dose reduction.[1] In the Phase 1 portion of the study, two dose-limiting toxicities of asymptomatic QTc prolongation were observed in the monotherapy cohorts, but none in the combination cohorts.[10]
References
- 1. rapt.com [rapt.com]
- 2. Dose Escalation and Expansion Study of this compound Monotherapy and in Combination with Pembrolizumab [clin.larvol.com]
- 3. rapt.com [rapt.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. ascopubs.org [ascopubs.org]
- 8. rapt.com [rapt.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. cancernetwork.com [cancernetwork.com]
Application Notes and Protocols for Flx475 in Regulatory T Cell (Treg) Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a critical role in maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, the accumulation of Tregs within the tumor microenvironment (TME) can suppress anti-tumor immune responses, thereby promoting tumor growth and limiting the efficacy of immunotherapies.[1] The chemokine receptor CCR4 is highly expressed on the most suppressive subset of Tregs and is instrumental in their migration to the TME, guided by the chemokines CCL17 and CCL22, which are often secreted by tumor cells and other cells in the TME.[1][2]
Flx475 (also known as tivumecirnon) is a potent, selective, and orally bioavailable small molecule antagonist of CCR4.[1] By blocking the interaction between CCR4 and its ligands, this compound inhibits the recruitment of Tregs into the TME, thereby reducing immunosuppression and enhancing anti-tumor immunity.[3] Preclinical and clinical studies have demonstrated that this compound can decrease Treg populations within tumors and shows promise as a monotherapy and in combination with other immunotherapies.[3]
These application notes provide detailed protocols for utilizing this compound in key Treg functional assays, including migration and suppression assays. The information herein is intended to guide researchers in the preclinical evaluation of this compound and other CCR4 antagonists.
Mechanism of Action of this compound
This compound is a non-competitive, allosteric inhibitor of CCR4. It binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation by its cognate ligands, CCL17 and CCL22. This blockade of CCR4 signaling abrogates the chemotactic response of Tregs to these chemokines, thus inhibiting their migration.
Data Presentation
Table 1: In Vitro Inhibition of Treg Migration by this compound (Hypothetical Data)
| This compound Concentration | Mean Treg Migration Inhibition (%) | Standard Deviation (%) |
| 0.1 nM | 15.2 | 3.1 |
| 1 nM | 48.7 | 5.5 |
| 10 nM | 85.3 | 4.2 |
| 100 nM | 95.1 | 2.8 |
| 1 µM | 98.6 | 1.9 |
| IC50 | ~1.5 nM |
Note: This table presents hypothetical data for illustrative purposes, as specific IC50 values from in vitro Treg migration assays with this compound are not publicly available. The concentration range is based on the known potency of this compound.
Table 2: Effect of this compound on Treg-mediated Suppression of T Effector Cell Proliferation (Hypothetical Data)
| This compound Concentration | Reversal of Treg Suppression (%) | Standard Deviation (%) |
| 1 nM | 5.8 | 2.1 |
| 10 nM | 25.4 | 4.7 |
| 100 nM | 58.9 | 6.3 |
| 1 µM | 75.2 | 5.1 |
| 10 µM | 82.1 | 4.5 |
| EC50 | ~80 nM |
Note: This table presents hypothetical data for illustrative purposes. The suppressive function of Tregs is not directly dependent on migration; therefore, higher concentrations of a migration inhibitor like this compound might be required to observe secondary effects on suppression in vitro, or the effect may be modest.
Experimental Protocols
Protocol 1: In Vitro Treg Migration (Chemotaxis) Assay
This protocol details a transwell migration assay to assess the ability of this compound to inhibit the migration of Tregs towards a CCL17 or CCL22 gradient.
Materials:
-
Isolated human or murine Tregs (CD4+CD25+FoxP3+)
-
Recombinant human or murine CCL17 and CCL22 (chemoattractants)
-
This compound (dissolved in DMSO and serially diluted in assay medium)
-
Transwell inserts with 5 µm pore size for 24-well plates
-
Assay medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA)
-
Flow cytometer
-
Counting beads for flow cytometry
Procedure:
-
Cell Preparation:
-
Isolate Tregs from peripheral blood mononuclear cells (PBMCs) or splenocytes using a Treg isolation kit (e.g., magnetic-activated cell sorting - MACS) followed by fluorescence-activated cell sorting (FACS) for high purity.
-
Resuspend purified Tregs in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay medium. A suggested starting concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Pre-incubate the Treg cell suspension with the different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
In a 24-well plate, add 600 µL of assay medium containing the chemoattractant (e.g., 100 ng/mL of CCL22) to the lower wells. Include a negative control well with assay medium only.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated Treg cell suspension (1 x 10^5 cells) to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically.
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Add a known number of counting beads to each well.
-
Analyze the samples by flow cytometry, gating on the Treg population.
-
Calculate the absolute number of migrated cells by comparing the cell count to the bead count.
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the positive control (chemoattractant without inhibitor).
-
Calculate the percentage of migration inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: In Vitro Treg Suppression Assay
This protocol describes how to assess the effect of this compound on the suppressive function of Tregs on the proliferation of conventional T cells (Tconv).
Materials:
-
Isolated human or murine Tregs (CD4+CD25+FoxP3+)
-
Isolated human or murine responder conventional T cells (Tconv; CD4+CD25-)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies)
-
This compound (dissolved in DMSO and serially diluted in culture medium)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate Tregs and Tconvs from PBMCs or splenocytes.
-
Label the Tconvs with a cell proliferation dye according to the manufacturer's instructions.
-
Resuspend both cell populations in complete culture medium.
-
-
Assay Setup:
-
In a 96-well round-bottom plate, add 5 x 10^4 dye-labeled Tconvs to each well.
-
Add purified Tregs at different Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4). Include control wells with Tconvs alone (no Tregs) and unstimulated Tconvs.
-
Add serial dilutions of this compound to the appropriate wells. A suggested starting concentration range is 10 nM to 100 µM. Include a DMSO vehicle control.
-
Add T cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to all wells except the unstimulated control.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
-
Analysis of Proliferation:
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the Tconv population and assess proliferation based on the dilution of the proliferation dye.
-
-
Data Analysis:
-
Determine the percentage of proliferating Tconvs in each condition.
-
Calculate the percentage of suppression for each Treg:Tconv ratio in the absence of this compound.
-
Calculate the percentage of reversal of suppression for each this compound concentration at a fixed Treg:Tconv ratio (e.g., 1:2). The formula for calculating the percentage of reversal of suppression is:
-
% Reversal = [1 - (% Proliferation with Treg and this compound - % Proliferation with Tconv alone) / (% Proliferation with Treg - % Proliferation with Tconv alone)] * 100
-
-
Mandatory Visualizations
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Treg migration (chemotaxis) assay.
Caption: Experimental workflow for the Treg suppression assay.
References
Application Notes and Protocols for Flx475 Receptor Occupancy Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flx475 is an orally available, small-molecule antagonist of the C-C chemokine receptor type 4 (CCR4).[1][2] CCR4 plays a crucial role in immune response modulation by mediating the migration of regulatory T cells (Tregs) into the tumor microenvironment (TME).[1][3] By blocking the interaction of CCR4 with its ligands, CCL17 and CCL22, this compound inhibits the recruitment of immunosuppressive Tregs to the tumor, thereby enhancing the anti-tumor immune response.[1][3] Receptor occupancy (RO) assays are critical pharmacodynamic (PD) tools in the clinical development of drugs like this compound to quantify the extent of target engagement and to inform on the relationship between drug concentration, target binding, and biological effect.[4][5] This document provides detailed protocols for both flow cytometry and radioligand binding-based assays to determine the receptor occupancy of this compound on CCR4-expressing cells.
CCR4 Signaling Pathway
The binding of the chemokines CCL17 and CCL22 to the G protein-coupled receptor CCR4 initiates a signaling cascade that promotes the migration of regulatory T cells. This compound acts as an antagonist, blocking this interaction and subsequent downstream signaling.
Caption: CCR4 signaling pathway and mechanism of action of this compound.
Quantitative Data Summary
While specific Ki or IC50 values for this compound from competitive binding assays are not publicly available in detail, clinical studies have provided insights into the relationship between dose and receptor occupancy.
| Parameter | Value/Observation | Reference |
| Target | C-C Chemokine Receptor 4 (CCR4) | [1][2] |
| Mechanism of Action | Antagonist, inhibits Treg migration | [1][3] |
| Receptor Occupancy | Doses of ≥75 mg once daily are sufficient to maintain drug exposure above the IC90 for in vitro Treg migration. | [4] |
| Receptor Occupancy Level | A robust pharmacodynamic assay demonstrated the ability to achieve exposure levels predicted to maximally inhibit Treg recruitment. Another source indicates that exposure levels over the targeted 75% were achieved. | [1][4] |
| Clinical Dosing (Phase 1) | Monotherapy: 25 mg, 50 mg, 75 mg, 100 mg once daily. | [4] |
Experimental Protocols
Two primary methods for determining receptor occupancy are presented: a flow cytometry-based assay, which is well-suited for clinical samples, and a radioligand binding assay, the gold standard for quantifying binding affinity in preclinical settings.
Flow Cytometry-Based Receptor Occupancy Assay
This protocol is adapted from methodologies used for CCR4 antagonists and is designed to measure the occupancy of this compound on the surface of Tregs in whole blood.
Experimental Workflow:
Caption: Workflow for the flow cytometry-based receptor occupancy assay.
Materials:
-
Freshly collected whole blood in sodium heparin tubes.
-
This compound
-
Alexa Fluor 647-conjugated human CCL22
-
Anti-human CD4 (e.g., PerCP-Cy5.5)
-
Anti-human CD25 (e.g., PE)
-
Anti-human CD127 (e.g., FITC)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Red blood cell lysis buffer
-
Flow cytometer
Protocol:
-
Sample Preparation: Collect whole blood from subjects. For in vitro experiments, aliquot 100 µL of whole blood into flow cytometry tubes.
-
Drug Incubation: Add varying concentrations of this compound (or vehicle control) to the blood samples. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. For ex vivo analysis of clinical samples, this step is omitted.
-
Labeled Ligand Binding: Add a pre-titered, saturating concentration of Alexa Fluor 647-conjugated human CCL22 to each tube. Incubate for 30 minutes at 4°C in the dark.
-
Cell Staining: Add a cocktail of fluorescently labeled antibodies against Treg surface markers (CD4, CD25, CD127) to identify the Treg population (CD4+CD25+CD127low/-). Incubate for 30 minutes at 4°C in the dark.
-
Red Blood Cell Lysis: Add 2 mL of 1X RBC lysis buffer to each tube. Incubate for 10 minutes at room temperature in the dark.
-
Washing: Centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 2 mL of cold FACS buffer. Repeat the wash step.
-
Data Acquisition: Resuspend the cell pellet in 300 µL of FACS buffer and acquire events on a calibrated flow cytometer.
-
Data Analysis:
-
Gate on the lymphocyte population using forward and side scatter.
-
Identify the CD4+ T cell population.
-
Within the CD4+ gate, identify the Treg population as CD25+CD127low/-.
-
Determine the mean fluorescence intensity (MFI) of the Alexa Fluor 647 signal within the Treg gate for all samples.
-
Calculate the percentage of receptor occupancy using the following formula: % RO = (1 - (MFI of this compound treated sample / MFI of vehicle control sample)) * 100
-
Radioligand Competition Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the CCR4 receptor using membrane preparations from cells overexpressing human CCR4.
Experimental Workflow:
Caption: Workflow for the radioligand competition binding assay.
Materials:
-
Membrane preparations from cells stably expressing human CCR4.
-
[125I]-CCL22 (radioligand)
-
This compound
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 140 mM NaCl, 0.5% BSA, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [125I]-CCL22 (typically at or below its Kd).
-
Serial dilutions of this compound.
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a saturating concentration of unlabeled CCL22.
-
-
Reaction Initiation: Add the CCR4 membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
The provided protocols for flow cytometry and radioligand binding assays offer robust methods to assess the receptor occupancy of this compound. The flow cytometry-based assay is particularly valuable for determining target engagement in clinical settings, providing crucial data for dose-escalation studies and establishing a clear pharmacokinetic/pharmacodynamic relationship. The radioligand binding assay remains a fundamental tool in the preclinical characterization of the binding affinity of this compound to its target, CCR4. Consistent and accurate application of these protocols will aid in the successful development of this promising anti-cancer therapeutic.
References
Tivumecirnon (FLX475): Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tivumecirnon (formerly known as FLX475) is an orally active, small-molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] Its primary mechanism of action involves blocking the interaction between CCR4 and its cognate ligands, CCL17 and CCL22.[1][2] This interaction is crucial for the recruitment of regulatory T cells (Tregs) into the tumor microenvironment (TME). By inhibiting this pathway, Tivumecirnon aims to reduce the population of immunosuppressive Tregs within the tumor, thereby enhancing the body's natural anti-tumor immune response.[1][2] Preclinical and clinical studies have shown that this modulation of the TME can lead to increased anti-tumor immunity and may act synergistically with other immunotherapies, such as checkpoint inhibitors.[3]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of Tivumecirnon. The included information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of Tivumecirnon in a cell culture setting.
Mechanism of Action: CCR4 Antagonism
Tivumecirnon selectively targets CCR4, a G protein-coupled receptor (GPCR) predominantly expressed on Tregs. The binding of chemokines CCL17 and CCL22 to CCR4 initiates a signaling cascade that promotes the migration of Tregs towards the source of these chemokines, which is often the TME. By acting as a competitive antagonist at the CCR4 receptor, Tivumecirnon effectively blocks this chemotactic signaling, thus impeding the infiltration of Tregs into the tumor. This leads to a more favorable ratio of effector T cells to Tregs within the TME, fostering a more robust anti-cancer immune response.
Quantitative Data Summary
While specific in vitro IC50 values for Tivumecirnon are not consistently reported in publicly available literature, its high potency is frequently noted. The following tables summarize the available quantitative data from clinical trials to provide context for its biological activity.
Table 1: Clinical Efficacy of Tivumecirnon in Combination with Pembrolizumab in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Patient Population | Objective Response Rate (ORR) |
| All patients (n=32) | 15.6% |
| PD-L1+ (CPS ≥1) (n=23) | 17.4% |
| HPV+ (n=18) | 22.2% |
Data from a Phase 2 trial in CPI-experienced HNSCC patients.[4]
Table 2: Clinical Efficacy of Tivumecirnon in Combination with Pembrolizumab in Gastric Cancer
| Patient Cohort | Objective Response Rate (ORR) | Median Time to Response (mTTR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) |
| EBV-negative (n=10) | 0% | N/A | N/A | N/A |
| EBV-positive (n=10) | 60% | 2.7 months | 17.3 months | 10.4 months |
Data from a Phase I/II clinical trial in patients with advanced or metastatic gastric cancer.
Table 3: Clinical Efficacy of Tivumecirnon in Combination with Pembrolizumab in Non-Small Cell Lung Cancer (NSCLC)
| Patient Population (CPI-naïve) | Objective Response Rate (ORR) |
| PD-L1 positive (TPS ≥1%) (n=20) | 40% |
| PD-L1 high (TPS ≥50%) (n=4) | 50% |
| PD-L1 low (TPS 1-49%) (n=16) | 38% |
Data from a Phase 2 trial.
Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of Tivumecirnon. Researchers should optimize these protocols for their specific cell systems and experimental conditions.
Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic or anti-proliferative effects of Tivumecirnon on various cell types, including cancer cell lines and immune cells.
Materials:
-
Tivumecirnon (lyophilized powder)
-
Anhydrous DMSO
-
Target cells (e.g., CCR4-expressing tumor cell lines, PBMCs, isolated T cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay kits)
-
Plate reader
Protocol:
-
Preparation of Tivumecirnon Stock Solution:
-
Dissolve Tivumecirnon in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed target cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
Prepare serial dilutions of Tivumecirnon in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 nM to 100 µM) to determine the dose-response curve.
-
Add the diluted Tivumecirnon to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest Tivumecirnon dose).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value if applicable.
-
Chemotaxis Assay
Objective: To assess the ability of Tivumecirnon to inhibit the migration of CCR4-expressing cells towards a chemoattractant gradient of CCL17 or CCL22.
Materials:
-
Tivumecirnon
-
Anhydrous DMSO
-
CCR4-expressing cells (e.g., primary human Tregs, Hut-78, or MOLT-4 cell lines)
-
Recombinant human CCL17 and CCL22
-
Transwell inserts (e.g., 5 µm pore size) and companion plates
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell counting solution (e.g., trypan blue) or a fluorescent dye (e.g., Calcein-AM)
-
Hemocytometer or automated cell counter/plate reader
Protocol:
-
Cell Preparation:
-
Culture CCR4-expressing cells and harvest them in the exponential growth phase.
-
Resuspend the cells in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
-
Treatment:
-
Pre-incubate the cells with various concentrations of Tivumecirnon or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add assay buffer containing the chemoattractant (CCL17 or CCL22 at a predetermined optimal concentration, e.g., 10-100 ng/mL) to the lower chamber of the Transwell plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a hemocytometer, an automated cell counter, or by measuring the fluorescence of Calcein-AM labeled cells.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of Tivumecirnon compared to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Treg Suppression Assay
Objective: To evaluate the effect of Tivumecirnon on the immunosuppressive function of Tregs. This assay measures the ability of Tregs to suppress the proliferation of effector T cells (Teffs).
Materials:
-
Tivumecirnon
-
Anhydrous DMSO
-
Human PBMCs
-
Treg isolation kit (e.g., CD4+CD25+ regulatory T cell isolation kit)
-
Effector T cell isolation kit (e.g., CD4+ or CD8+ T cell isolation kit)
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
T cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Cell Isolation:
-
Isolate PBMCs from healthy donor blood.
-
Isolate Tregs (CD4+CD25+) and Teffs (CD4+CD25- or CD8+) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Labeling of Effector T cells:
-
Label the Teffs with a cell proliferation dye according to the manufacturer's instructions.
-
-
Co-culture Setup:
-
In a 96-well round-bottom plate, co-culture the labeled Teffs with unlabeled Tregs at different ratios (e.g., 1:1, 1:0.5, 1:0.25 Teff:Treg).
-
Include control wells with Teffs alone.
-
-
Treatment:
-
Add Tivumecirnon at various concentrations or vehicle control to the co-cultures.
-
-
T cell Activation:
-
Add T cell activation reagents to all wells.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD4, CD8) if necessary.
-
Acquire the samples on a flow cytometer and analyze the proliferation of the Teff population by measuring the dilution of the proliferation dye.
-
-
Data Analysis:
-
Calculate the percentage of Teff proliferation in the presence and absence of Tregs and Tivumecirnon.
-
Determine if Tivumecirnon can reverse the Treg-mediated suppression of Teff proliferation.
-
Conclusion
Tivumecirnon is a promising CCR4 antagonist with the potential to enhance anti-tumor immunity by blocking the infiltration of regulatory T cells into the tumor microenvironment. The protocols outlined in these application notes provide a framework for the in vitro characterization of Tivumecirnon's biological activity. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs to further elucidate the therapeutic potential of this novel immunomodulatory agent.
References
Application Notes and Protocols for Immunohistochemical Analysis of CCR4 Inhibition by FLX475
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of C-C Motif Chemokine Receptor 4 (CCR4) in cancer immunology and the mechanism of its inhibitor, FLX475. Detailed protocols for immunohistochemistry (IHC) are provided to enable researchers to assess the pharmacodynamic effects of this compound in the tumor microenvironment (TME).
Introduction to CCR4 and this compound
C-C Motif Chemokine Receptor 4 (CCR4) is a key chemokine receptor expressed on various immune cells, most notably on regulatory T cells (Tregs).[1][2][3] In the tumor microenvironment, the binding of its ligands, CCL17 and CCL22, to CCR4 on Tregs facilitates their recruitment into the tumor, creating an immunosuppressive environment that hinders anti-tumor immune responses.[1][3] High infiltration of Tregs in the TME is often associated with a poor prognosis in various cancers.[1]
This compound is an orally available, potent, and selective small-molecule antagonist of CCR4.[4][5][6] By blocking the CCR4 signaling pathway, this compound is designed to inhibit the migration of Tregs into the TME, thereby shifting the balance towards a more effective anti-tumor immune response.[4][5][6] Preclinical and clinical studies have shown that this compound, both as a monotherapy and in combination with checkpoint inhibitors like pembrolizumab, can lead to an increase in the ratio of cytotoxic CD8+ T cells to immunosuppressive FOXP3+ Tregs within the tumor.[5][7][8]
Mechanism of Action and Signaling Pathway
This compound competitively binds to CCR4, preventing the binding of its natural ligands, CCL17 and CCL22. This blockade disrupts the downstream signaling cascade that promotes Treg migration.
CCR4 Signaling Pathway
Quantitative Data from this compound Clinical Trials
The following tables summarize key findings from the this compound-02 Phase 1/2 clinical trial (NCT03674567).
Table 1: Change in Circulating Regulatory T cells (Tregs) with this compound Monotherapy
| Biomarker | Timepoint | Observation |
| Circulating CD4+CD25+CD127-/low Tregs | Day 8 of treatment | Small but significant increase in proportion.[8] |
Table 2: Immunohistochemistry Findings in the Tumor Microenvironment with this compound Monotherapy
| Biomarker | Observation |
| CD8/FOXP3 Density Ratio | Increased ratio observed.[8] |
| Spatial Distribution | Increased distance between CD8+ and FOXP3+ cells.[8] |
| Treg Migration | Reduced migration of FOXP3+ cells from stroma to viable tumor regions.[8] |
Table 3: Clinical Activity of this compound in Combination with Pembrolizumab in Checkpoint Inhibitor Naïve Non-Small-Cell Lung Cancer (NSCLC)
| Patient Cohort | Confirmed Objective Response Rate (ORR) |
| Overall NSCLC | 31% (4/13 patients).[5][9] |
| PD-L1+ Tumors | 38% (3/8 patients).[10] |
Experimental Protocols
Immunohistochemistry Workflow
Protocol 1: Immunohistochemistry for CCR4 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Rehydrate through a graded series of ethanol (B145695): two changes of 100% ethanol for 3 minutes each, followed by one change each of 95%, 80%, and 70% ethanol for 3 minutes each.
- Rinse with distilled water for 5 minutes.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER).
- Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
- Heat to 95-100°C for 20 minutes in a water bath, steamer, or pressure cooker. Do not allow slides to boil dry.
- Allow slides to cool to room temperature for at least 20 minutes.
- Rinse with PBS or TBS wash buffer.
3. Peroxidase Blocking:
- Incubate sections in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer.
4. Blocking:
- Apply a protein block (e.g., 5% normal goat serum in PBS) and incubate for 20-30 minutes at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
- Dilute the primary anti-CCR4 antibody in antibody diluent to its optimal concentration. A recommended antibody is a mouse anti-human CCR4 monoclonal antibody (clone L291H4).[5]
- Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
- Rinse with wash buffer.
- Apply a biotinylated secondary antibody (e.g., goat anti-mouse IgG) and incubate for 30 minutes at room temperature.
- Rinse with wash buffer.
- Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
- Rinse with wash buffer.
7. Chromogen Development:
- Apply 3,3'-Diaminobenzidine (DAB) substrate and incubate until the desired brown color intensity is reached (typically 2-10 minutes).
- Rinse with distilled water.
8. Counterstaining:
- Counterstain with hematoxylin (B73222) for 30-60 seconds.
- "Blue" the sections in running tap water or a bluing agent.
9. Dehydration and Mounting:
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.
Protocol 2: Immunohistochemistry for CD8 in FFPE Tissues
This protocol follows the same general steps as the CCR4 protocol, with the following specific considerations:
-
Primary Antibody: Use a validated anti-CD8 antibody, such as a rabbit monoclonal antibody (clone SP239 or SP57) or a mouse monoclonal antibody (clone C8/144B).[11][12]
-
Antigen Retrieval: HIER with a citrate-based buffer (pH 6.0) is commonly used.[13]
Protocol 3: Immunohistochemistry for FOXP3 in FFPE Tissues
This protocol also follows the general IHC workflow with these specific details:
-
Primary Antibody: FOXP3 is a nuclear protein. Use a validated anti-FOXP3 antibody.
-
Antigen Retrieval: HIER with a citrate-based buffer (pH 6.0) is recommended.
-
Staining Localization: Expect nuclear staining in positive cells.
Data Analysis and Interpretation
For quantitative analysis, digital pathology and image analysis software can be employed to determine the density of positively stained cells (e.g., cells/mm²) in different tumor compartments (e.g., intratumoral, stromal). The ratio of CD8+ to FOXP3+ cells is a critical parameter for evaluating the efficacy of this compound. An increase in this ratio post-treatment would be indicative of a shift towards a more immune-active tumor microenvironment.
Disclaimer
These protocols provide a general guideline. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tissues and antibodies. Always include appropriate positive and negative controls in your experiments.
References
- 1. Anti-CCR4 antibody (GTX21669) | GeneTex [genetex.com]
- 2. Foxp3 Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Immunohistochemistry for CCR4 C‐terminus predicts CCR4 mutations and mogamulizumab efficacy in adult T‐cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-CCR4 Antibodies | Invitrogen [thermofisher.com]
- 5. IHC staining and interpretation of CCR4 [bio-protocol.org]
- 6. CCR4 C-C motif chemokine receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rapt.com [rapt.com]
- 9. rapt.com [rapt.com]
- 10. biocompare.com [biocompare.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Utility of CD8 Score by Automated Quantitative Image Analysis in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry Protocol for CD8 alpha Antibody (NB110-55706): Novus Biologicals [novusbio.com]
Application Note: Flow Cytometry Analysis of Regulatory T Cell Populations Following FLX475 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Regulatory T cells (Tregs), characterized by the expression of the transcription factor FoxP3, are a subset of T lymphocytes that play a crucial role in maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, Tregs can be recruited to the tumor microenvironment (TME), where they suppress anti-tumor immune responses, thereby promoting tumor growth and limiting the efficacy of immunotherapies.
FLX475 is an orally bioavailable small molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3] CCR4 is highly expressed on the most suppressive subtypes of Tregs and plays a pivotal role in their migration to the TME in response to its ligands, CCL17 and CCL22, which are often secreted by tumor cells.[4] By selectively blocking the CCR4 receptor, this compound is designed to inhibit the trafficking of Tregs into the tumor, thereby shifting the balance of immune cells within the TME towards an anti-tumor phenotype.[5][6] This application note provides a detailed protocol for the analysis of Treg populations in peripheral blood mononuclear cells (PBMCs) using flow cytometry following treatment with this compound.
Principle of the Method
This protocol describes a multi-color flow cytometry-based assay to identify and quantify human Treg populations. The gating strategy utilizes a panel of antibodies to key surface and intracellular markers to accurately define Tregs as CD3+, CD4+, CD25high, CD127low/-, and FoxP3+. This method allows for the monitoring of changes in Treg frequencies in response to this compound treatment.
Data Presentation
Treatment with this compound has been observed to induce a modest but significant increase in the proportion of circulating Tregs.[1][2][7] This is hypothesized to be a consequence of blocking their migration from the periphery into the tumor microenvironment. Below are illustrative tables summarizing hypothetical quantitative data based on these qualitative findings.
Table 1: Illustrative Example of Circulating Treg Frequencies in Peripheral Blood Following this compound Monotherapy.
| Treatment Group | Time Point | Mean % of CD4+ T cells (Tregs) | Standard Deviation | p-value |
| Vehicle Control | Baseline | 4.8 | 1.2 | - |
| Vehicle Control | Day 8 | 4.9 | 1.3 | 0.85 |
| This compound | Baseline | 4.7 | 1.1 | - |
| This compound | Day 8 | 6.2 | 1.5 | <0.05 |
Table 2: Illustrative Example of Circulating Treg Frequencies in Peripheral Blood Following this compound in Combination with Pembrolizumab.
| Treatment Group | Time Point | Mean % of CD4+ T cells (Tregs) | Standard Deviation | p-value |
| Pembrolizumab Alone | Baseline | 5.0 | 1.4 | - |
| Pembrolizumab Alone | Day 21 | 5.2 | 1.6 | 0.78 |
| This compound + Pembrolizumab | Baseline | 4.9 | 1.3 | - |
| This compound + Pembrolizumab | Day 21 | 6.8 | 1.7 | <0.05 |
Experimental Protocols
Materials and Reagents
-
Sample: Human peripheral blood collected in sodium heparin tubes.
-
Reagents for PBMC Isolation:
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Flow Cytometry Staining Buffers:
-
Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.05% sodium azide.
-
Fixation/Permeabilization Buffer Kit (e.g., FoxP3/Transcription Factor Staining Buffer Set).
-
-
Antibodies:
-
A comprehensive list of antibodies for an 8-color panel is provided in Table 3. All antibodies should be titrated for optimal performance.
-
-
Controls:
-
Fluorescence Minus One (FMO) controls for each fluorochrome.
-
Unstained cells.
-
Compensation beads.
-
-
Equipment:
-
Flow cytometer capable of detecting at least 8 colors.
-
Centrifuge.
-
Vortex mixer.
-
Micropipettes.
-
Table 3: Recommended 8-Color Antibody Panel for Treg Analysis.
| Marker | Fluorochrome | Clone | Purpose |
| Viability Dye | e.g., Zombie NIR™ | - | Excludes dead cells |
| CD3 | e.g., APC-H7 | SK7 | Pan T cell marker |
| CD4 | e.g., PerCP-Cy5.5 | RPA-T4 | Helper T cell marker |
| CD8 | e.g., BV510 | RPA-T8 | Cytotoxic T cell marker (for exclusion) |
| CD25 | e.g., PE-Cy7 | M-A251 | IL-2 receptor alpha chain (high on Tregs) |
| CD127 | e.g., PE | A019D5 | IL-7 receptor alpha chain (low on Tregs) |
| FoxP3 | e.g., Alexa Fluor 647 | 259D/C7 | Treg lineage-defining transcription factor |
| CCR4 | e.g., BV421 | L291H4 | Chemokine receptor targeted by this compound |
Protocol for PBMC Isolation and Staining
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma and platelet layers.
-
Collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in Staining Buffer and perform a cell count.
-
-
Surface Staining:
-
Aliquot 1-2 x 106 PBMCs into flow cytometry tubes.
-
Add the viability dye according to the manufacturer's instructions and incubate.
-
Wash the cells with Staining Buffer.
-
Add the cocktail of surface antibodies (CD3, CD4, CD8, CD25, CD127, CCR4) at their predetermined optimal concentrations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with Staining Buffer.
-
-
Intracellular Staining for FoxP3:
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells with Permeabilization Buffer.
-
Add the anti-FoxP3 antibody at its predetermined optimal concentration.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in Staining Buffer for flow cytometry acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a properly compensated flow cytometer.
-
Collect a sufficient number of events for robust statistical analysis (e.g., at least 100,000 events in the lymphocyte gate).
-
Analyze the data using appropriate software, following the gating strategy outlined in the diagram below.
-
Visualizations
Signaling Pathway and Mechanism of Action of this compound
Caption: Mechanism of action of this compound in blocking Treg migration.
Experimental Workflow for Treg Analysis
Caption: Experimental workflow for Treg analysis by flow cytometry.
Gating Strategy for Treg Identification
Caption: Gating strategy for identifying Treg populations.
References
Troubleshooting & Optimization
FLX475 Technical Support Center: Solubility and Stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of FLX475 when using Dimethyl Sulfoxide (DMSO) as a solvent. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Tivumecirnon, is an orally active and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1] Its mechanism of action involves blocking the binding of CCR4 to its ligands, CCL17 and CCL22. This inhibition is designed to prevent the recruitment of immunosuppressive regulatory T cells (Treg) into the tumor microenvironment, thereby enhancing anti-tumor immunity.[1][2][3] this compound has been investigated in clinical trials both as a monotherapy and in combination with other immunotherapies, such as pembrolizumab, for the treatment of various cancers.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve the solid this compound compound in pure, anhydrous DMSO. It is a common practice for many compounds to be dissolved in DMSO to make a stock solution, which can then be diluted for assays.[4] For specific solubility concentrations, it is always best to consult the product's certificate of analysis (COA). If the vial with the solid compound appears empty, this may be due to the small quantity of lyophilized powder forming a thin film; adding the solvent and vortexing should dissolve the compound.[4]
Q3: What is the recommended storage procedure for this compound as a solid and in a DMSO stock solution?
A3: Proper storage is crucial for maintaining the integrity of this compound. For many research compounds, generalized storage guidelines are provided, which should be followed to ensure stability.[5]
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| DMSO Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage.[1][6] |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1][5][6] |
Q4: How stable is this compound in a DMSO stock solution?
A4: DMSO stock solutions of compounds are generally stable for up to one month at -20°C and up to six months at -80°C.[1][6] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store the stock solution in small aliquots.[1][6] While some small molecules may tolerate several freeze-thaw cycles without loss of activity, aliquoting is considered the best practice.[4] Long-term storage at room temperature is not recommended as it can lead to compound degradation.[7]
Q5: What should I do if this compound precipitates when I dilute my DMSO stock solution with aqueous media?
A5: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue.[4] To resolve this, you can try vortexing or sonicating the solution for a few minutes. Gently warming the solution in a 37°C water bath can also help to redissolve the precipitate.[4] It is essential to ensure the compound is fully redissolved before use in any experiment. A stepwise dilution process is also recommended to avoid rapid changes in solvent concentration that can cause precipitation.[6]
Q6: What is the maximum concentration of DMSO recommended for cell-based assays?
A6: To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.[6] It is crucial to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO as the experimental samples.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of solid this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg of the compound.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously until the solid is completely dissolved. If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
Store: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6]
Protocol 2: Diluting this compound Stock Solution for Cell-Based Assays
-
Thaw Stock: Remove one aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a stepwise dilution. First, dilute the concentrated DMSO stock into your cell culture medium to create an intermediate, higher-concentration working solution.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is below 0.5%.[6]
-
Mix Gently: Mix the contents of the wells by gently pipetting up and down or by swirling the plate. Avoid vigorous shaking that can damage cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (diluted in media) to a separate set of wells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Vial of solid this compound appears empty. | The compound is a small quantity of lyophilized powder and may be present as a thin film on the vial walls.[4] | Add the appropriate volume of DMSO to the vial as per the protocol, then vortex or sonicate to ensure the compound is fully dissolved.[4] |
| Compound does not dissolve in DMSO. | Insufficient mixing or sonication. The compound may have low solubility at the desired concentration. | Continue vortexing and/or sonicate the solution.[4] Gentle warming may also help. If it still does not dissolve, a lower stock concentration may be necessary. Always refer to the supplier's datasheet for solubility information. |
| Precipitate forms upon dilution with aqueous media. | The compound has lower solubility in aqueous solutions. The dilution was performed too quickly. | Vortex or sonicate the solution.[4] Gentle warming to 37°C can also be effective.[4] Ensure the precipitate is fully redissolved. For future dilutions, use a stepwise method and add the DMSO stock to the aqueous medium slowly while mixing. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. Inaccurate pipetting. | Always use freshly thawed aliquots of the stock solution. Ensure pipettes are properly calibrated. Include appropriate positive and negative controls in every experiment. |
Visualizations
Caption: this compound blocks the CCL17/CCL22-CCR4 axis to inhibit Treg infiltration.
Caption: Workflow for preparing and storing this compound solutions.
Caption: Troubleshooting guide for precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rapt.com [rapt.com]
- 3. Discovery and early clinical development of this compound, a potent and selective CCR4 inhibitor - American Chemical Society [acs.digitellinc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Flx475 Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Flx475 in in vitro studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective oral antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] Its primary mechanism of action is to block the interaction between CCR4 and its cognate chemokines, CCL17 and CCL22.[3][4] These chemokines are often secreted by tumor cells and play a crucial role in recruiting immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME).[5][6][7] By inhibiting this interaction, this compound prevents the migration of Tregs into the TME, thereby enhancing the anti-tumor immune response.[1][2][8]
Q2: What are the key in vitro assays to assess this compound activity?
A2: The primary in vitro assays to evaluate the biological activity of this compound include:
-
Chemotaxis Assays: To measure the inhibition of CCR4-mediated cell migration towards its ligands (CCL17 or CCL22).[9][10]
-
Calcium Mobilization Assays: To assess the blockade of intracellular calcium flux upon CCR4 activation by its ligands.[3][11][12]
-
Cell Viability Assays: To determine the cytotoxic or cytostatic effects of this compound on target cells.
-
Caspase Activity Assays: To investigate the induction of apoptosis as a potential mechanism of cell death.
Q3: What is a recommended starting concentration range for this compound in in vitro experiments?
A3: While the optimal concentration of this compound is cell-type and assay-dependent, a sensible starting point can be inferred from preclinical data on similar CCR4 antagonists and clinical data on this compound. Preclinical studies on small molecule CCR4 antagonists show cellular potencies in the low double-digit nanomolar range in chemotaxis and calcium flux assays.[3] Clinical trials have established a recommended Phase 2 dose of 100 mg once daily for this compound.[7] For in vitro studies, it is advisable to perform a dose-response curve starting from a low nanomolar range (e.g., 1 nM) up to a micromolar range (e.g., 10 µM) to determine the IC50 value for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound, like many small molecule inhibitors, is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[13] It is crucial to use anhydrous DMSO to prevent compound degradation. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[14] When preparing working dilutions in aqueous buffers or cell culture media, it is important to do so immediately before use and to ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[13]
Troubleshooting Guides
Issue 1: No or low inhibitory effect of this compound in a chemotaxis assay.
| Possible Cause | Troubleshooting Steps |
| Low or absent CCR4 expression on target cells | Verify CCR4 expression on your cell line using flow cytometry or western blotting. |
| Suboptimal chemoattractant concentration | Perform a dose-response experiment for CCL17 or CCL22 to determine the optimal concentration that induces a robust chemotactic response.[15] |
| Incorrect incubation time | Optimize the incubation time for your specific cell type. Too short may not allow for sufficient migration, while too long may lead to degradation of the chemokine gradient.[15] |
| Degradation of this compound | Prepare fresh working solutions of this compound for each experiment from a properly stored stock. |
| Serum protein binding | If using serum in your assay medium, consider that this compound may bind to serum proteins, reducing its effective concentration.[16][17] Perform assays in serum-free or low-serum conditions, or increase the concentration of this compound to compensate. |
Issue 2: High background or variability in a calcium flux assay.
| Possible Cause | Troubleshooting Steps |
| Uneven dye loading | Ensure a homogenous cell suspension and consistent dye loading time and temperature for all wells. |
| Cell stress or activation | Handle cells gently during plating and dye loading to avoid mechanical stress that can trigger spontaneous calcium signaling. |
| Autofluorescence of compounds or plastics | Test the fluorescence of this compound and the assay plates at the excitation and emission wavelengths used. |
| Suboptimal agonist concentration | Determine the EC80 concentration of CCL17 or CCL22 to ensure a robust but not saturating signal for detecting antagonism.[11] |
Issue 3: this compound precipitates in cell culture medium.
| Possible Cause | Troubleshooting Steps |
| Exceeded aqueous solubility | Prepare intermediate dilutions of the DMSO stock in a small volume of cell culture medium before adding to the final culture volume to avoid localized high concentrations.[18][19] |
| High final DMSO concentration | Ensure the final DMSO concentration in the culture medium is below the toxicity limit for your cells (typically ≤ 0.5%). |
| pH of the medium | Check if the pH of your cell culture medium is within the optimal range for this compound solubility. |
Quantitative Data Summary
The following tables summarize representative quantitative data for CCR4 antagonists in relevant in vitro assays. Note that specific IC50 values for this compound in various cancer cell lines are not extensively published; therefore, data for other small molecule CCR4 antagonists are provided for guidance.
Table 1: In Vitro Potency of a Representative Small Molecule CCR4 Antagonist [13]
| Assay | Parameter | Value (µM) | Cell Line | Ligand |
| Radioligand Binding | IC50 | 1.7 | CEM | [¹²⁵I]TARC (CCL17) |
| Cell Migration | IC50 | 6.4 | CEM | TARC (CCL17) |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Starting Concentration Range | Key Considerations |
| Chemotaxis | 1 nM - 10 µM | Optimize chemoattractant concentration and incubation time. |
| Calcium Flux | 1 nM - 10 µM | Use EC80 of the agonist for optimal window to observe inhibition. |
| Cell Viability | 10 nM - 100 µM | Incubation time should be relevant to the expected biological effect (e.g., 24, 48, 72 hours). |
| Caspase Activity | 100 nM - 100 µM | Time course experiment is recommended to capture the peak of apoptotic activity. |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis (Transwell) Assay
This protocol assesses the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant.
Materials:
-
CCR4-expressing cells (e.g., Hut78, primary Tregs)
-
Chemoattractant: Recombinant human CCL17 or CCL22
-
This compound
-
Assay Medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA)
-
24-well Transwell plates (5 µm pore size)
-
Cell viability dye (e.g., Calcein-AM) or a cell counter
Procedure:
-
Cell Preparation: Culture CCR4-expressing cells to an appropriate density. On the day of the assay, wash and resuspend cells in Assay Medium at a concentration of 1 x 10⁶ cells/mL.
-
Antagonist Pre-incubation: In a separate tube, pre-incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of Assay Medium containing the pre-determined optimal concentration of CCL17 or CCL22 to the lower chamber of the Transwell plate.
-
For the negative control, add Assay Medium without chemoattractant.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell counter or by adding a cell viability dye like Calcein-AM and measuring fluorescence.
-
Protocol 2: Calcium Mobilization Assay
This assay measures the ability of this compound to block the intracellular calcium increase induced by CCR4 activation.
Materials:
-
CCR4-expressing cells
-
Agonist: Recombinant human CCL17 or CCL22
-
This compound
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (B1678239) (to prevent dye leakage)
-
96- or 384-well black-wall, clear-bottom plates
-
Fluorescence plate reader with an injection system (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed CCR4-expressing cells into the microplate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer according to the manufacturer's instructions.
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the this compound solutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Prepare the agonist (CCL17 or CCL22) at its EC80 concentration in Assay Buffer.
-
Place the cell plate and the agonist plate into the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
The instrument will then inject the agonist, and you should continue to record the fluorescence signal for 1-3 minutes to capture the peak response.
-
Mandatory Visualizations
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a chemotaxis assay with this compound.
Caption: Troubleshooting logic for a chemotaxis assay with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rapt.com [rapt.com]
- 4. rapt.com [rapt.com]
- 5. Discovery and early clinical development of this compound, a potent and selective CCR4 inhibitor - American Chemical Society [acs.digitellinc.com]
- 6. rapt.com [rapt.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rapt.com [rapt.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Flx475 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Flx475 in cell-based assays. It includes troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to facilitate successful experimentation.
Understanding this compound
This compound is an orally available, potent, and selective small-molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] Its primary mechanism of action involves blocking the interaction between CCR4 and its chemokine ligands, CCL17 and CCL22.[3] These chemokines are often produced by tumor cells and play a crucial role in recruiting regulatory T cells (Tregs) into the tumor microenvironment (TME).[1][4] By inhibiting this recruitment, this compound aims to increase the ratio of effector T cells to immunosuppressive Tregs within the TME, thereby enhancing the body's natural anti-tumor immune response.[1] this compound has been investigated as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors, for the treatment of various cancers.[5][6]
Physicochemical Properties and Storage
| Property | Value/Recommendation |
| Chemical Formula | C₂₃H₂₄F₃N₅O₂ |
| Molecular Weight | 475.47 g/mol |
| Solubility | Soluble in DMSO |
| Storage (Solid) | Store at -20°C for long-term stability. |
| Storage (Stock Solution) | Prepare stock solutions in DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. |
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound blocks the binding of CCL17/CCL22 to the CCR4 receptor on Tregs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: While specific in vitro IC50 values for this compound are not widely published in public literature, preclinical and clinical studies suggest that it is a potent inhibitor. A good starting point for a dose-response experiment would be to test a wide range of concentrations, for example, from 1 nM to 10 µM. Clinical studies have indicated that doses of approximately 75 mg are sufficient to maintain plasma concentrations above the IC90 for in vitro human Treg migration.[1]
Q2: What is the best solvent to use for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: How stable is this compound in cell culture medium?
A3: The stability of small molecules in culture media can be variable. It is advisable to prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider replenishing the media with freshly diluted compound every 24-48 hours to maintain a consistent concentration.
Q4: Can serum in the cell culture medium affect the activity of this compound?
A4: Yes, serum proteins can bind to small molecules, reducing their free and active concentration. This can lead to a rightward shift in the dose-response curve (higher apparent IC50). It is recommended to perform initial characterization in low-serum or serum-free media if your cells can tolerate it. If serum is required, maintain a consistent percentage across all experiments and consider performing a serum-shift assay to quantify the impact.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of Treg migration | 1. Suboptimal this compound concentration: The concentration used may be too low to effectively block CCR4. 2. Loss of CCR4 expression: The target cells may have low or no surface expression of CCR4. 3. Degradation of this compound: The compound may have degraded in the culture medium. 4. High serum concentration: Serum proteins may be binding to this compound, reducing its effective concentration. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). 2. Verify CCR4 expression on your target cells using flow cytometry. 3. Prepare fresh dilutions of this compound for each experiment. For longer assays, replenish the medium with fresh compound. 4. Reduce the serum concentration in your assay medium or perform the assay in serum-free conditions if possible. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation and temperature gradients in the outer wells of the plate. 3. Compound precipitation: this compound may be precipitating out of solution at higher concentrations. | 1. Ensure a homogenous single-cell suspension before plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling. 2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. 3. Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider lowering the highest concentration or using a vehicle with better solubilizing properties (while maintaining low toxicity). |
| Observed cytotoxicity at high concentrations | 1. On-target toxicity: High levels of CCR4 inhibition may be detrimental to the cells under your specific assay conditions. 2. Off-target effects: At high concentrations, this compound may be interacting with other cellular targets. 3. Solvent toxicity: The concentration of DMSO may be too high. | 1. Determine the concentration range that effectively inhibits migration without causing significant cell death. 2. While specific off-target information for this compound is not publicly detailed, this is a possibility for many small molecules. Use the lowest effective concentration. 3. Ensure the final DMSO concentration is below 0.5% and include a vehicle control with the same DMSO concentration in your experiments. |
| Inconsistent results in Treg suppression assay | 1. Variability in Treg or effector cell function: The suppressive capacity of Tregs and the proliferative potential of effector T cells can vary between donors and cultures. 2. Suboptimal stimulation: The concentration of activating antibodies (e.g., anti-CD3/CD28) may be too high or too low. | 1. Use cells from the same donor for a given experiment and be consistent with cell handling and culture conditions. 2. Titrate the concentration of stimulating antibodies to achieve a robust proliferative response in the absence of Tregs, but not so strong that it overcomes the suppressive effect. |
Experimental Protocols
Treg Chemotaxis (Migration) Assay
This protocol describes a method to assess the ability of this compound to inhibit the migration of CCR4-expressing cells (e.g., human Tregs) towards a CCL22 gradient using a transwell system.
Materials:
-
CCR4-expressing cells (e.g., isolated human Tregs or a CCR4+ T cell line)
-
RPMI 1640 with 0.5% BSA (assay medium)
-
Recombinant human CCL22
-
This compound
-
DMSO
-
24-well transwell plate (5 µm pore size)
-
Cell counter or flow cytometer
Workflow Diagram:
Caption: Workflow for a transwell-based Treg chemotaxis assay with this compound.
Procedure:
-
Cell Preparation:
-
Culture and expand CCR4-expressing cells.
-
On the day of the assay, harvest the cells and wash them with serum-free medium.
-
Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Compound and Chemoattractant Preparation:
-
Prepare a serial dilution of this compound in assay medium from your DMSO stock. Include a vehicle control (DMSO at the same final concentration).
-
Prepare the chemoattractant solution by diluting recombinant human CCL22 to a final concentration of 100 ng/mL in assay medium.
-
-
Assay Setup:
-
Add 600 µL of the CCL22 solution to the lower chambers of the 24-well plate. For negative controls, add 600 µL of assay medium without CCL22.
-
In separate tubes, mix equal volumes of your cell suspension and the this compound dilutions (or vehicle control).
-
Pre-incubate the cell/compound mixtures for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may need to be determined empirically.
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a cell counter or by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression.
-
Treg Suppression Assay
This protocol outlines a method to evaluate the effect of this compound on the suppressive function of Tregs on the proliferation of effector T cells (Teffs).
Materials:
-
Isolated human Tregs (CD4+CD25+CD127-)
-
Isolated human effector T cells (Teffs; CD4+CD25-)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T cell activation beads (e.g., anti-CD3/CD28)
-
Complete RPMI 1640 medium (with 10% FBS and IL-2)
-
This compound
-
DMSO
-
96-well round-bottom plate
-
Flow cytometer
Procedure:
-
Teff Labeling:
-
Resuspend Teffs at 1 x 10^6 cells/mL in PBS.
-
Add the cell proliferation dye according to the manufacturer's instructions and incubate.
-
Quench the staining reaction and wash the cells thoroughly with complete medium.
-
Resuspend the labeled Teffs in complete medium.
-
-
Assay Setup:
-
Plate the labeled Teffs at a constant number per well (e.g., 5 x 10^4 cells) in a 96-well round-bottom plate.
-
Add Tregs at varying ratios to the Teffs (e.g., 1:1, 1:2, 1:4 Treg:Teff). Include control wells with Teffs only (no Tregs) and unstimulated Teffs (no activation beads).
-
Prepare dilutions of this compound in complete medium and add them to the appropriate wells. Include a vehicle control.
-
Add T cell activation beads to all wells except the unstimulated controls.
-
Bring the final volume in each well to 200 µL with complete medium.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO₂.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with antibodies for T cell markers (e.g., CD4) if necessary.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD4+ Teff population.
-
Analyze the dilution of the proliferation dye to determine the percentage of divided cells.
-
Calculate the percentage of suppression for each condition relative to the Teffs-only control.
-
Evaluate if this compound treatment alters the suppressive capacity of the Tregs.
-
This technical support center provides a foundational guide for using this compound in cell-based assays. For optimal results, it is recommended to perform initial optimization experiments for your specific cell types and assay conditions.
References
- 1. rapt.com [rapt.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and early clinical development of this compound, a potent and selective CCR4 inhibitor - American Chemical Society [acs.digitellinc.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. rapt.com [rapt.com]
FLX475 In Vivo Efficacy Studies: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vivo efficacy studies with FLX475, an oral small molecule antagonist of the C-C chemokine receptor 4 (CCR4). This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during in vivo studies with this compound, presented in a question-and-answer format.
Issue 1: Suboptimal or inconsistent anti-tumor efficacy.
-
Question: We are not observing the expected tumor growth inhibition with this compound in our syngeneic mouse model. What are the potential reasons for this?
Answer: Several factors could contribute to a lack of efficacy. Consider the following:
-
Tumor Microenvironment (TME): The efficacy of this compound is dependent on the presence of CCR4-expressing regulatory T cells (Tregs) in the TME.[1][2] Not all tumor models have a TME that is heavily infiltrated by Tregs. It is crucial to select a tumor model with a known immunosuppressive TME driven by Tregs. Preclinical studies have shown that tumors positive for Epstein-Barr Virus (EBV+) may be ideal targets for this compound due to increased expression of CCR4 ligands.[3]
-
Dosing and Formulation: Ensure that the correct dose is being administered and that the formulation is appropriate for oral delivery in mice. This compound is a small molecule that requires proper solubilization for consistent absorption.[3][4] Inconsistent formulation can lead to variable plasma concentrations and, consequently, inconsistent efficacy.
-
Target Engagement: Confirm that this compound is reaching its target and achieving sufficient receptor occupancy.[5] This can be assessed through pharmacodynamic (PD) studies measuring the ratio of effector T cells to Tregs in the tumor.[2][6]
-
Issue 2: High variability in tumor growth within the same treatment group.
-
Question: We are observing significant variability in tumor size among mice in the this compound treatment group. How can we reduce this variability?
Answer: High variability can obscure the true effect of the compound. Here are some troubleshooting steps:
-
Standardize Tumor Implantation: Ensure consistent tumor cell number, viability, and injection technique. Subcutaneous tumors should be implanted in the same location on each mouse.
-
Animal Health and Acclimation: Use healthy, age-matched mice and allow for a sufficient acclimation period before starting the experiment. Stress can impact the immune system and tumor growth.
-
Formulation and Dosing Technique: As mentioned above, inconsistent formulation is a major source of variability. Additionally, ensure that the oral gavage technique is consistent and minimally stressful for the animals.[7][8] Consider using sucrose-coated gavage needles to reduce stress.[9]
-
Issue 3: Unexpected Toxicity or Adverse Events.
-
Question: Our mice are showing signs of toxicity (e.g., weight loss, lethargy) after treatment with this compound. What could be the cause?
Answer: While this compound was well-tolerated in a Phase 1 study in healthy volunteers, it's important to investigate any signs of toxicity in preclinical models.[4]
-
Vehicle Toxicity: The vehicle used to formulate this compound could be causing toxicity. Always include a vehicle-only control group to assess the effects of the formulation itself.
-
Dose and Schedule: The dose may be too high for the specific mouse strain being used. Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Off-Target Effects: While this compound is a selective CCR4 antagonist, off-target effects at high concentrations cannot be entirely ruled out.[5] If toxicity persists with a non-toxic vehicle and at a reasonable dose, further investigation into potential off-target activities may be warranted.
-
Data Presentation
The following tables summarize representative preclinical data for this compound and other CCR4 antagonists.
Table 1: Preclinical Efficacy of FLX Bio CCR4 Antagonists in a Murine Pancreatic Tumor Model
| Compound | Dose and Schedule | Tumor Model | Key Findings | Reference |
| FLX-A | 100 mg/kg, PO, BID | Pan02 (pancreatic) | Inhibited Treg migration into the tumor. | [10] |
| FLX-B | 50 mg/kg, PO, QD | Pan02 (pancreatic) | Selectively inhibited Treg migration into the tumor. | [10] |
Table 2: Preclinical Combination Efficacy of a CCR4 Antagonist with an Immune Checkpoint Inhibitor
| Treatment Group | Dose and Schedule | Tumor Model | Key Findings | Reference |
| CCR4 antagonist + anti-CTLA-4 | Daily CCR4 antagonist; anti-CTLA-4 on days 0, 4, 8, 12 | CT26 (colorectal) | Significantly improved antitumor efficacy vs. anti-CTLA-4 alone. | [11] |
Experimental Protocols
Below is a generalized protocol for an in vivo efficacy study of this compound in a syngeneic mouse tumor model. This protocol should be adapted based on the specific tumor model and experimental goals.
Protocol: this compound In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Animal Model:
-
Select a suitable mouse strain (e.g., C57BL/6 or BALB/c) that is syngeneic to the chosen tumor cell line.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow mice to acclimate for at least one week before the start of the experiment.
-
-
Tumor Cell Culture and Implantation:
-
Culture a syngeneic tumor cell line known to have a Treg-infiltrated TME (e.g., Pan02, CT26).
-
Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
-
Inject a predetermined number of tumor cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.
-
-
This compound Formulation and Administration:
-
Prepare a fresh formulation of this compound for each day of dosing. A common vehicle for oral administration of small molecules in mice is a solution containing DMSO, PEG400, and saline. The final concentration of DMSO should be kept low to minimize toxicity.
-
Administer this compound or vehicle control orally via gavage at the desired dose and schedule (e.g., 50-100 mg/kg, once or twice daily).[10]
-
-
Study Groups and Monitoring:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, this compound + checkpoint inhibitor) once tumors reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume using calipers at least twice a week.
-
Monitor animal body weight and overall health daily.
-
-
Endpoint Analysis:
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis, such as flow cytometry to determine the ratio of CD8+ effector T cells to Foxp3+ regulatory T cells.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound blocks the binding of CCL17/CCL22 to CCR4 on Tregs.
Experimental Workflow
Caption: A general workflow for an in vivo efficacy study of this compound.
References
- 1. rapt.com [rapt.com]
- 2. rapt.com [rapt.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. FLX Bio Highlights Phase 1 Data for this compound at SITC 2018 - BioSpace [biospace.com]
- 5. Discovery and early clinical development of this compound, a potent and selective CCR4 inhibitor - American Chemical Society [acs.digitellinc.com]
- 6. rapt.com [rapt.com]
- 7. instechlabs.com [instechlabs.com]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rapt.com [rapt.com]
- 11. rapt.com [rapt.com]
Potential off-target effects of Tivumecirnon
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the potential off-target effects of Tivumecirnon (FLX475).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tivumecirnon?
A1: Tivumecirnon is an orally active and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1][2] Its primary mechanism involves blocking the interaction between CCR4 and its ligands, CCL17 and CCL22.[1] This action is designed to inhibit the migration of regulatory T cells (Tregs) into the tumor microenvironment, thereby enhancing the body's natural anti-tumor immune response.[2][3][4]
Q2: What is the known selectivity profile of Tivumecirnon?
Q3: Are there any known or frequently reported off-target effects of Tivumecirnon in clinical trials?
A3: The most consistently reported treatment-related adverse event in clinical trials is asymptomatic and reversible QTc prolongation (a measure of heart rate).[5][6][7] This effect has been manageable with dose reduction and has not typically required treatment discontinuation.[5] In combination studies with pembrolizumab, the overall safety profile has been well-tolerated, with no new or unexpected safety signals attributed to an off-target mechanism.[2][8][9] Most adverse events were consistent with the known profiles of the individual agents.[3][4]
Q4: Could the observed QTc prolongation be indicative of an off-target effect?
A4: Yes, QTc prolongation can be an off-target effect, often resulting from the inhibition of the hERG potassium ion channel in the heart. While Tivumecirnon is selective for CCR4, this clinical finding suggests a potential low-level interaction with cardiac ion channels. Researchers investigating Tivumecirnon in preclinical models, especially those involving cardiac cells or tissues, should consider assays to evaluate potential effects on ion channel function.
Troubleshooting Guides
Issue: An unexpected phenotype, seemingly unrelated to CCR4 signaling, is observed in our cell-based assays upon Tivumecirnon treatment.
Troubleshooting Steps:
-
Confirm CCR4 Expression: First, verify that your cell model expresses CCR4. The absence of the primary target would strongly suggest any observed effect is off-target. Use techniques like RT-qPCR, western blot, or flow cytometry to confirm CCR4 expression.
-
Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often occur at higher concentrations than on-target effects. If the unexpected phenotype appears at a significantly higher concentration than that required for CCR4 inhibition, it may be an off-target effect.
-
Use a Structural Analog: If available, test a structurally similar but inactive analog of Tivumecirnon. If the analog does not produce the same phenotype, it suggests the effect is specific to the active molecule, though it could still be an on- or off-target effect.
-
Rescue Experiment: Attempt to "rescue" the phenotype by activating the CCR4 pathway downstream, if possible in your system. If the phenotype persists, it is likely independent of CCR4 signaling.
-
Broad-Spectrum Profiling: For a comprehensive analysis, consider performing a broad-spectrum kinase or receptor screen to identify potential unintended targets.
Issue: We are concerned about the potential for cardiac liability in our preclinical models and want to investigate the QTc prolongation effect.
Troubleshooting Steps:
-
In Vitro hERG Assay: The most direct way to assess the risk of QTc prolongation is to perform an in vitro patch-clamp assay on cells expressing the hERG potassium channel. This will determine if Tivumecirnon directly inhibits the channel and at what concentration.
-
Cardiomyocyte Viability/Function Assays: Culture induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) and treat them with Tivumecirnon. Assess for changes in beating frequency, contractility, and viability.
-
In Vivo ECG Monitoring: In animal models, perform electrocardiogram (ECG) monitoring after Tivumecirnon administration to directly measure the QT interval. This is the most direct in vivo correlate of the clinical finding.
Quantitative Data Summary
The following table summarizes the key adverse events reported in clinical trials of Tivumecirnon in combination with Pembrolizumab, which can help guide hypotheses on potential off-target investigations.
| Adverse Event | Frequency | Trial Context | Citation(s) |
| QTc Prolongation | 35.0% | Phase 2 study in advanced or metastatic gastric cancer. | [3][4] |
| Pruritus (Itching) | 15.0% | Phase 2 study in advanced or metastatic gastric cancer. | [3][4] |
Note: This data is from a combination therapy trial, and events may be attributable to either Tivumecirnon, Pembrolizumab, or the combination.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of Tivumecirnon.
Methodology:
-
Compound Preparation: Prepare a stock solution of Tivumecirnon in DMSO (e.g., 10 mM). Create a series of dilutions to be used in the assay, typically at a single high concentration (e.g., 1 or 10 µM) for initial screening, or a multi-point dose-response for hit validation.
-
Kinase Panel Selection: Select a commercial kinase screening service that offers a broad panel of purified, active human kinases (e.g., Eurofins, Reaction Biology). A panel of >300 kinases is recommended for comprehensive profiling.
-
Assay Format: The service provider will typically use a radiometric (e.g., ³³P-ATP) or fluorescence-based assay format. The principle is to measure the ability of Tivumecirnon to inhibit the phosphorylation of a substrate by each kinase in the panel.
-
Execution:
-
Each kinase is incubated with its specific substrate, ATP, and the test compound (Tivumecirnon) or vehicle control (DMSO).
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis:
-
Results are typically expressed as the percentage of kinase activity remaining in the presence of Tivumecirnon compared to the vehicle control.
-
A common threshold for a significant "hit" is >50% inhibition at a 1 µM concentration.
-
For any identified hits, a follow-up IC₅₀ (half-maximal inhibitory concentration) determination should be performed using a 10-point dose-response curve.
-
Protocol 2: In Vitro hERG Patch-Clamp Assay
Objective: To determine if Tivumecirnon directly inhibits the hERG potassium channel, a common cause of drug-induced QTc prolongation.
Methodology:
-
Cell Line: Use a mammalian cell line stably expressing the human hERG channel (e.g., HEK293-hERG).
-
Electrophysiology:
-
Culture the cells on glass coverslips.
-
Use a whole-cell patch-clamp apparatus to measure ionic currents through the hERG channels.
-
A specific voltage protocol is applied to elicit the characteristic hERG current.
-
-
Compound Application:
-
After establishing a stable baseline current in an extracellular solution, apply a vehicle control (e.g., 0.1% DMSO in solution).
-
Apply increasing concentrations of Tivumecirnon (e.g., 0.1, 0.3, 1, 3, 10 µM) to the cells via a perfusion system.
-
At each concentration, record the hERG current after it reaches a steady state.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value. An IC₅₀ < 10 µM is often considered a potential concern.
-
Visualizations
Caption: On-target mechanism of Tivumecirnon in the tumor microenvironment.
Caption: Logical workflow for investigating a suspected off-target effect.
Caption: Experimental workflow for off-target kinase selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hanmi Pharmaceutical Confirms ‘Complete Remission’ in Phase 1/2 Study of Its Innovative Selective CCR4 Antagonist | Hanmi Pharmaceutical [hanmipharm.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. rapt.com [rapt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Hanmi reports positive trial data of Tivumecirnon for gastric cancer [clinicaltrialsarena.com]
- 9. tipranks.com [tipranks.com]
Technical Support Center: Measuring Flx475 Efficacy in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on measuring the preclinical efficacy of Flx475, a potent and selective oral antagonist of the C-C chemokine receptor 4 (CCR4). This compound's mechanism of action involves blocking the recruitment of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME), thereby enhancing anti-tumor immunity.[1][2][3] This guide offers troubleshooting advice and frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we should be measuring?
A1: this compound is a CCR4 antagonist designed to block the migration of Tregs into the TME.[3] Therefore, the primary efficacy readouts should focus on assessing the impact of this compound on the tumor immune infiltrate, specifically the reduction of Tregs and the subsequent increase in the ratio of effector T cells (e.g., CD8+) to Tregs.[4][5] This modulation of the TME is expected to lead to tumor growth inhibition.
Q2: What are the most appropriate preclinical models to test this compound efficacy?
A2: Syngeneic mouse tumor models are the most appropriate choice for evaluating this compound. These models utilize immunocompetent mice, which are essential for studying the immunomodulatory effects of the drug.[6] The genetic match between the tumor cell line and the host mouse prevents graft rejection and allows for the study of interactions between the tumor, the immune system, and the therapeutic agent.
Q3: What are the key endpoints to measure in our preclinical studies?
A3: The key endpoints for assessing this compound efficacy include:
-
Tumor Growth Inhibition (TGI): Measured by caliper measurements of tumor volume over time.
-
Survival Analysis: Monitoring the overall survival of the treated animals compared to a control group.
-
Immune Cell Infiltration Analysis: Quantifying the changes in immune cell populations within the TME, with a focus on:
Q4: Can this compound be tested in combination with other therapies?
A4: Yes, preclinical studies have shown that this compound can enhance the anti-tumor effects of checkpoint inhibitors such as anti-PD-L1 and anti-CTLA4 antibodies.[1] Therefore, combination studies in syngeneic models are highly relevant.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant tumor growth inhibition is observed with this compound monotherapy. | The chosen syngeneic model may have low baseline levels of CCR4 ligands (CCL17 and CCL22), leading to minimal Treg infiltration. | Select a tumor model known to have high expression of CCR4 ligands. Alternatively, consider combination therapy with a checkpoint inhibitor, as these can upregulate CCR4 ligands in the TME. |
| High variability in tumor growth within the same treatment group. | Inconsistent tumor cell implantation, variation in animal health, or differences in drug administration. | Ensure consistent tumor cell numbers and injection technique. Monitor animal health closely and exclude any outliers with health issues. Standardize drug formulation and administration route/timing. |
| Difficulty in detecting a significant change in Treg infiltration. | Suboptimal tissue processing, incorrect antibody panels for flow cytometry, or issues with IHC staining. | Optimize tumor dissociation protocols to obtain a viable single-cell suspension. For flow cytometry, use a validated antibody panel for Treg identification (e.g., CD45, CD3, CD4, CD25, FoxP3). For IHC, ensure proper antigen retrieval and antibody titration. |
| Unexpected toxicity or weight loss in treated animals. | Off-target effects of the drug or incorrect dosing. | Review the dosing regimen and ensure it is based on proper dose-range finding studies. Monitor animals daily for signs of toxicity and reduce the dose if necessary. |
Experimental Protocols
Syngeneic Tumor Model and Treatment
a. Cell Culture and Implantation:
-
Culture a murine tumor cell line (e.g., CT26 colon carcinoma, Pan02 pancreatic adenocarcinoma) in appropriate media.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS or Matrigel.
-
Subcutaneously implant 1 x 106 tumor cells into the flank of immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for Pan02).
b. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., daily). The control group should receive the vehicle.
-
For combination studies, administer the checkpoint inhibitor (e.g., anti-PD-1 antibody) via intraperitoneal injection at its established effective dose and schedule.
c. Efficacy Readouts:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest the tumors for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Excise tumors and mechanically dissociate them into a single-cell suspension using a gentleMACS Dissociator or by mincing with scalpels followed by enzymatic digestion (e.g., with collagenase and DNase).
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Perform red blood cell lysis if necessary.
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Perform surface staining with fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD25).
-
Fix and permeabilize the cells using a FoxP3 staining buffer set.
-
Perform intracellular staining for FoxP3.
-
Acquire the data on a flow cytometer and analyze the percentage and absolute number of different immune cell populations within the CD45+ gate.
Immunohistochemistry (IHC) for CD8 and FoxP3
-
Fix freshly harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies against CD8 and FoxP3.
-
Incubate with appropriate secondary antibodies.
-
Develop the signal using a suitable chromogen (e.g., DAB for one marker and a different color for the other in dual staining).
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Quantify the number of CD8+ and FoxP3+ cells per unit area in the tumor sections using image analysis software.
Quantitative Data Summary
Disclaimer: The following data is from a preclinical study of a potent and selective CCR4 antagonist, CCR4-351, which has a similar mechanism of action to this compound. This data is presented as a representative example of the expected efficacy.
Table 1: In Vivo Efficacy of a CCR4 Antagonist in a Syngeneic Mouse Model with High CCR4 Ligand Expression (Pan02)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle | 1250 | - |
| CCR4 Antagonist | 600 | 52% |
| Anti-PD-1 | 800 | 36% |
| CCR4 Antagonist + Anti-PD-1 | 250 | 80% |
Table 2: Immune Cell Infiltration in Pan02 Tumors Following Treatment
| Treatment Group | % Treg of CD4+ T cells | CD8+/Treg Ratio |
| Vehicle | 35% | 1.2 |
| CCR4 Antagonist | 15% | 3.5 |
| Anti-PD-1 | 30% | 1.8 |
| CCR4 Antagonist + Anti-PD-1 | 10% | 6.0 |
Visualizations
Caption: CCR4 signaling pathway and its inhibition by this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rapt.com [rapt.com]
- 4. SITC 2021 [sitc.sitcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 7. rapt.com [rapt.com]
Flx475 dose-response curve analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments involving Flx475, a potent and selective oral antagonist of the C-C chemokine receptor 4 (CCR4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a CCR4 antagonist designed to block the recruitment of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME).[1][2] Tregs express high levels of CCR4 and are recruited to the TME by the chemokines CCL17 and CCL22, which are secreted by some tumors. By blocking the CCR4 receptor on Tregs, this compound inhibits their migration into the tumor, thereby potentially enhancing the anti-tumor immune response.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily investigated for its potential in immuno-oncology.[3][4] Preclinical and clinical studies are exploring its use as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors (e.g., pembrolizumab), to treat various advanced cancers.[2][5]
Q3: Is there a known in vitro IC50 value for this compound?
A3: While specific IC50 values from preclinical in vitro assays are not widely published, clinical data provides insight into its potency. In a first-in-human study with healthy volunteers, it was determined that oral doses of approximately 75 mg once daily and higher are sufficient to maintain target drug exposure above the IC90 for human in vitro Treg migration.[6]
Q4: What cell types are suitable for in vitro experiments with this compound?
A4: The most relevant cell types for in vitro assays with this compound are those that express CCR4. This primarily includes regulatory T cells (Tregs). Researchers can isolate primary Tregs from peripheral blood mononuclear cells (PBMCs) or use CCR4-expressing cell lines for their experiments.
Q5: What are the key considerations when designing an in vitro Treg migration assay with this compound?
A5: Key considerations include the choice of chemoattractant (CCL17 or CCL22), the concentration of the chemoattractant, the density of the cells, the pore size of the transwell membrane, and the incubation time. It is crucial to perform concentration-response experiments to determine the optimal conditions for your specific cell type and assay setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in Treg migration assay results. | Inconsistent cell numbers, improper plate sealing leading to evaporation, variability in chemoattractant gradient, cell clumping. | Ensure accurate cell counting and consistent seeding density. Use plate sealers to prevent evaporation. Be meticulous in establishing the chemoattractant gradient. Gently resuspend cells to prevent clumping before seeding. |
| No or low inhibition of Treg migration by this compound. | Incorrect this compound concentration, inactive compound, low CCR4 expression on Tregs, suboptimal assay conditions. | Verify the concentration and integrity of the this compound stock solution. Confirm CCR4 expression on the target cells using flow cytometry. Optimize the chemoattractant concentration and incubation time. |
| High background migration in the absence of chemoattractant. | Cells are overly motile, presence of other chemoattractants in the media, leaky transwell membrane. | Serum-starve cells before the assay to reduce random migration. Use serum-free media for the assay. Check the integrity of the transwell inserts. |
| Difficulty isolating a pure population of Tregs. | Inefficient cell separation technique, incorrect antibody panel for cell sorting. | Utilize a negative selection kit for enriching CD4+ T cells followed by positive selection for CD25+. Use a well-validated antibody panel for FACS sorting (e.g., CD4, CD25, CD127, FOXP3). |
Data Presentation
Table 1: this compound Clinical Dose and In Vitro Activity
| Compound | Target | Clinically Relevant Dose | In Vitro Activity | Reference |
| This compound | CCR4 | ≥ 75 mg once daily | Sufficient to maintain drug exposure above the IC90 for human in vitro Treg migration. | [6] |
Experimental Protocols
In Vitro Treg Migration Assay (General Protocol)
This protocol provides a general framework for assessing the dose-response of this compound in inhibiting Treg migration. Researchers should optimize the conditions for their specific experimental setup.
Materials:
-
Isolated human regulatory T cells (Tregs)
-
This compound (various concentrations)
-
Recombinant human CCL22 (chemoattractant)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
-
Flow cytometer for cell quantification
Procedure:
-
Cell Preparation:
-
Isolate human Tregs from PBMCs using a Treg isolation kit or by FACS sorting (CD4+CD25+CD127low).
-
Culture Tregs in complete RPMI 1640 medium supplemented with 10% FBS and IL-2.
-
Prior to the assay, wash the Tregs and resuspend them in serum-free RPMI 1640.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in serum-free RPMI 1640.
-
In a 24-well plate, add 600 µL of serum-free RPMI 1640 containing CCL22 (e.g., 50 ng/mL, concentration to be optimized) to the lower chamber. Include wells with no CCL22 as a negative control for basal migration.
-
Place the transwell inserts into the wells.
-
In a separate tube, pre-incubate 1 x 10^5 Tregs (100 µL of the cell suspension) with 100 µL of the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add the 200 µL of the pre-incubated cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (incubation time to be optimized).
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer with counting beads or by using a cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the vehicle control.
-
Plot the percentage of inhibition of migration against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Experimental workflow for this compound dose-response analysis in a Treg migration assay.
References
- 1. rapt.com [rapt.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Discovery and early clinical development of this compound, a potent and selective CCR4 inhibitor - American Chemical Society [acs.digitellinc.com]
- 6. rapt.com [rapt.com]
Overcoming resistance to Flx475 in cancer cells
Technical Support Center: Flx475
Welcome to the technical support resource for this compound. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome challenges related to this compound resistance in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the CXC chemokine receptor 4 (CXCR4). In many cancer types, the CXCL12/CXCR4 signaling axis is implicated in tumor growth, invasion, metastasis, and the suppression of the tumor immune microenvironment. This compound functions as a CXCR4 antagonist, blocking the binding of its ligand, CXCL12. This inhibition disrupts downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation and survival. Furthermore, by targeting CXCR4, this compound can mobilize immune cells and sensitize tumors to immunotherapy.
Q2: What are the typical signs of acquired resistance to this compound in my cell culture experiments?
The primary indicator of acquired resistance is a diminished cytotoxic or cytostatic effect of this compound at previously effective concentrations. Experimentally, this is observed as a significant rightward shift in the dose-response curve, resulting in a higher IC50 (half-maximal inhibitory concentration) value. Phenotypically, you may observe that this compound-treated cells resume proliferation rates similar to untreated control cells.
Q3: What are the known or hypothesized molecular mechanisms of resistance to this compound?
Based on preclinical models and data from analogous CXCR4 antagonists, several resistance mechanisms have been proposed:
-
Target Alteration: Mutations in the CXCR4 gene that alter the drug-binding pocket, reducing the affinity of this compound for its target.
-
Bypass Pathway Activation: Cancer cells can develop resistance by upregulating parallel signaling pathways that promote survival and proliferation, thereby circumventing the need for CXCR4 signaling. A common example is the activation of alternative growth factor receptor pathways (e.g., EGFR, MET).
-
Ligand Overexpression: Increased secretion of the CXCR4 ligand, CXCL12, by cancer cells or stromal cells in the microenvironment can outcompete this compound for binding to the receptor.
-
Drug Efflux: Increased expression or activity of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) or ABCG2, which can actively pump this compound out of the cell, reducing its intracellular concentration.
Troubleshooting Guides
Problem: My cancer cell line, which was previously sensitive to this compound, now shows resistance. How do I confirm and characterize this resistance?
This guide provides a systematic workflow to investigate and understand the basis of acquired this compound resistance.
Workflow for Investigating this compound Resistance
Caption: A workflow for diagnosing and addressing this compound resistance.
Experimental Protocols & Data Presentation
Protocol 1: Confirming Resistance with an IC50 Shift Assay
This protocol uses a standard cell viability assay (e.g., CellTiter-Glo®) to quantify the shift in IC50 between sensitive (parental) and suspected resistant cells.
Methodology:
-
Cell Seeding: Seed both parental (sensitive) and suspected resistant cells in parallel into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Drug Titration: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.05 µM), including a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using an appropriate assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-only control wells (100% viability). Plot the normalized viability against the log-transformed drug concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line.
Data Interpretation:
A significant increase (e.g., >5-fold) in the IC50 value for the suspected resistant line compared to the parental line confirms the resistance phenotype.
Table 1: Example IC50 Data for this compound
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental MCF-7 | 50 ± 5.2 | 1.0 (Baseline) |
| This compound-Resistant MCF-7 | 850 ± 45.1 | 17.0 |
Protocol 2: Investigating Bypass Pathway Activation via Western Blot
This protocol helps determine if resistance is mediated by the upregulation of alternative pro-survival signaling pathways.
Methodology:
-
Cell Lysis: Grow parental and this compound-resistant cells to 80% confluency. Treat both cell lines with this compound (at the IC50 of the parental line, e.g., 50 nM) for a short period (e.g., 2-4 hours) to assess acute pathway inhibition. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to probe for include:
-
p-CXCR4 (to confirm target engagement)
-
p-AKT / Total AKT
-
p-ERK / Total ERK
-
p-EGFR / Total EGFR (as a potential bypass mechanism)
-
β-Actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Interpretation:
If the resistant cells, even in the presence of this compound, maintain high levels of p-AKT or p-ERK compared to the parental line, it suggests the activation of a bypass pathway. Increased p-EGFR could indicate that this specific receptor is driving the resistance.
Signaling Pathway Diagram: this compound Action and Resistance
Caption: this compound blocks CXCR4 signaling, but resistance can arise from target mutations or bypass activation via receptors like EGFR.
Flx475 long-term storage and handling
Disclaimer: The following information is based on general laboratory best practices for small molecule inhibitors and investigational drugs. Specific long-term storage, handling, and stability data for Flx475 are not publicly available. Researchers should consult the manufacturer or supplier for compound-specific guidelines.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound for long-term use?
A1: For long-term stability, it is recommended to store lyophilized this compound powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For short-term storage, 4°C is acceptable.
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for reconstituting small molecule inhibitors like this compound.
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, briefly centrifuge the vial of lyophilized powder to ensure all the material is at the bottom. Add the appropriate volume of high-purity DMSO to achieve the desired concentration. Vortex or sonicate briefly to ensure complete dissolution.
Q4: How should I store the reconstituted stock solution of this compound?
A4: Aliquot the reconstituted stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: When handling this compound, standard laboratory PPE should be worn, including a lab coat, safety glasses, and gloves.
Troubleshooting Guides
Problem: The lyophilized powder appears clumpy or discolored.
-
Possible Cause: Exposure to moisture or improper storage conditions.
-
Solution: Discard the compound if there are visible signs of degradation or contamination. Always ensure the vial is tightly sealed and stored in a desiccated environment.
Problem: The compound does not fully dissolve in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed water.
-
Solution: Try gentle warming (up to 37°C) or brief sonication to aid dissolution. Use fresh, anhydrous DMSO. If solubility issues persist, consider preparing a less concentrated stock solution.
Problem: I am observing inconsistent results in my experiments.
-
Possible Cause: Degradation of the compound due to repeated freeze-thaw cycles of the stock solution.
-
Solution: Always use freshly thawed aliquots for each experiment. Avoid using a stock solution that has been frozen and thawed multiple times.
Quantitative Data Summary
The following tables summarize general recommendations for the storage and handling of small molecule inhibitors like this compound.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Protection |
| Lyophilized Powder | -20°C to -80°C | Long-term | Tightly sealed, desiccated, protected from light |
| 4°C | Short-term | Tightly sealed, desiccated, protected from light | |
| Reconstituted Stock (in DMSO) | -80°C | Long-term | Aliquoted, protected from light |
| -20°C | Short-term | Aliquoted, protected from light |
Table 2: General Stability Testing Conditions for Small Molecule Drugs
| Study Type | Storage Condition |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add Solvent: Using a sterile syringe, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the vial for 10-15 seconds. If necessary, sonicate in a water bath for a few minutes to ensure complete dissolution.
-
Aliquot: Dispense the stock solution into smaller, single-use, light-protected vials.
-
Store: Store the aliquots at -20°C or -80°C.
Visualizations
Caption: A general experimental workflow for utilizing this compound.
Caption: Decision tree for troubleshooting common this compound issues.
Caption: this compound mechanism of action on the CCR4 pathway.
Validation & Comparative
A Comparative Guide to FLX475 and Other CCR4 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of FLX475 with other C-C chemokine receptor 4 (CCR4) antagonists, supported by available experimental data. CCR4 has emerged as a critical target in immuno-oncology due to its role in the migration of regulatory T cells (Tregs) into the tumor microenvironment (TME), which suppresses anti-tumor immunity.
This document delves into the distinct mechanisms of action, presents comparative preclinical and clinical data, and provides detailed experimental protocols for the evaluation of these antagonists.
Mechanism of Action: A Tale of Two Strategies
CCR4 antagonists can be broadly categorized into two main classes based on their mechanism of action: small molecule inhibitors that block receptor signaling and monoclonal antibodies that induce cell death.
This compound and other small molecule antagonists function as allosteric inhibitors of CCR4.[1] They bind to the receptor and prevent the interaction of its natural chemokine ligands, CCL17 and CCL22.[1] This blockade inhibits the downstream signaling pathways that lead to the chemotaxis, or directed migration, of CCR4-expressing cells, most notably Tregs.[1][2] By preventing Treg infiltration into the TME, these antagonists aim to restore the anti-tumor activity of effector T cells.[2] this compound is an oral, small molecule antagonist designed to selectively block the recruitment of Tregs to the tumor site without causing depletion of beneficial immune cells or Tregs in healthy tissues.[3][4]
Mogamulizumab , on the other hand, is a humanized monoclonal antibody that targets CCR4.[5][6] Its primary mechanism of action is antibody-dependent cellular cytotoxicity (ADCC).[5] Upon binding to CCR4 on the surface of a target cell, the Fc region of mogamulizumab is recognized by Fc receptors on immune effector cells, such as natural killer (NK) cells. This engagement triggers the release of cytotoxic granules, leading to the lysis and depletion of the CCR4-expressing cell.[5] Mogamulizumab's efficacy is enhanced by defucosylation, a modification that increases its binding affinity to Fc receptors.[5]
Quantitative Comparison of CCR4 Antagonists
The following tables summarize available quantitative data for this compound and other notable CCR4 antagonists. It is important to note that these values are derived from various sources and experimental conditions, and direct comparisons should be made with caution.
| Parameter | This compound | Mogamulizumab | GSK2239633A | C021 | AZD2098 |
| Molecule Type | Small Molecule | Monoclonal Antibody | Small Molecule | Small Molecule | Small Molecule |
| Mechanism of Action | Allosteric Antagonist | Blocks Ligand Binding, ADCC | Allosteric Antagonist | Allosteric Antagonist | Allosteric Antagonist |
| Binding Affinity (Ki) | ~2 nM[1] | High Affinity (pM range)[1] | - | - | - |
| Chemotaxis IC50 (CCL22) | 3.5 nM[1] | 0.1 nM[1] | - | 140 nM (human), 39 nM (mouse)[7][8] | - |
| [³⁵S]GTPγS Binding IC50 | - | - | - | 18 nM[7][8] | - |
| Binding Inhibition (pIC50) | - | - | 7.96 ([¹²⁵I]-TARC)[9] | - | 7.8 (human)[10] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental protocols.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of CCR4 antagonists. Below are outlines of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CCR4 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for the CCR4 receptor.
Materials:
-
Cell membranes from a cell line stably expressing human CCR4 (e.g., CHO cells).
-
Radioligand: [¹²⁵I]-labeled CCL17 (TARC) or CCL22 (MDC).
-
Test compound (unlabeled antagonist).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radioligand with the CCR4-expressing cell membranes in the presence of varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[11]
Chemotaxis Assay (Transwell Migration)
This functional assay measures the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.[2][11]
Objective: To determine the IC50 of a test compound for the inhibition of CCR4-mediated cell migration.
Materials:
-
CCR4-expressing cells (e.g., Hut78, primary T cells).
-
Transwell inserts with a porous membrane (e.g., 5 µm pore size).
-
24-well plate.
-
Chemoattractant: Recombinant human CCL17 or CCL22.
-
Test compound.
-
Assay buffer.
-
Cell viability reagent or cell counter.
Procedure:
-
Place the chemoattractant in the lower chamber of the 24-well plate.
-
Pre-incubate the CCR4-expressing cells with varying concentrations of the test compound.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for a sufficient time to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay.
-
The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in cell migration compared to the control (no antagonist).[11]
Receptor Occupancy Assay
This assay measures the extent to which a drug binds to its target receptor in a biological sample, providing a key pharmacodynamic biomarker.[12][13]
Objective: To determine the percentage of CCR4 receptors occupied by a test compound on target cells (e.g., Tregs) in whole blood.
Materials:
-
Fresh whole blood samples.
-
Fluorescently labeled CCR4 ligand (e.g., Alexa Fluor 647-labeled CCL22).
-
Test compound.
-
Antibodies for identifying the target cell population (e.g., anti-CD4, anti-FOXP3 for Tregs).
-
Red blood cell lysis buffer.
-
Flow cytometer.
Procedure:
-
Incubate whole blood samples with varying concentrations of the test compound.
-
Add a saturating concentration of the fluorescently labeled CCR4 ligand to bind to unoccupied receptors.
-
Lyse the red blood cells.
-
Stain the remaining white blood cells with antibodies to identify the target cell population.
-
Analyze the samples by flow cytometry to measure the fluorescence intensity on the target cells.
-
A decrease in fluorescence intensity in the presence of the test compound indicates receptor occupancy. The percentage of receptor occupancy can be calculated by comparing the fluorescence in treated samples to untreated and fully saturated controls.[12]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further elucidate the biological context and experimental design, the following diagrams are provided.
Caption: Simplified CCR4 signaling pathway and points of intervention for different antagonist types.
Caption: A typical workflow for a Transwell chemotaxis assay to evaluate CCR4 antagonist efficacy.
Conclusion
The landscape of CCR4 antagonism presents two distinct therapeutic strategies: the targeted depletion of CCR4-expressing cells by monoclonal antibodies like mogamulizumab, and the inhibition of Treg migration by small molecule antagonists such as this compound. While mogamulizumab has shown clinical efficacy in certain hematological malignancies, the non-depleting, oral administration of this compound offers a promising alternative for solid tumors by modulating the tumor microenvironment. The choice between these approaches will likely depend on the specific cancer type, the desired immunological outcome, and the overall treatment strategy, including potential combinations with other immunotherapies. Further head-to-head clinical studies are needed to definitively establish the comparative efficacy and safety of these different classes of CCR4 antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and early clinical development of this compound, a potent and selective CCR4 inhibitor - American Chemical Society [acs.digitellinc.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Mogamulizumab and the treatment of CCR4-positive T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. rapt.com [rapt.com]
- 13. rapt.com [rapt.com]
A Comparative Guide to Flx475 and Mogamulizumab: Two Distinct Approaches to Targeting CCR4 in Oncology
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 4 (CCR4) has emerged as a compelling target in immuno-oncology due to its critical role in the migration of regulatory T cells (Tregs) into the tumor microenvironment (TME). Tregs are potent suppressors of anti-tumor immunity, and their presence in high numbers within tumors is often associated with poor prognosis. Two distinct therapeutic strategies targeting CCR4 have been developed: Flx475, a small molecule antagonist, and Mogamulizumab, a monoclonal antibody. This guide provides an objective comparison of their mechanisms of action, supported by experimental data, to inform researchers and drug development professionals.
At a Glance: this compound vs. Mogamulizumab
| Feature | This compound | Mogamulizumab |
| Molecule Type | Small molecule | Humanized IgG1 kappa monoclonal antibody |
| Primary Mechanism | CCR4 Antagonist | Antibody-Dependent Cellular Cytotoxicity (ADCC) |
| Effect on CCR4+ Cells | Blocks migration | Induces cell death (depletion) |
| Administration | Oral | Intravenous |
Mechanism of Action: A Tale of Two Strategies
While both this compound and Mogamulizumab target CCR4, they do so through fundamentally different mechanisms, leading to distinct biological outcomes.
This compound: The Traffic Blocker
This compound is a potent and selective oral antagonist of CCR4[1][2]. Its primary mechanism of action is to block the interaction between CCR4 on the surface of Tregs and its ligands, CCL17 and CCL22, which are often secreted by tumor cells and other cells within the TME[2]. By competitively inhibiting this binding, this compound prevents the migration and infiltration of immunosuppressive Tregs into the tumor[1][2]. This "traffic-blocking" effect is designed to alter the immune landscape within the tumor, shifting the balance from an immunosuppressive to an immune-active state. A key characteristic of this compound is that it is a non-depleting CCR4 antagonist, meaning it does not directly kill CCR4-expressing cells[3]. The intended therapeutic benefit arises from reducing the local concentration of Tregs within the tumor, thereby unleashing the anti-tumor activity of effector immune cells such as CD8+ T cells[4].
Mogamulizumab: The Cell Depleter
Mogamulizumab is a humanized monoclonal antibody that binds to an extracellular epitope of the CCR4 receptor[5]. Its primary mechanism of action is the induction of potent antibody-dependent cellular cytotoxicity (ADCC)[6]. Mogamulizumab's Fc region has been engineered (defucosylated) to have an enhanced affinity for the FcγRIIIa receptor on immune effector cells, most notably Natural Killer (NK) cells[6]. When Mogamulizumab binds to CCR4-expressing cells, such as malignant T-cells in certain lymphomas and Tregs, it flags them for destruction by NK cells[7]. This leads to the depletion of CCR4-positive cell populations. The therapeutic effect of Mogamulizumab is therefore twofold in the context of cancer: direct killing of CCR4-positive tumor cells and elimination of immunosuppressive Tregs[7][8].
Visualizing the Mechanisms
To illustrate these distinct mechanisms, the following diagrams depict the signaling pathways and cellular interactions involved.
Figure 1: Mechanism of Action of this compound. this compound blocks the CCR4 receptor on Tregs, preventing their migration into the TME and subsequent suppression of effector T-cells.
Figure 2: Mechanism of Action of Mogamulizumab. Mogamulizumab binds to CCR4 on Tregs and malignant T-cells, leading to their depletion via ADCC mediated by NK cells.
Comparative Experimental Data
Direct head-to-head preclinical or clinical studies comparing this compound and Mogamulizumab are limited. However, data from separate studies provide insights into their respective impacts on the tumor microenvironment and clinical outcomes.
Impact on Regulatory T cells (Tregs)
| Parameter | This compound | Mogamulizumab |
| Effect on Circulating Tregs | Small but significant increase in the proportion of circulating CD25+CD127-/low CD4+ Tregs by day 8 of monotherapy[4]. This is consistent with the blockade of their migration into tissues. | Dramatic decreases in the numbers of circulating CCR4+ Tregs (58.6% to 100% positive for CCR4 at baseline) after one course of treatment[7][9]. |
| Effect on Tumor-Infiltrating Tregs | Decreased Treg cell populations within the tumor microenvironment identified through immune deconvolution of transcriptomic data[4]. | Reduced numbers of CCR4+ infiltrating lymphocytes in skin lesions in 16 of 18 patients after 4 weeks of therapy[7]. In a canine model of bladder cancer, Mogamulizumab treatment reduced the number of tumor-infiltrating Tregs[10]. |
Impact on CD8+ T-cell to Treg Ratio
An increased ratio of effector CD8+ T-cells to immunosuppressive Tregs within the tumor is a key indicator of a more favorable anti-tumor immune environment.
| Study Type | This compound | Mogamulizumab |
| Human Clinical Trial | Immunohistochemistry (IHC) analysis of tumor biopsies from patients treated with this compound monotherapy showed a trend towards an increased CD8:FOXP3 ratio in the TME[4]. | In a study of patients with aggressive/refractory mycosis fungoides and Sézary syndrome, the percentage of CD8+ T-cells in the blood increased after treatment with Mogamulizumab, while Treg numbers decreased[9]. |
| Preclinical Model | In a syngeneic mouse tumor model, combination therapy that included a GITR agonist (which can deplete Tregs) showed that an elevated ratio of CD8+ T cells/Tregs is predictive of immunotherapy efficacy[11]. While not directly testing this compound, this supports the therapeutic rationale. | In a canine model of advanced prostate cancer, Mogamulizumab treatment increased the CD8:Treg ratio[12]. |
Clinical Efficacy
It is important to note that the clinical trial data presented below are from different studies with different patient populations and are not direct comparisons.
| Clinical Trial | This compound (NCT03674567) | Mogamulizumab (MAVORIC Trial) |
| Patient Population | Advanced cancers, including non-small cell lung cancer (NSCLC) and EBV+ lymphoma[4][13]. | Previously treated mycosis fungoides (MF) or Sézary syndrome (SS)[6]. |
| Monotherapy Activity | Monotherapy induced complete responses in two of six evaluable subjects with EBV+ NK/T cell lymphoma[4]. | Not applicable in the MAVORIC trial as it was a comparison to an active comparator. |
| Combination Therapy | In checkpoint inhibitor-naïve NSCLC, 4/13 subjects (31%) had confirmed partial responses (PRs) with this compound plus pembrolizumab[4]. | Not applicable in the MAVORIC trial. |
| Overall Response Rate (ORR) | Not directly comparable. | 28% with Mogamulizumab vs. 4.8% with vorinostat[6]. |
| Progression-Free Survival (PFS) | Not directly comparable. | Median PFS of 7.7 months with Mogamulizumab vs. 3.1 months with vorinostat[6]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the mechanisms of this compound and Mogamulizumab.
Flow Cytometry for Treg Quantification in Human Tumor Tissue
This protocol outlines the general steps for identifying and quantifying Tregs within a solid tumor.
Figure 3: Workflow for Treg Quantification by Flow Cytometry. A general workflow for the isolation and staining of tumor-infiltrating lymphocytes for Treg analysis.
Detailed Steps:
-
Tissue Dissociation: Fresh tumor tissue is mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.
-
Cell Preparation: The cell suspension is filtered to remove debris. If significant blood is present, red blood cells are lysed. Cells are then washed and counted.
-
Surface Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against surface markers. A common panel for Treg identification includes CD3 (to identify T-cells), CD4 (to identify helper T-cells), CD25 (IL-2 receptor alpha chain, highly expressed on Tregs), and CD127 (IL-7 receptor alpha chain, dimly expressed on Tregs)[14][15][16].
-
Fixation and Permeabilization: To allow for intracellular staining, cells are treated with a fixation and permeabilization buffer.
-
Intracellular Staining: Cells are then incubated with a fluorescently-labeled antibody against the transcription factor FoxP3, a master regulator of Treg development and function[14][15][16].
-
Flow Cytometry Acquisition: Stained cells are run on a flow cytometer to measure the fluorescence of individual cells.
-
Data Analysis: A sequential gating strategy is applied to identify the Treg population: first gating on live, single cells, then on CD3+ T-cells, followed by CD4+ helper T-cells. Within the CD4+ population, Tregs are identified as CD25+ and CD127low/-. Finally, the expression of FoxP3 within this gated population is confirmed[14][16][17].
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (Calcein-AM Release)
This protocol describes a non-radioactive method to measure the ability of Mogamulizumab to induce NK cell-mediated killing of CCR4-expressing target cells.
References
- 1. JCI Insight - Human lung tumor FOXP3+ Tregs upregulate four “Treg-locking” transcription factors [insight.jci.org]
- 2. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Structural Insights into the ADCC Mechanism and Resistance of Mogamulizumab, a First-in-Class Anti-CCR4 Therapy for Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mogamulizumab: a new tool for management of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depletion of regulatory T cells by targeting CC chemokine receptor type 4 with mogamulizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depletion of regulatory T cells by targeting CC chemokine receptor type 4 with mogamulizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of regulatory T cells by Mogamulizumab, a defucosylated anti-CC chemokine receptor 4 antibody, in patients with aggressive/refractory mycosis fungoides and Sézary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule antagonists of the CC chemokine receptor 4 (CCR4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rapt.com [rapt.com]
- 14. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 17. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Immuno-Oncology: A Comparative Guide to FLX475 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors (ICIs) has revolutionized cancer therapy. However, a significant portion of patients do not respond to these therapies, prompting the exploration of combination strategies to enhance their efficacy. One promising approach involves targeting the C-C chemokine receptor 4 (CCR4), which is crucial for the recruitment of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME). This guide provides a comprehensive comparison of FLX475, an oral CCR4 antagonist, in combination with checkpoint inhibitors, against other alternatives, supported by available experimental data.
This compound: A Small Molecule Antagonist of CCR4
This compound is an investigational, orally bioavailable small molecule designed to selectively inhibit CCR4.[[“]] By blocking this receptor, this compound aims to prevent the migration of Tregs into the tumor, thereby shifting the balance of the TME towards a more anti-tumor immune response.[2] This mechanism is hypothesized to synergize with checkpoint inhibitors, which primarily act by reinvigorating exhausted T cells already present within the tumor.
Signaling Pathway of this compound and Checkpoint Inhibitors
Caption: Mechanism of action of this compound in combination with a checkpoint inhibitor.
Efficacy of this compound in Combination with Pembrolizumab (B1139204)
Clinical trial data from the this compound-02 study (NCT03674567) have demonstrated the potential of this compound in combination with the anti-PD-1 antibody pembrolizumab across various cancer types.
Quantitative Data Summary
| Indication | Treatment Line | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |
| Non-Small Cell Lung Cancer (NSCLC) | Checkpoint Inhibitor-Naïve, PD-L1+ (TPS ≥1%) | 20 | 40% | 6.3 months | [3] |
| Checkpoint Inhibitor-Naïve, PD-L1 low (TPS 1-49%) | 16 | 38% | Not Reported | [3] | |
| Checkpoint Inhibitor-Naïve, PD-L1 high (TPS ≥50%) | 4 | 50% | Not Reported | [3] | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Checkpoint Inhibitor-Experienced, HPV+ | 18 | 22.2% | 2.9 months | [4] |
| Checkpoint Inhibitor-Experienced, PD-L1+ (CPS ≥1%) | 22 | 18.2% | Not Reported | [4] | |
| Gastric Cancer | Checkpoint Inhibitor-Naïve, EBV+ | 10 | 60% | 10.4 months | [5] |
| Checkpoint Inhibitor-Naïve, EBV- | 10 | 0% | Not Reported | [6] |
Alternative CCR4 Antagonist: Mogamulizumab
Mogamulizumab is a humanized monoclonal antibody that targets CCR4, leading to the depletion of CCR4-expressing cells, including Tregs, through antibody-dependent cell-mediated cytotoxicity. It has been investigated in combination with the anti-PD-1 antibody nivolumab (B1139203).
Quantitative Data Summary: Mogamulizumab with Nivolumab
| Indication | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation(s) |
| Advanced/Metastatic Solid Tumors | 114 | 10.5% | 2.6 months | 9.5 months | [4][7] |
It is important to note that the clinical trial of mogamulizumab in combination with nivolumab concluded that the combination did not demonstrate enhanced efficacy compared to what would be expected from nivolumab monotherapy in a broad population of patients with various solid tumors.[4][7]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key assays used to evaluate the biological activity of this compound.
Flow Cytometry for Regulatory T Cell Analysis
This protocol outlines a general procedure for the identification and quantification of Tregs in peripheral blood mononuclear cells (PBMCs).
1. Sample Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Resuspend cells in an appropriate buffer (e.g., PBS with 2% fetal bovine serum).
2. Surface Staining:
-
Add a cocktail of fluorescently conjugated antibodies against surface markers to the cell suspension. Key markers include:
-
CD3 (to identify T cells)
-
CD4 (to identify helper T cells)
-
CD25 (high expression on Tregs)
-
CD127 (low to absent expression on Tregs)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells to remove unbound antibodies.
3. Intracellular Staining for FOXP3:
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Add a fluorescently conjugated antibody against the transcription factor FOXP3.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells to remove unbound antibody.
4. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software. The gating strategy is critical for accurate Treg identification.
Caption: A typical gating strategy for identifying regulatory T cells by flow cytometry.
Immunohistochemistry for CD8 and FOXP3 in Tumor Biopsies
This protocol provides a general framework for the detection of CD8+ T cells and FOXP3+ Tregs in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
1. Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol (B145695) to water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or other appropriate retrieval solution to unmask the antigenic sites.
3. Blocking:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a protein block (e.g., normal serum).
4. Primary Antibody Incubation:
-
Incubate sections with primary antibodies against CD8 and FOXP3 at optimal dilutions overnight at 4°C.
5. Secondary Antibody and Detection:
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Apply a chromogen substrate (e.g., DAB) to visualize the antibody binding.
6. Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate and mount the slides with a permanent mounting medium.
7. Image Analysis:
-
Acquire images using a microscope.
-
Quantify the number of CD8+ and FOXP3+ cells per unit area or as a percentage of total cells.
Caption: A standard workflow for immunohistochemical staining of tumor tissue.
Conclusion
The combination of the oral CCR4 antagonist this compound with the checkpoint inhibitor pembrolizumab has demonstrated encouraging clinical activity in several cancer indications, particularly in patient populations with biomarkers suggestive of a "charged" tumor microenvironment (e.g., EBV+ gastric cancer, PD-L1+ NSCLC). The available data suggests that this combination may be more effective than what has been observed with another CCR4-targeting agent, mogamulizumab, in combination with a checkpoint inhibitor, although direct comparative trials are lacking. The distinct mechanisms of a small molecule inhibitor versus a depleting monoclonal antibody may underlie these differences. Further clinical investigation is warranted to fully elucidate the potential of this compound in enhancing the efficacy of checkpoint blockade and to identify the patient populations most likely to benefit from this therapeutic strategy. The detailed experimental protocols provided in this guide serve as a foundation for researchers to rigorously evaluate the immunomodulatory effects of such combination therapies.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemical expression of tumor-infiltrating lymphocytes CD8 and FOXP3 in invasive ductal carcinoma of breast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Flx475 in Syngeneic vs. Xenograft Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Flx475, a potent and selective small molecule antagonist of the C-C chemokine receptor 4 (CCR4), is a promising immunotherapeutic agent designed to enhance anti-tumor immunity. Its mechanism of action centers on blocking the recruitment of regulatory T cells (Tregs) into the tumor microenvironment (TME), thereby shifting the balance towards a more effective anti-cancer immune response. The choice of preclinical animal models is critical in evaluating the efficacy of such an immuno-oncology agent. This guide provides a comparative overview of the utility of syngeneic and xenograft mouse models in the preclinical assessment of this compound, supported by available data and detailed experimental considerations.
Syngeneic vs. Xenograft Models: A Fundamental Divide in Immuno-Oncology Research
The primary distinction between syngeneic and xenograft models lies in the immune status of the host and the origin of the tumor cells. This difference has profound implications for studying immunotherapies like this compound.
Syngeneic models utilize immunocompetent mice in which murine tumor cell lines of the same genetic background are implanted. This creates a fully functional immune system that can interact with the growing tumor, mirroring the clinical scenario where a patient's immune system confronts cancer. For a drug like this compound, which aims to modulate the immune response, syngeneic models are indispensable for evaluating its mechanism-of-action and efficacy.
Xenograft models , conversely, involve the implantation of human tumor cells into immunodeficient mice (e.g., nude or SCID mice). While valuable for assessing the direct anti-proliferative effects of cytotoxic agents on human cancers, the absence of a functional adaptive immune system renders them unsuitable for evaluating therapies that rely on T-cell-mediated anti-tumor immunity.
This compound Performance in Preclinical Models
Direct, publicly available quantitative data comparing the efficacy of this compound in syngeneic versus xenograft models is limited. The development of this compound has logically focused on syngeneic models to interrogate its immune-mediated effects.
Efficacy in Syngeneic Mouse Models
Preclinical studies have demonstrated the anti-tumor activity of this compound in syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies.[1][2]
Key Findings:
-
Monotherapy Activity: this compound has been shown to inhibit tumor growth and promote tumor regression when used as a single agent in preclinical mouse models.[1]
-
Combination Therapy: The anti-tumor effects of this compound are enhanced when combined with checkpoint inhibitors, such as anti-PD-L1 and anti-CTLA-4 antibodies.[1] This synergistic effect is attributed to the complementary mechanisms of releasing the brakes on the immune system (checkpoint inhibitors) and reducing the immunosuppressive influence of Tregs (this compound).
-
Immune Cell Modulation: As a CCR4 antagonist, this compound selectively blocks the recruitment of Tregs to the tumor site, a key component of its mechanism of action.[1]
While specific quantitative data from these studies is not detailed in the provided search results, the consistent reporting of its efficacy in these models underscores the importance of a competent immune system for its therapeutic activity. One preclinical study highlighted the use of the CT26 colon carcinoma model, a well-established syngeneic model, to evaluate the combination of a CCR4 antagonist with an anti-CTLA-4 antibody.
Inferred Performance in Xenograft Mouse Models
Given that the primary mechanism of this compound is to modulate the immune response by blocking Treg infiltration, it is anticipated that this compound would show minimal to no efficacy in a standard xenograft mouse model. The absence of a functional T-cell compartment, including Tregs, in these immunodeficient mice would prevent the drug from exerting its intended biological effect. Therefore, xenograft models are not the appropriate system to evaluate the primary efficacy of this compound.
Experimental Protocols
Detailed experimental protocols for a direct comparative study are not available. However, based on standard practices in preclinical immuno-oncology, a general methodology can be outlined.
1. Cell Lines and Animals:
-
Syngeneic Model: BALB/c mice and the CT26 murine colon carcinoma cell line.
-
Xenograft Model: Immunodeficient mice (e.g., NOD/SCID) and a human tumor cell line expressing CCR4 ligands (e.g., some lymphomas or cervical cancer lines).
2. Tumor Implantation:
-
Syngeneic: Subcutaneous injection of CT26 cells into the flank of BALB/c mice.
-
Xenograft: Subcutaneous injection of human tumor cells into the flank of immunodeficient mice.
3. Drug Administration:
-
Once tumors reach a palpable size, mice would be randomized into treatment groups:
-
Vehicle control
-
This compound (administered orally, daily)
-
Relevant positive controls (e.g., standard-of-care chemotherapy for the specific tumor type)
-
4. Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume measured regularly using calipers.
-
Survival Analysis: Monitoring of overall survival.
-
Immunophenotyping (Syngeneic Model): At the end of the study, tumors and spleens would be harvested for flow cytometric analysis of immune cell populations, including CD4+, CD8+, and Foxp3+ T cells, to confirm the mechanism of action.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound targets the CCR4 receptor, which is highly expressed on Tregs. Tumor cells and other cells within the TME secrete the chemokines CCL17 and CCL22, which are ligands for CCR4. This chemokine gradient attracts Tregs to the tumor, where they suppress the activity of cytotoxic T lymphocytes (CTLs), enabling tumor growth. By blocking the CCR4 receptor, this compound prevents the migration of Tregs into the TME, thereby reducing immunosuppression and allowing for a more robust anti-tumor immune response.
References
A Comparative Guide to Biomarkers for FLX475 Treatment Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to FLX475, an oral C-C chemokine receptor 4 (CCR4) antagonist, and alternative therapies targeting regulatory T cells (Tregs), such as C-C chemokine receptor 8 (CCR8) antagonists. This document summarizes supporting experimental data, details methodologies for key experiments, and visualizes relevant biological pathways and workflows to aid in the strategic development and clinical implementation of these novel immunotherapies.
Introduction
This compound is a potent and selective oral antagonist of CCR4, a key chemokine receptor expressed on regulatory T cells (Tregs).[1][2][3] By blocking the CCR4 pathway, this compound is designed to inhibit the migration of immunosuppressive Tregs into the tumor microenvironment (TME), thereby restoring anti-tumor immunity.[1][2][3] Understanding which patients are most likely to benefit from this compound is critical for its clinical success. This guide explores potential predictive biomarkers for this compound and compares them to those for emerging CCR8 antagonists, another class of drugs targeting tumor-infiltrating Tregs.[4]
This compound: Mechanism of Action and Biomarker Strategy
This compound's mechanism of action centers on preventing the recruitment of Tregs to the tumor. This leads to a more favorable immune microenvironment for anti-tumor responses. As a monotherapy and in combination with checkpoint inhibitors like pembrolizumab (B1139204), this compound has shown promising clinical activity in various cancers, including Epstein-Barr virus-positive (EBV+) lymphoma and non-small cell lung cancer (NSCLC).[1][5][6]
Potential biomarkers for this compound response include:
-
Baseline Intratumoral Treg Levels: A key finding from clinical trials is that patients with elevated baseline Treg populations in the tumor microenvironment experience clinical benefit from the combination of this compound and pembrolizumab.[7]
-
CD8:FOXP3 Ratio: Treatment with this compound has been shown to increase the ratio of CD8+ effector T cells to FOXP3+ regulatory T cells within the TME, a change associated with a more robust anti-tumor immune response.[1][3]
-
Transcriptomic Profiles: Tumor biopsy analysis has revealed that this compound monotherapy can alter the tumor's gene expression profile to one that resembles tumors from patients who respond favorably to anti-PD-(L)1 treatment.[1][3][7]
-
Circulating Tregs: An increase in the proportion of circulating Tregs has been observed following this compound treatment, which is consistent with the blockade of their migration into the tumor.[1][3][6]
Alternative: CCR8 Antagonists and Biomarker Comparison
A promising alternative strategy for targeting Tregs is the use of CCR8 antagonists. CCR8 is preferentially expressed on highly suppressive, tumor-infiltrating Tregs.[4] The leading biomarker for this class of drugs is the level of CCR8 expression on these intratumoral Tregs.
LM-108 (cafelkibart) is an anti-CCR8 monoclonal antibody that has demonstrated significant clinical efficacy in patients with high CCR8 expression in their tumors.[4]
Quantitative Data Comparison
The following tables summarize the clinical efficacy of this compound in combination with pembrolizumab and the CCR8 antagonist LM-108 in relation to their respective biomarkers.
Table 1: Clinical Efficacy of this compound in Combination with Pembrolizumab in Checkpoint Inhibitor-Naïve Non-Small Cell Lung Cancer (NSCLC) [5]
| Biomarker (PD-L1 Status) | Patient Subgroup | N | Objective Response Rate (ORR) |
| PD-L1 Positive (TPS ≥1%) | All | 20 | 40% |
| PD-L1 High (TPS ≥50%) | 4 | 50% | |
| PD-L1 Low (TPS 1-49%) | 16 | 38% |
Table 2: Clinical Efficacy of LM-108 (anti-CCR8 mAb) in Combination with Anti-PD-1 Therapy [4]
| Indication | Patient Subgroup | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Gastric Cancer | All Efficacy-Evaluable Patients | 36 | 36.1% | 72.2% |
| Patients Progressed on 1st Line Tx | 11 | 63.6% | 81.8% | |
| Patients Progressed on 1st Line Tx with High CCR8 Expression | 8 | 87.5% | 100% | |
| Pancreatic Cancer | All Efficacy-Evaluable Patients | 74 | 20.3% | 62.2% |
| Patients with High CCR8 Expression | 9 | 33.3% | 77.8% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these biomarkers are provided below.
Flow Cytometry for Regulatory T Cell Analysis
Objective: To quantify the frequency of circulating and tumor-infiltrating regulatory T cells (CD4+FOXP3+ or CD4+CD25+CD127low/-).
Protocol:
-
Sample Preparation:
-
For peripheral blood, isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
For tumor tissue, mechanically dissociate the tissue and perform enzymatic digestion to obtain a single-cell suspension. Filter the cell suspension through a 70µm cell strainer.
-
-
Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
Perform a surface stain with antibodies against CD4, CD25, and CD127 for 30 minutes at 4°C.
-
For intracellular staining, fix and permeabilize the cells using a commercial FOXP3 staining buffer set.
-
Incubate with an anti-FOXP3 antibody for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Acquire stained cells on a flow cytometer.
-
Gate on lymphocytes, then single cells, followed by CD4+ T cells.
-
Identify Tregs as either CD25+CD127low/- or FOXP3+ within the CD4+ gate.
-
Immunohistochemistry for CD8 and FOXP3 Staining
Objective: To determine the density and ratio of CD8+ effector T cells and FOXP3+ regulatory T cells in the tumor microenvironment.
Protocol:
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate with primary antibodies against CD8 and FOXP3 overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Scan the stained slides using a digital slide scanner.
-
Use image analysis software to quantify the number of CD8+ and FOXP3+ cells in defined tumor regions (e.g., intratumoral, stromal).
-
Calculate the CD8:FOXP3 ratio.
-
RNA Sequencing of Tumor Biopsies
Objective: To analyze the transcriptomic profile of tumor tissue to identify gene expression signatures associated with treatment response.
Protocol:
-
RNA Extraction:
-
Extract total RNA from fresh-frozen or FFPE tumor biopsies using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation:
-
Perform poly(A) selection or ribosomal RNA depletion to enrich for mRNA.
-
Fragment the RNA and synthesize cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library using PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis and gene set enrichment analysis to identify pathways and signatures associated with treatment response.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound blocks Treg migration to the TME.
Caption: Workflow for this compound biomarker analysis.
Caption: Comparison of primary biomarkers.
References
- 1. ascopubs.org [ascopubs.org]
- 2. rapt.com [rapt.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. cabrini.com.au [cabrini.com.au]
- 5. RAPT Therapeutics Announces Positive Data, Including Objective Response Rates and Progression-Free Survival, from its Phase 2 Trial of this compound in Combination with a Checkpoint Inhibitor in Patients with Advanced NSCLC | RAPT Therapeutics, Inc. [investors.rapt.com]
- 6. investors.rapt.com [investors.rapt.com]
- 7. rapt.com [rapt.com]
A Comparative Analysis of Small Molecule CCR4 Inhibitors for Researchers and Drug Development Professionals
An objective guide to the performance and characteristics of leading small molecule C-C chemokine receptor 4 (CCR4) inhibitors, supported by experimental data.
C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in immunology and oncology. As a key mediator in the trafficking of T helper 2 (Th2) cells and regulatory T cells (Tregs), its inhibition presents a promising strategy for treating allergic inflammatory diseases and various cancers. This guide provides a comparative analysis of several prominent small molecule CCR4 inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals.
The Role of CCR4 in Disease
CCR4 is a G protein-coupled receptor (GPCR) primarily expressed on Th2 cells, Tregs, and certain types of malignant cells. Its natural ligands, CCL17 (TARC) and CCL22 (MDC), play a crucial role in recruiting these immune cells to sites of inflammation and into the tumor microenvironment. Dysregulation of the CCR4 signaling axis is implicated in the pathogenesis of atopic dermatitis, asthma, and various cancers by fostering an immunosuppressive environment that allows tumor cells to evade immune surveillance.[1] Consequently, blocking the CCR4 pathway with small molecule inhibitors is an attractive therapeutic approach to modulate immune responses in these diseases.
CCR4 Signaling Pathway
Upon binding of its ligands, CCL17 or CCL22, CCR4 initiates a cascade of intracellular signaling events. As a GPCR, it can couple to different G proteins, primarily Gαi and Gαq. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[2] Furthermore, ligand-bound CCR4 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also scaffold other signaling molecules like those in the MAPK pathway.
References
Navigating the Immunomodulatory Landscape: A Comparative Analysis of Flx475 and Other Treg-Targeting Agents on Tumor Microenvironment Cytokine Profiles
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – December 15, 2025 – In the rapidly evolving field of immuno-oncology, therapeutic strategies aimed at modulating the tumor microenvironment (TME) are of paramount importance. One key approach involves targeting regulatory T cells (Tregs), a critical immunosuppressive cell population within the TME. This guide provides a comparative analysis of Flx475, a novel C-C chemokine receptor 4 (CCR4) antagonist, and other emerging Treg-targeting agents, with a specific focus on their impact on cytokine profiles within the TME. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Treg-Targeting Strategies in Immuno-Oncology
Regulatory T cells are a major barrier to effective anti-tumor immunity. They suppress the function of effector T cells and other immune cells through various mechanisms, including the secretion of immunosuppressive cytokines like IL-10 and TGF-β. By migrating into the TME, Tregs create an environment that fosters tumor growth and resistance to immunotherapy.
Several therapeutic agents are being developed to counteract the influence of Tregs. These can be broadly categorized by their targets, with CCR4 and C-C chemokine receptor 8 (CCR8) being two prominent examples. This guide will compare the effects of this compound, a small molecule CCR4 antagonist, with other agents in its class and with the newer class of CCR8-targeted therapies.
This compound: A Small Molecule Antagonist of CCR4
This compound is an orally bioavailable small molecule designed to block the CCR4 receptor. CCR4 is highly expressed on Tregs and is instrumental in their migration to the TME in response to its ligands, CCL17 and CCL22, which are often secreted by tumor cells.[1] By inhibiting this migration, this compound aims to reduce the population of Tregs within the tumor, thereby shifting the balance towards a more pro-inflammatory, anti-tumor environment.[1][2][3]
Impact of this compound on the TME Cytokine Profile
While extensive data on the direct measurement of a wide array of cytokine proteins following this compound treatment is still emerging, transcriptomic analyses from clinical trials provide valuable insights into its immunomodulatory effects.
Transcriptomic data from tumor biopsies of patients treated with a combination of this compound and pembrolizumab (B1139204) have shown a significant increase in T-cell infiltration immune signatures. Notably, this includes the upregulation of Interferon-gamma (IFN-γ) gene expression. IFN-γ is a critical cytokine for anti-tumor immunity, known to enhance the cytotoxic activity of T cells and natural killer (NK) cells.
Comparative Analysis with Alternative Treg-Targeting Agents
To provide a comprehensive overview, we compare this compound with another CCR4 antagonist, Mogamulizumab, and two CCR8-targeted agents, CHS-114 and IPG7236.
Mogamulizumab is a monoclonal antibody that also targets CCR4. Unlike this compound, which blocks Treg migration, Mogamulizumab leads to the depletion of CCR4-expressing cells through antibody-dependent cellular cytotoxicity (ADCC).[4]
CCR8-targeted therapies represent a newer approach. CCR8 is preferentially expressed on tumor-infiltrating Tregs, making it a highly specific target. Agents like CHS-114 (a monoclonal antibody) and IPG7236 (a small molecule) aim to deplete or inhibit the function of these highly immunosuppressive Tregs.
Data Presentation: Comparative Cytokine Profile Modulation
The following table summarizes the available data on the impact of this compound and its alternatives on key cytokine levels within the tumor microenvironment or in circulation.
| Therapeutic Agent | Target | Mechanism of Action | Key Cytokine Changes | Supporting Data Source |
| This compound | CCR4 | Small Molecule Antagonist (Inhibits Treg Migration) | ↑ IFN-γ (gene expression) | Transcriptomic analysis of tumor biopsies from the NCT03674567 trial[5] |
| Mogamulizumab | CCR4 | Monoclonal Antibody (Depletes CCR4+ cells via ADCC) | ↓ IL-2R, ↓ IL-6, ↓ TNF-α (in responders); ↑ IL-1β (in patients with rash) | Serum analysis from a study in Sézary syndrome patients |
| CHS-114 | CCR8 | Monoclonal Antibody (Depletes CCR8+ Tregs via ADCC) | ↑ Th1 Cytokines, ↑ Inflammatory Cytokines, ↑ IFN-γ | Peripheral biomarker readouts and analysis of dissociated tumor cells from a Phase 1/1b trial in HNSCC patients[6] |
| IPG7236 | CCR8 | Small Molecule Antagonist (Inhibits CCR8 signaling) | ↓ IL-6, ↓ IL-1β, ↓ IFN-γ, ↓ TGF-β | Preclinical data from affected salivary glands in a disease model[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Multiplex Cytokine Assay (Luminex) for Tumor Tissue Homogenates
This protocol is adapted for the analysis of cytokine levels from solid tumor biopsies.
1. Sample Preparation:
-
Freshly excised tumor biopsies are weighed.
-
Tissue is placed in a tube containing Tissue Extraction Reagent (e.g., BioSource™ FNN0071) at a ratio of 10 ml reagent per 1 gram of tissue. Protease inhibitors should be added to the reagent immediately before use.
-
The tissue is homogenized on ice until a consistent solution is achieved.
-
The homogenate is centrifuged at 10,000 rpm for 5 minutes at 4°C to pellet cellular debris.
-
The resulting supernatant (tissue lysate) is collected for analysis. If not used immediately, it should be aliquoted and stored at -80°C.
2. Luminex Assay Procedure:
-
A 96-well filter plate is pre-wetted with assay buffer, and the buffer is removed by vacuum filtration.
-
Antibody-coupled magnetic beads specific for the cytokines of interest are added to each well.
-
The plate is washed, and the prepared tissue lysates and standards are added to the wells. The plate is incubated on a shaker to allow cytokines to bind to the beads.
-
After incubation, the plate is washed to remove unbound material.
-
A biotinylated detection antibody cocktail is added to each well, followed by another incubation to form a sandwich immunoassay.
-
The plate is washed again, and Streptavidin-Phycoerythrin (Strep-PE) is added, which binds to the biotinylated detection antibodies.
-
After a final incubation and wash, the beads are resuspended in sheath fluid.
-
The plate is read on a Luminex instrument, which uses lasers to identify the bead region (and thus the specific cytokine) and quantify the PE signal (proportional to the amount of cytokine).
Intracellular Cytokine Staining (ICS) by Flow Cytometry for Tumor-Infiltrating Lymphocytes
This protocol outlines the steps for detecting cytokine production within individual tumor-infiltrating T cells.[8][9]
1. Single-Cell Suspension Preparation:
-
Tumor tissue is mechanically minced and then digested using an enzymatic cocktail (e.g., collagenase and DNase) to create a single-cell suspension.
-
The suspension is passed through cell strainers to remove clumps and debris.
-
Red blood cells are lysed, and the remaining cells are washed.
2. In Vitro Stimulation:
-
The single-cell suspension is cultured for a short period (typically 4-6 hours) in the presence of a stimulant, such as a combination of Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin, to induce cytokine production.
-
A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during this incubation to block the secretion of cytokines, causing them to accumulate inside the cells.
3. Cell Staining:
-
Cells are first stained with antibodies against surface markers (e.g., CD3, CD4, CD8) to identify T cell populations.
-
Following surface staining, the cells are fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Fluorochrome-conjugated antibodies specific for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-10) are then added.
4. Flow Cytometry Analysis:
-
The stained cells are analyzed on a multicolor flow cytometer.
-
By gating on specific T cell populations (e.g., CD8+ T cells), the percentage of cells producing each cytokine can be quantified, providing a detailed picture of the functional phenotype of tumor-infiltrating lymphocytes.
Conclusion
The modulation of the TME by targeting Tregs is a promising avenue in cancer immunotherapy. This compound, through its mechanism of blocking Treg migration via CCR4 antagonism, has been shown to alter the TME towards a more immune-active state, as evidenced by the upregulation of IFN-γ gene expression. Comparative analysis with other agents reveals a complex landscape of cytokine modulation. While both CCR4 and CCR8 are valid targets on Tregs, the resulting cytokine shifts can differ, likely due to the specific mechanisms of action (e.g., migration inhibition vs. cell depletion) and the distinct roles of these receptors. Further clinical investigation and detailed cytokine profiling will be crucial to fully understand the therapeutic potential of these agents and to guide their optimal use in combination with other immunotherapies.
References
- 1. rapt.com [rapt.com]
- 2. onclive.com [onclive.com]
- 3. rapt.com [rapt.com]
- 4. Safety and efficacy profile of mogamulizumab (Poteligeo) in the treatment of cancers: an update evidence from 14 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Coherus Oncology | Coherus Oncology Presents at SITC Clinical Multiomic Biomarker Data for CHS-114, a Highly Selective anti-CCR8 Cytolytic Antibody [investors.coherus.com]
- 7. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokine profiling of tumor-infiltrating T lymphocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Look at Tivumecirnon: An Emerging Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tivumecirnon, an investigational oral CCR4 antagonist, against other immunotherapeutic strategies. The data presented is based on recent clinical trial findings and aims to offer an objective overview for researchers and drug development professionals.
Tivumecirnon's Mechanism of Action
Tivumecirnon (FLX475) is a selective, orally active antagonist of the C-C chemokine receptor 4 (CCR4).[1] This receptor is crucial for the migration of regulatory T cells (Tregs) into the tumor microenvironment (TME).[2][3][4] Tregs are immunosuppressive cells that can dampen the anti-tumor immune response, and their presence in tumors often correlates with poor clinical outcomes.[5]
By blocking the interaction of CCR4 with its ligands, CCL17 and CCL22, Tivumecirnon is designed to inhibit the recruitment of Tregs into the tumor.[1] This reduction in Treg infiltration is hypothesized to enhance the activity of effector T cells, thereby restoring and augmenting the body's natural anti-tumor immunity.[3][4] Preclinical studies have shown that this mechanism can increase the ratio of effector T cells to Tregs within the TME.[4] This mode of action suggests potential synergy with other immunotherapies, such as checkpoint inhibitors.[5][6]
Comparative Clinical Data
Direct head-to-head trials of Tivumecirnon against other immunotherapies are not yet available. However, data from Phase 2 studies of Tivumecirnon in combination with the anti-PD-1 antibody pembrolizumab (B1139204) provide a basis for comparison with established therapies in specific patient populations.
CPI-Experienced Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)
Patients with HNSCC that has progressed after treatment with a checkpoint inhibitor (CPI) have limited options and poor prognoses. The this compound-02 trial (NCT03674567) evaluated Tivumecirnon plus pembrolizumab in this heavily pretreated population.[7]
Table 1: Efficacy in CPI-Experienced HNSCC
| Treatment | Trial/Study | Patient Population (n) | Objective Response Rate (ORR) | Notes |
| Tivumecirnon + Pembrolizumab | This compound-02 | 32 | 15.6% | In all patients, regardless of PD-L1 or HPV status.[7] In HPV+ patients (n=18), the ORR was 22.2%.[7] |
| Pembrolizumab Monotherapy (Second-line+) | KEYNOTE-040 | 247 | 14.6% | Compared to standard of care (methotrexate, docetaxel, or cetuximab), which had an ORR of 10.1%. |
| Nivolumab Monotherapy (Second-line+) | CheckMate 141 | 240 | 13.3% | Compared to standard of care (methotrexate, docetaxel, or cetuximab), which had an ORR of 5.8%.[8] |
| Standard of Care (Chemotherapy/Cetuximab) | Various | - | ~6-14% | Response rates for single-agent chemotherapies or cetuximab in the platinum-refractory setting are generally low.[8][9] |
The combination of Tivumecirnon and pembrolizumab demonstrated encouraging clinical activity in a patient population that has already failed CPI therapy.[7] The observed ORR of 15.6% is noteworthy, particularly the higher response rate of 22.2% in the HPV-positive subgroup.[7]
Advanced/Metastatic Epstein-Barr Virus (EBV)-Positive Gastric Cancer
EBV-positive status is a distinct molecular subtype of gastric cancer. A Phase 2 study (NCT04768686) assessed Tivumecirnon with pembrolizumab in CPI-naïve patients with advanced or metastatic gastric cancer, stratified by EBV status.[3][4]
Table 2: Efficacy in Advanced/Metastatic Gastric Cancer
| Treatment | Trial/Study | Patient Population (n) | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDOR) |
| Tivumecirnon + Pembrolizumab | NCT04768686 | 10 (EBV-positive cohort) | 60.0% | 10.4 months | 17.3 months |
| Tivumecirnon + Pembrolizumab | NCT04768686 | 10 (EBV-negative cohort) | 0% | - | - |
| Pembrolizumab Monotherapy | Kim et al., 2018 | 61 (8 EBV-positive) | 100% (in EBV+ subgroup) | Not Reported | Not Reported |
| First-Line Chemotherapy | Pietrantonio et al. | 7 (EBV-positive) | 100% | Not Reported | Not Reported |
In the EBV-positive cohort, the combination of Tivumecirnon and pembrolizumab yielded a high ORR of 60% and a durable response.[2][3][4] This is particularly significant when contrasted with the complete lack of objective responses in the EBV-negative cohort, underscoring the potential of this combination in a biomarker-selected population.[2][3][4] While historical data suggests very high response rates for both pembrolizumab monotherapy and standard chemotherapy in EBV-positive gastric cancer, the durability of the response with the Tivumecirnon combination is a key finding.[2][3][10][11]
Experimental Protocols & Workflows
Key Clinical Trial Methodologies
1. This compound-02 Study (HNSCC Cohort) (NCT03674567)
-
Objective: To evaluate the safety, tolerability, and anti-tumor activity of Tivumecirnon alone and in combination with pembrolizumab.[7]
-
Patient Population: Patients with recurrent or metastatic HNSCC who had previously been treated with a checkpoint inhibitor.[7]
-
Treatment Regimen: Tivumecirnon 100 mg administered orally once daily, in combination with pembrolizumab 200 mg administered as an intravenous infusion every 3 weeks.[7]
-
Primary Endpoints: Safety and tolerability, and Objective Response Rate (ORR) based on RECIST 1.1 criteria.[7]
-
Key Secondary Endpoint: Progression-Free Survival (PFS).[7]
2. NCT04768686 Study (Gastric Cancer Cohort)
-
Objective: To assess the safety and efficacy of Tivumecirnon combined with pembrolizumab in patients with advanced or metastatic gastric cancer.[4]
-
Patient Population: Two cohorts of CPI-naïve patients: Cohort 1 included EBV-negative patients who had failed at least two prior treatments. Cohort 2 included EBV-positive patients who had failed at least one prior treatment.[4]
-
Treatment Regimen: Tivumecirnon 100 mg orally once daily and pembrolizumab 200 mg intravenously every 3 weeks.[4]
-
Primary Endpoint: Anti-tumor efficacy as assessed by the investigator using RECIST 1.1.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hanmi Pharmaceutical Confirms ‘Complete Remission’ in Phase 1/2 Study of Its Innovative Selective CCR4 Antagonist | Hanmi Pharmaceutical [hanmipharm.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. RAPT Therapeutics Announces Promising Results from Phase 2 Trial of Tivumecirnon in Combination with Anti-PD-1 Immunotherapy in CPI-Experienced Head and Neck Cancer Patients | RAPT Therapeutics, Inc. [investors.rapt.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. rapt.com [rapt.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimizing treatments for recurrent or metastatic head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Behavior and Treatment Response of Epstein‐Barr Virus‐Positive Metastatic Gastric Cancer: Implications for the Development of Future Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EBV-Positive Gastric Cancer: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Synergistic Effects of Novel Cancer Therapies with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies with conventional chemotherapy holds significant promise in enhancing anti-tumor efficacy and overcoming resistance. This guide provides a framework for assessing such synergistic effects, with a focus on the C-C chemokine receptor 4 (CCR4) antagonist, FLX475.
While the body of publicly available, detailed preclinical and clinical data on the specific combination of this compound with chemotherapy is currently limited, the scientific rationale for this approach is strong. This compound is designed to block the migration of regulatory T cells (Tregs) into the tumor microenvironment (TME)[1][2][3][4]. Tregs are known to suppress the anti-tumor immune response, and their inhibition could potentially sensitize tumors to the cytotoxic effects of chemotherapy. It is hypothesized that by reducing the immunosuppressive shield of Tregs, this compound could allow for a more robust immune response against cancer cells damaged by chemotherapy, leading to a synergistic therapeutic effect[3][5].
Most of the current clinical development of this compound has focused on its combination with immune checkpoint inhibitors, such as pembrolizumab, where it has shown promising clinical activity in various solid tumors[2][6]. Data from these trials suggest that this compound can modulate the TME to be more favorable for an anti-tumor immune response[1][4]. This modulation is a key component of the hypothesized synergy with chemotherapy.
The Mechanistic Rationale for Synergy
The proposed synergistic interaction between this compound and chemotherapy is multifaceted. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and creating a pro-inflammatory environment. This compound, by inhibiting Treg infiltration, would then amplify this nascent anti-tumor immune response, leading to enhanced tumor cell killing.
Comparative Data (Hypothetical)
As specific quantitative data for this compound in combination with chemotherapy is not yet publicly available, the following table is a template illustrating how such data would be presented. For the purpose of this guide, we will use a hypothetical chemotherapeutic agent, "ChemoX," in a murine model of colon cancer.
| Treatment Group | Tumor Growth Inhibition (%) | Increase in Median Survival (%) |
| Vehicle Control | 0 | 0 |
| ChemoX Alone | 45 | 30 |
| This compound Alone | 20 | 15 |
| This compound + ChemoX | 75 | 60 |
Alternative Approaches
Several other therapeutic strategies are being explored to synergize with chemotherapy by modulating the tumor microenvironment. A prominent example is the combination of chemotherapy with immune checkpoint inhibitors that target the PD-1/PD-L1 axis. These agents have shown significant success in various cancers by reinvigorating exhausted T cells.
| Combination Strategy | Mechanism of Action | Reported Efficacy (Examples) |
| This compound + Chemotherapy | Inhibits Treg infiltration, enhancing chemotherapy-induced immune response. | (Preclinical/Clinical data not yet fully available) |
| PD-1/PD-L1 Inhibitors + Chemotherapy | Blocks inhibitory signals on effector T cells, unleashing their anti-tumor activity. | Improved overall and progression-free survival in lung, breast, and bladder cancers. |
| CTLA-4 Inhibitors + Chemotherapy | Blocks an early checkpoint in T cell activation, promoting a broader immune response. | Efficacy demonstrated in melanoma and other cancers. |
Experimental Protocols
To rigorously assess the synergistic potential of this compound with chemotherapy, a series of well-defined preclinical experiments are necessary.
In Vivo Tumor Models
-
Animal Model: Immunocompetent mouse strains (e.g., C57BL/6 or BALB/c) are implanted with syngeneic tumor cells (e.g., CT26 colon carcinoma or MC38 colorectal adenocarcinoma).
-
Treatment Groups:
-
Vehicle control
-
Chemotherapy agent alone
-
This compound alone
-
This compound in combination with the chemotherapy agent
-
-
Dosing and Administration: this compound is typically administered orally, while the chemotherapy agent is delivered via a clinically relevant route (e.g., intraperitoneal or intravenous injection). Dosing schedules should be optimized to maximize potential synergy.
-
Efficacy Endpoints:
-
Tumor growth is monitored by caliper measurements.
-
Overall survival is recorded.
-
Tumors are harvested at the end of the study for further analysis.
-
Immunohistochemistry and Flow Cytometry
-
Tissue Processing: Harvested tumors are fixed in formalin and embedded in paraffin (B1166041) for immunohistochemistry (IHC) or dissociated into single-cell suspensions for flow cytometry.
-
IHC Staining: Tumor sections are stained for markers of immune cell infiltration, such as CD4, CD8 (for effector T cells), and FoxP3 (for Tregs).
-
Flow Cytometry Analysis: Single-cell suspensions are stained with a panel of fluorescently labeled antibodies to quantify various immune cell populations within the TME.
Conclusion
While the direct evidence for the synergistic effects of this compound with chemotherapy is still emerging, the strong scientific rationale warrants further investigation. The experimental framework outlined in this guide provides a robust approach for evaluating this and other novel combination therapies. As more data becomes available, a clearer picture of the clinical potential of targeting the CCR4-Treg axis in conjunction with standard chemotherapy will undoubtedly emerge, offering new hope for cancer patients.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. targetedonc.com [targetedonc.com]
- 3. RAPT Therapeutics Presents Update from its Phase 1/2 Clinical Trial for this compound as Monotherapy and in Combination with Pembrolizumab in Patients with Advanced Cancer - BioSpace [biospace.com]
- 4. rapt.com [rapt.com]
- 5. rapt.com [rapt.com]
- 6. firstwordpharma.com [firstwordpharma.com]
Safety Operating Guide
Proper Disposal of Flx475: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Flx475 (Tivumecirnon), a selective CCR4 antagonist used in research.
A crucial first step in determining the correct disposal protocol for any chemical is to consult its Safety Data Sheet (SDS). The SDS for this compound indicates that it is not classified as a hazardous substance or mixture [1]. This classification simplifies the disposal process compared to hazardous materials, though proper procedures must still be followed to ensure a safe and clean work environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as laboratory coats, safety glasses, and gloves. All handling of this compound, including for disposal, should be conducted in a well-ventilated area, preferably within a fume hood.
Disposal Procedures for this compound and Associated Waste
Based on its non-hazardous classification, the disposal of this compound can be managed through standard laboratory waste streams. However, it is imperative to consult and adhere to your institution's specific waste management policies.
Solid Waste (Unused this compound Powder)
Unused or expired solid this compound should be disposed of as non-hazardous chemical waste.
Experimental Protocol:
-
Ensure the this compound powder is in a securely sealed container.
-
The container must be clearly labeled with the chemical name ("this compound" or "Tivumecirnon") and designated as "Non-Hazardous Waste".
-
Place the sealed and labeled container in the designated receptacle for non-hazardous solid chemical waste, as per your institution's guidelines.
-
Do not dispose of solid this compound in the general trash unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Liquid Waste (this compound Solutions)
Solutions containing this compound, where the solvent itself is non-hazardous (e.g., aqueous buffers), can typically be disposed of down the sanitary sewer, provided the concentration is low and local regulations permit this.
Experimental Protocol:
-
Confirm that the solvent and any other components in the solution are also non-hazardous.
-
Neutralize the solution to a pH between 6.0 and 8.0 if necessary.
-
Dispose of the solution by pouring it down a laboratory sink with a copious amount of running water to ensure dilution.
-
If the solvent is hazardous (e.g., flammable, toxic), the solution must be treated as hazardous waste and disposed of according to your institution's procedures for that specific solvent.
Contaminated Laboratory Ware
Disposable items such as pipette tips, gloves, and empty containers that have come into contact with this compound should be managed as non-hazardous laboratory waste.
Experimental Protocol:
-
Sharps: Needles, scalpels, or other sharp objects contaminated with this compound should be placed in a designated sharps container.
-
Non-Sharps: Other contaminated disposables like gloves, weigh boats, and pipette tips should be collected in a designated container for non-hazardous solid laboratory waste.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable non-hazardous solvent (e.g., water or ethanol). The first rinsate should be collected and disposed of as liquid waste. Subsequent rinsates can typically be disposed of down the drain. The triple-rinsed, air-dried container can then be disposed of in the regular trash after defacing the label.
Data Presentation: this compound Disposal Summary
| Waste Type | Description | Disposal Method | Key Considerations |
| Solid this compound | Unused or expired powder | Non-hazardous solid chemical waste container | Label container clearly. Do not place in general trash unless approved by EHS. |
| Liquid this compound Solution | This compound dissolved in a non-hazardous solvent | Sanitary sewer with copious water | Confirm all components are non-hazardous. Neutralize pH if necessary. |
| Contaminated Sharps | Needles, scalpels, etc. | Sharps container | Follow standard sharps disposal procedures. |
| Contaminated Labware | Gloves, pipette tips, etc. | Non-hazardous solid laboratory waste | Segregate from general trash. |
| Empty Containers | Original this compound vials | General trash after decontamination | Triple-rinse with a suitable solvent and deface the label. |
Mandatory Visualization: this compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize your institution's specific guidelines and consult your EHS department with any questions.
References
Essential Safety and Handling Guide for Flx475 (Tivumecirnon)
This document provides immediate and essential safety, handling, and disposal information for Flx475, a potent and selective oral antagonist of the C-C chemokine receptor type 4 (CCR4). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and minimize exposure risk.
I. Compound Information and Safety Data
This compound (also known as Tivumecirnon) is a small molecule inhibitor designed to block the migration of regulatory T cells (Tregs) into the tumor microenvironment.[1] While a safety data sheet from one supplier classifies Tivumecirnon as not a hazardous substance or mixture, it is crucial to handle it as a potent compound due to its biological activity at low concentrations.[2]
Physical and Chemical Properties
| Property | Value |
| Synonyms | Tivumecirnon, FLX-475, FLX 475 |
| CAS Number | 2174938-78-2 |
| Molecular Formula | C₂₄H₂₄F₃N₅O₃ |
| Molecular Weight | 501.48 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥99.48% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for short-term, -80°C for long-term. |
Data sourced from MedchemExpress and other chemical suppliers.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent skin and respiratory exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear two pairs of nitrile gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified safety glasses with side shields. |
| Body Protection | Laboratory Coat | Wear a fully buttoned lab coat. Consider a disposable gown for weighing and aliquoting. |
| Respiratory Protection | Respirator | For handling powders outside of a containment unit, a NIOSH-approved N95 or higher respirator is required. |
III. Operational Plan: Step-by-Step Handling Procedures
A. Receiving and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage.
-
Verify Compound: Confirm the compound name, CAS number, and quantity against the purchase order.
-
Log Inventory: Record the receipt date, quantity, and assigned storage location in the chemical inventory system.
-
Storage: Store the container in a designated, clearly labeled, and access-restricted area at -20°C or -80°C as per the supplier's recommendation.[1]
B. Weighing and Reconstitution
Note: All handling of powdered this compound should be performed in a certified chemical fume hood or a powder containment hood.
-
Prepare Workspace: Decontaminate the work surface. Lay down absorbent bench paper.
-
Tare Vessel: Place a clean, tared weighing vessel on an analytical balance.
-
Weigh Compound: Carefully transfer the desired amount of this compound powder to the weighing vessel.
-
Reconstitution:
-
Add the appropriate volume of DMSO to the vessel containing the powdered this compound.
-
Mix thoroughly by vortexing or sonicating until the solid is completely dissolved.
-
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and user's initials.
-
Storage of Stock Solution: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquoting is advised to avoid repeated freeze-thaw cycles.[1]
C. Experimental Use
-
Dilutions: Prepare working dilutions from the stock solution in a biological safety cabinet or chemical fume hood.
-
Cell Culture: When adding this compound to cell cultures, use appropriate aseptic techniques.
-
Incubation: Incubate treated cells under standard conditions.
IV. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, bench paper) must be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Aqueous waste containing this compound should be collected in a clearly labeled hazardous liquid waste container. Do not pour down the drain. |
| Sharps Waste | Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container. |
V. Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. For small powder spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material. Clean the area with an appropriate decontaminating solution. Dispose of all cleanup materials as hazardous waste. |
VI. Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the CCR4 receptor. In the tumor microenvironment, tumor cells and other immune cells secrete the chemokines CCL17 and CCL22. These chemokines bind to the CCR4 receptor on the surface of regulatory T cells (Tregs), promoting their migration into the tumor. By blocking this interaction, this compound inhibits the infiltration of immunosuppressive Tregs, which is hypothesized to enhance the anti-tumor activity of other immune cells, such as CD8+ effector T cells.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
